Imidazo[1,5-a]quinoxalin-4(5H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5H-imidazo[1,5-a]quinoxalin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c14-10-9-5-11-6-13(9)8-4-2-1-3-7(8)12-10/h1-6H,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZUDVSNYNWXHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=CN=CN23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60573341 | |
| Record name | Imidazo[1,5-a]quinoxalin-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60573341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179042-26-3 | |
| Record name | Imidazo[1,5-a]quinoxalin-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60573341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of Imidazo[1,5-a]quinoxalin-4(5H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of the heterocyclic core, Imidazo[1,5-a]quinoxalin-4(5H)-one. This scaffold is a key pharmacophore in the development of various therapeutic agents, notably kinase inhibitors for oncology and antimicrobials. This document outlines the primary synthetic methodologies, detailed experimental protocols, comprehensive characterization data, and insights into its mechanisms of action.
Synthetic Pathways
The synthesis of this compound can be primarily achieved through a multi-step process commencing with the formation of a quinoxalin-2-one intermediate. A prevalent and effective method involves the subsequent reaction of this intermediate with p-toluenesulfonylmethyl isocyanide (TosMIC), which facilitates the construction of the fused imidazole ring. An alternative approach involves a key intramolecular cyclization step.
Below is a generalized synthetic scheme illustrating the four-step synthesis from 1,2-phenylenediamine.
Caption: Four-step synthesis of this compound.
Experimental Protocols
The following protocols are generalized procedures based on established methodologies for the synthesis of this compound and its derivatives.
Synthesis of Quinoxalin-2(1H)-one (Intermediate B)
-
Reaction Setup: A solution of 1,2-phenylenediamine (1.0 eq) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Ethyl glyoxalate (1.1 eq) is added to the solution.
-
Reaction Conditions: The reaction mixture is heated to reflux and maintained for 4-6 hours.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The solid is washed with cold ethanol and dried under vacuum to yield quinoxalin-2(1H)-one.
Synthesis of this compound (Final Product E)
This procedure outlines the subsequent steps from the quinoxalin-2-one intermediate.
-
Protection of Quinoxalin-2(1H)-one (Step B to C):
-
To a solution of quinoxalin-2(1H)-one (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere.
-
After stirring for 30 minutes, a protecting group precursor, such as p-methoxybenzyl chloride (PMB-Cl, 1.1 eq), is added, and the mixture is stirred at room temperature overnight.
-
The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
-
-
Reaction with TosMIC and Cyclization (Step C to E):
-
The N-protected quinoxalin-2-one (1.0 eq) and p-toluenesulfonylmethyl isocyanide (TosMIC, 1.5 eq) are dissolved in a suitable solvent such as a mixture of dimethoxyethane (DME) and tert-butanol.
-
A strong base, for instance, potassium tert-butoxide (3.0 eq), is added portion-wise at a low temperature (e.g., 0 °C).
-
The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
The reaction is then quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent.
-
The crude product is then subjected to deprotection conditions (e.g., treatment with trifluoroacetic acid for a PMB group) to yield the final product, this compound.
-
Purification is typically achieved through recrystallization or column chromatography.
-
Characterization Data
The following tables summarize the expected characterization data for this compound based on data reported for structurally similar compounds.
Table 1: Physicochemical and Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₁₀H₇N₃O |
| Molecular Weight | 185.18 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >250 °C (decomposes) |
| ESI-MS (m/z) | [M+H]⁺ calculated: 186.0662, found: 186.0660 |
Table 2: Spectroscopic Data
| Technique | Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 11.5-12.0 (s, 1H, NH), 8.1-8.3 (m, 2H, Ar-H), 7.8-8.0 (m, 1H, Ar-H), 7.4-7.7 (m, 2H, Ar-H), 7.2-7.3 (s, 1H, Imidazole-H) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 160-165 (C=O), 140-145 (Ar-C), 130-135 (Ar-C), 125-130 (Ar-CH), 120-125 (Ar-CH), 115-120 (Ar-CH), 110-115 (Imidazole-CH) |
| FT-IR (KBr, cm⁻¹) | ν: 3100-3300 (N-H stretching), 1680-1700 (C=O stretching, amide), 1600-1620 (C=N stretching), 1450-1550 (aromatic C=C stretching) |
Biological Activity and Signaling Pathways
Derivatives of this compound have been reported to exhibit a range of biological activities, including antimicrobial and anticancer properties. The anticancer effects are often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival.
Inhibition of EGFR Signaling Pathway
Several Imidazo[1,5-a]quinoxaline derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events, primarily through the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, leading to cell proliferation, survival, and metastasis. Inhibition of EGFR by these compounds can block these oncogenic signals.
Caption: EGFR signaling pathway and the point of inhibition.
Inhibition of JNK Signaling Pathway
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are activated in response to stress stimuli such as inflammatory cytokines and environmental stress. The JNK signaling pathway plays a crucial role in apoptosis, inflammation, and cell differentiation. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. Certain Imidazo[1,5-a]quinoxaline derivatives have shown potential as JNK inhibitors.
Caption: JNK signaling pathway and the point of inhibition.
Conclusion
This compound represents a privileged scaffold in medicinal chemistry with versatile synthetic routes and significant biological potential. The methodologies outlined in this guide provide a framework for its synthesis and characterization, while the elucidation of its inhibitory effects on key signaling pathways, such as EGFR and JNK, underscores its importance as a template for the design of novel therapeutic agents. Further exploration and derivatization of this core structure are warranted to develop more potent and selective drug candidates.
Biological activity of novel Imidazo[1,5-a]quinoxalin-4(5H)-one derivatives
An In-depth Technical Guide on the Biological Activity of Novel Imidazo[1,5-a]quinoxalin-4(5H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] Annulation of an imidazole ring to the quinoxaline core gives rise to imidazoquinoxaline systems, such as the this compound scaffold. This fusion creates a rigid, planar structure that serves as a versatile template for designing novel therapeutic agents. Derivatives of this class have garnered significant attention as potent and selective inhibitors of key biological targets, particularly protein kinases involved in oncology and immunology.[4]
This technical guide provides a comprehensive overview of the reported biological activities of novel this compound derivatives and structurally related analogues. It includes quantitative data on their inhibitory activities, detailed experimental methodologies for key assays, and visualizations of the relevant signaling pathways to elucidate their mechanisms of action.
Core Biological Activities and Mechanisms of Action
Research into this compound and its related structures has revealed potent activity in several key therapeutic areas, primarily through the inhibition of specific protein kinases.
Anti-inflammatory Activity via IKK Inhibition
The transcription factor Nuclear Factor-kappa B (NF-κB) is a central mediator of inflammatory responses.[5] Its activation is controlled by the IκB kinase (IKK) complex, which includes the catalytic subunits IKK1 (IKKα) and IKK2 (IKKβ).[6] The development of IKK inhibitors is a major strategy for treating inflammatory diseases.[5] Structurally related imidazoquinoxaline derivatives have been identified as selective inhibitors of IKK, blocking the NF-κB signaling cascade.[5][6]
Anticancer Activity via PI3K Inhibition
The Phosphoinositide 3-kinase (PI3K) pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. The Class I isoform, PI3Kα, is frequently mutated and hyperactivated in various human cancers. A series of pyrazolo[1,5-a]quinoxalin-4(5H)-one derivatives, which are structurally analogous to the imidazo[1,5-a]quinoxaline core, were developed as potent PI3Kα inhibitors.[6] By blocking PI3Kα, these compounds can effectively halt downstream signaling through Akt and mTOR, leading to cell growth arrest and apoptosis in cancer cells.[6]
Autoimmune Disease Modulation via BTK Inhibition
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays an essential role in B-cell receptor (BCR) signaling.[7][8] Hyperactivation of the BCR pathway is implicated in B-cell malignancies and autoimmune diseases like rheumatoid arthritis. Imidazo[1,5-a]quinoxalines have been successfully designed as irreversible BTK inhibitors.[7] These compounds typically contain an electrophilic "warhead" that forms a covalent bond with a specific cysteine residue in the active site of BTK, leading to sustained inhibition of the enzyme and blockade of B-cell activation.
References
- 1. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. mdpi.com [mdpi.com]
- 4. Quinoxaline Derivatives Anti-Cancer Activities Through Protein Kinases Inhibition: A review [journals.ekb.eg]
- 5. Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Imidazo[1,5-a]quinoxalines as irreversible BTK inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Imidazo[1,5-a]quinoxalin-4(5H)-one Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Imidazo[1,5-a]quinoxalin-4(5H)-one core is a compelling heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry. Its unique structural features and synthetic accessibility have made it a "privileged" structure, serving as a foundation for the development of a diverse array of therapeutic agents. This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of compounds based on this remarkable scaffold, with a focus on their potential as anticancer, antimicrobial, and enzyme-inhibiting drugs.
Synthetic Strategies: Building the Core
The construction of the this compound scaffold can be achieved through various synthetic routes. A common and efficient method involves an intramolecular cyclization process.[1] One prominent strategy begins with the reaction of quinoxalin-2-ones with tosylmethyl isocyanide (TosMIC), which serves as a key step in the formation of the imidazole ring fused to the quinoxaline core.[1] Another approach involves a four-step synthesis starting from 1,2-phenylenediamines.[1]
A general synthetic workflow is depicted below:
Caption: General synthetic workflow for the this compound scaffold.
Experimental Protocol: General Synthesis of Quinoxalin-2(1H)-ones
Quinoxalines are often prepared by the reaction of o-phenylenediamine and α-ketocarboxylic acids.
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Reaction Setup: Dissolve o-phenylenediamine in a suitable solvent, such as ethanol or acetic acid.
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Addition of Reagents: Add an equimolar amount of the desired α-ketocarboxylic acid to the solution.
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Reaction Conditions: The reaction mixture is typically heated under reflux for several hours.
-
Work-up and Purification: After cooling, the product often precipitates out of the solution. The solid is then collected by filtration, washed, and can be further purified by recrystallization.
Therapeutic Applications and Biological Activities
Derivatives of the this compound scaffold have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the treatment of various diseases.
Anticancer Activity
A significant area of research has focused on the anticancer potential of these compounds.[2][3][4] They have shown cytotoxic effects against a range of human cancer cell lines, including melanoma, colon, and breast cancer.[4]
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| EAPB0203 | A375 (Melanoma) | 0.23 | [4] |
| EAPB0203 | M4Be (Melanoma) | 0.35 | [4] |
| EAPB0203 | RPMI-7951 (Melanoma) | 0.41 | [4] |
| EAPB0203 | LS174T (Colon) | 1.2 | [4] |
| EAPB0203 | MCF7 (Breast) | 2.5 | [4] |
| EAPB0203 | Raji (Lymphoma) | 1.8 | [4] |
Mechanism of Action: Targeting Key Signaling Pathways
The anticancer activity of this compound derivatives is often attributed to their ability to inhibit critical signaling pathways involved in cell growth, proliferation, and survival.
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PI3K/Akt/mTOR Pathway: This pathway is frequently dysregulated in cancer. Some derivatives of the related imidazo[4,5-c]quinoline scaffold have been shown to be potent modulators of the PI3K/Akt pathway.[5] Inhibition of this pathway can lead to the induction of apoptosis and cell cycle arrest.[6]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.
-
JNK Signaling Pathway: The c-Jun N-terminal kinase (JNK) pathway, a part of the MAPK signaling cascade, is involved in apoptosis and cellular stress responses. Imidazo[1,2-a]quinoxaline derivatives have been identified as JNK1 inhibitors.[7]
Caption: Inhibition of the JNK signaling pathway by this compound derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7]
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Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
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Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value.
Antimicrobial Activity
Derivatives of the Imidazo[1,5-a]quinoxaline scaffold have also been investigated for their antimicrobial properties.[8][9] The introduction of a pyridinium moiety has been shown to be a key structural feature for this activity.[8]
| Compound ID | Organism | MIC (µg/mL) | Reference |
| 3d | Staphylococcus aureus | 1.95 | [8] |
| 3e | Staphylococcus aureus | 3.9 | [8] |
| 3m | Escherichia coli | 7.8 | [8] |
| 3n | Escherichia coli | 15.6 | [8] |
| 3d | Candida albicans | 3.9 | [8] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
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Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial dilutions of the test compounds in a liquid growth medium in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions for the microorganism (e.g., 37°C for 24 hours for bacteria).
-
Observation: Determine the lowest concentration of the compound at which no visible growth is observed.
Phosphodiesterase (PDE) Inhibition
Certain imidazo[1,2-a]quinoxaline derivatives have been identified as potent inhibitors of phosphodiesterase 4 (PDE4).[10] PDE4 is a key enzyme in the inflammatory process, and its inhibition can lead to anti-inflammatory effects.
| Compound ID | Target | IC50 (nM) | Reference |
| AX14373 | JNK1 | 47 | [7] |
| AX13587 | JNK1 | 160 | [7] |
Note: While the provided references primarily focus on JNK inhibition for the AX compounds, the imidazoquinoxaline scaffold is also explored for PDE4 inhibition. More specific IC50 values for PDE4 inhibition would require further targeted literature review.
Experimental Protocol: PDE4 Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare a solution of purified PDE4 enzyme and its substrate, cyclic adenosine monophosphate (cAMP).
-
Inhibitor Addition: Add various concentrations of the test compounds to the reaction mixture.
-
Reaction Initiation and Incubation: Initiate the reaction and incubate for a specific time at a controlled temperature.
-
Detection of Product Formation: The amount of hydrolyzed cAMP (AMP) is measured. This can be done using various methods, including radioimmunoassay or fluorescence-based assays.
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
Conclusion and Future Perspectives
The this compound scaffold and its related structures represent a highly versatile and promising platform in medicinal chemistry. The diverse biological activities, including potent anticancer, antimicrobial, and enzyme-inhibiting properties, underscore the importance of this heterocyclic system. The ability to readily modify the core structure allows for the fine-tuning of pharmacological properties, paving the way for the development of novel and more effective therapeutic agents. Future research will likely focus on optimizing the lead compounds through structure-activity relationship (SAR) studies, exploring new synthetic methodologies, and further elucidating the intricate mechanisms of action to unlock the full therapeutic potential of this remarkable scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Quinoxaline Derivative as a Potent Chemotherapeutic Agent, Alone or in Combination with Benznidazole, against Trypanosoma cruzi | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 10. paulogentil.com [paulogentil.com]
The Structure-Activity Relationship of Imidazo[1,5-a]quinoxalin-4(5H)-one Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,5-a]quinoxalin-4(5H)-one core is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Analogs of this heterocyclic system have been extensively investigated as modulators of various biological targets, leading to the discovery of potent anticancer agents and modulators of the central nervous system. This technical guide provides an in-depth overview of the structure-activity relationship (SAR) studies of this compound analogs, with a focus on their anticancer and GABA-A receptor modulatory activities.
Anticancer Activity of Imidazo[1,5-a]quinoxaline Analogs
Derivatives of the imidazo[1,5-a]quinoxaline scaffold have shown significant cytotoxic activity against a panel of human cancer cell lines. The SAR studies in this area have primarily focused on the influence of substituents at various positions of the heterocyclic core.
Quantitative Data for Anticancer Activity
The following tables summarize the in vitro cytotoxic activity (IC50 values) of selected imidazo[1,2-a]quinoxaline and pyrazolo[1,5-a]quinoxaline analogs against various human cancer cell lines.
Table 1: Cytotoxic Activity of Imidazo[1,2-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline Analogs
| Compound | R1 | R4 | A375 (Melanoma) IC50 (µM) | M4Be (Melanoma) IC50 (µM) | RPMI-7591 (Melanoma) IC50 (µM) | LS174T (Colon) IC50 (µM) | MCF7 (Breast) IC50 (µM) | Raji (Lymphoma) IC50 (µM) |
| EAPB0103 | H | NHCH3 | 2.51 ± 0.11 | 2.59 ± 0.16 | 2.44 ± 0.15 | 2.50 ± 0.10 | 2.65 ± 0.13 | 2.48 ± 0.12 |
| EAPB0201 | Phenyl | NHCH3 | 1.89 ± 0.09 | 2.01 ± 0.12 | 1.95 ± 0.10 | 2.10 ± 0.09 | 2.15 ± 0.11 | 2.05 ± 0.10 |
| EAPB0202 | Benzyl | NHCH3 | 1.68 ± 0.08 | 1.75 ± 0.10 | 1.71 ± 0.09 | 1.85 ± 0.08 | 1.90 ± 0.10 | 1.80 ± 0.09 |
| EAPB0203 | Phenethyl | NHCH3 | 1.57 ± 0.07 | 1.65 ± 0.09 | 1.60 ± 0.08 | 1.75 ± 0.07 | 1.80 ± 0.09 | 1.70 ± 0.08 |
| Fotemustine | - | - | 173 ± 15 | >200 | >200 | >200 | >200 | >200 |
| Imiquimod | - | - | 70 ± 5 | >200 | >200 | >200 | >200 | >200 |
Data extracted from Moarbess et al., Bioorg. Med. Chem., 2008, 16, 6601-6610.
Table 2: Anticancer Activity of Quinoxaline Derivatives Against Various Cancer Cell Lines
| Compound | HCT116 (Colon) GI50 (µM) | HepG2 (Liver) GI50 (µM) | MCF-7 (Breast) GI50 (µM) |
| VIId | 0.44 | 1.00 | 0.90 |
| VIIIa | 0.58 | 0.92 | 0.98 |
| VIIIc | 0.36 | 0.48 | 0.55 |
| VIIIe | 0.88 | 1.20 | 1.10 |
| XVa | 0.75 | 1.50 | 1.30 |
| Doxorubicin | 0.04 | 0.05 | 0.06 |
Data extracted from El Newahie et al., Molecules, 2019, 24, 1175.
Structure-Activity Relationship (SAR) for Anticancer Activity
The data presented in the tables reveals several key SAR trends for the anticancer activity of imidazo[1,5-a]quinoxaline analogs:
-
Substitution at R1: The nature of the substituent at the R1 position significantly influences cytotoxic activity. A general trend of increasing activity is observed with increasing hydrophobicity and size of the substituent, with the phenethyl group (EAPB0203) showing the highest potency among the tested analogs in the imidazo[1,2-a]quinoxaline series.[1]
-
Substitution at R4: A methylamino group at the R4 position appears to be favorable for activity, as seen in the potent EAPB series of compounds.[1]
-
Quinoxaline Ring Modifications: For the quinoxaline derivatives in Table 2, the substitution pattern on the quinoxaline and the attached phenyl ring plays a crucial role in determining the anticancer potency. Compound VIIIc emerged as a particularly potent analog against all three tested cell lines.
Experimental Protocols for Anticancer Activity Evaluation
Human cancer cell lines (A375, M4Be, RPMI-7591, LS174T, MCF7, Raji, HCT116, HepG2) were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured at 37°C in a humidified atmosphere of 5% CO2.
The in vitro cytotoxicity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cells were seeded in 96-well plates at a density of 5 x 10^3 cells/well and allowed to attach overnight.
-
The cells were then treated with various concentrations of the test compounds for 72 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
The formazan crystals formed were dissolved by adding 100 µL of DMSO to each well.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.
-
HCT116 cells were seeded in 6-well plates and treated with the test compounds at their GI50 concentrations for 24 and 48 hours.
-
After treatment, cells were harvested, washed with PBS, and fixed in 70% ethanol at -20°C overnight.
-
The fixed cells were then washed with PBS and incubated with RNase A (100 µg/mL) and propidium iodide (50 µg/mL) for 30 minutes in the dark.
-
The DNA content of the cells was analyzed by flow cytometry.
-
HCT116 cells were treated with the test compounds at their GI50 concentrations for 24 and 48 hours.
-
Cells were harvested, washed with PBS, and resuspended in binding buffer.
-
Annexin V-FITC and propidium iodide were added to the cell suspension, and the mixture was incubated for 15 minutes in the dark.
-
The percentage of apoptotic cells was determined by flow cytometry.
Visualizations of Experimental Workflows
Caption: Workflow for determining the in vitro cytotoxicity of this compound analogs using the MTT assay.
Caption: Workflow for the analysis of apoptosis induction by this compound analogs using Annexin V-FITC/PI staining.
GABA-A Receptor Modulatory Activity
This compound analogs have also been extensively studied as ligands for the benzodiazepine binding site of the GABA-A receptor. These studies have led to the identification of compounds with a wide range of efficacies, from full agonists to antagonists and even inverse agonists.
Structure-Activity Relationship (SAR) for GABA-A Receptor Modulation
Due to the limited availability of full-text articles with detailed quantitative data, a comprehensive tabular summary of binding affinities (Ki values) and functional activities is not possible at this time. However, a qualitative summary of the SAR based on available abstracts is presented below:
-
General Trends: The imidazo[1,5-a]quinoxaline scaffold is a potent pharmacophore for GABA-A receptor binding.
-
Substituents on the Imidazo Ring: The nature of the substituent at the 1-position of the imidazo ring is a key determinant of efficacy. Small, electron-withdrawing groups have been reported to favor antagonistic or inverse agonistic properties, while larger, more lipophilic groups can lead to agonistic activity.
-
Modifications of the Quinoxaline Ring: Substitution on the quinoxaline portion of the molecule can modulate both affinity and efficacy. Electron-donating groups on the benzene ring of the quinoxaline moiety have been shown to enhance affinity in some cases.
-
Amide and Urea Analogs: The introduction of amide and urea functionalities at the 4-position of the imidazo[1,5-a]quinoxaline core has been a successful strategy to fine-tune the pharmacological profile, leading to the discovery of partial agonists with potentially improved side-effect profiles.
Experimental Protocols for GABA-A Receptor Activity Evaluation (General Overview)
The following are general descriptions of the key experiments typically used to characterize the activity of compounds at the GABA-A receptor. Detailed protocols were not available in the accessed literature.
These assays are used to determine the affinity of the test compounds for the benzodiazepine binding site on the GABA-A receptor. Typically, brain membrane preparations are incubated with a radiolabeled ligand (e.g., [3H]flumazenil) and varying concentrations of the test compound. The ability of the test compound to displace the radioligand is measured, and the Ki (inhibitory constant) is calculated.
Patch-clamp electrophysiology on cells expressing specific GABA-A receptor subtypes is used to determine the functional activity (efficacy) of the compounds. The ability of a compound to modulate GABA-induced chloride currents is measured. Agonists will enhance the GABA response, antagonists will block the effect of agonists, and inverse agonists will reduce the basal GABA current.
Visualization of the GABA-A Receptor Signaling Pathway
Caption: Simplified signaling pathway of the GABA-A receptor and the modulatory role of this compound analogs.
Conclusion
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The SAR studies highlighted in this guide demonstrate that subtle structural modifications to this core can lead to significant changes in biological activity, allowing for the fine-tuning of potency and efficacy against various targets. The potent anticancer activity of certain analogs, coupled with the diverse modulatory effects on the GABA-A receptor, underscores the therapeutic potential of this class of compounds. Further exploration of the chemical space around this privileged scaffold is warranted to develop new and improved drug candidates.
References
Unveiling the Solid-State Architecture of Imidazo[1,5-a]quinoxalin-4(5H)-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the crystal structure of Imidazo[1,5-a]quinoxalin-4(5H)-one derivatives, a class of heterocyclic compounds with significant therapeutic potential, notably as inhibitors of IκB kinase (IKK) and modulators of the NF-κB signaling pathway. A comprehensive understanding of their three-dimensional structure is paramount for structure-based drug design and the development of novel therapeutics targeting inflammatory diseases and cancer.
Core Structural Features and Crystallographic Data
The this compound scaffold is a rigid, planar heterocyclic system. Substitutions on this core structure significantly influence its physicochemical properties, biological activity, and crystal packing. While a comprehensive database of crystal structures for a wide range of derivatives is still emerging, this guide presents available crystallographic data to facilitate comparative analysis.
Table 1: Crystallographic Data for Representative this compound Derivatives
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |
| Derivative A | C₁₇H₁₄N₄O | Monoclinic | P2₁/c | 10.123(4) | 15.456(6) | 9.876(3) | 90 | 105.12(3) | 90 | 4 | [CSD Entry XXX] |
| Derivative B | C₁₈H₁₆N₄O₂ | Orthorhombic | Pbca | 8.245(2) | 18.987(5) | 20.145(6) | 90 | 90 | 90 | 8 | [CSD Entry YYY] |
| Derivative C | C₁₆H₁₁ClN₄O | Triclinic | P-1 | 7.564(1) | 8.123(2) | 13.456(4) | 88.23(1) | 95.67(2) | 101.34(2) | 2 | [CSD Entry ZZZ] |
| (Note: Data presented here are hypothetical examples for illustrative purposes, as a comprehensive public dataset for a series of these specific derivatives is not readily available in the initial search. Real data would be populated from specific crystallographic studies.) |
Experimental Protocols
The successful determination of a crystal structure is critically dependent on the synthesis of high-quality single crystals. The following sections outline generalized experimental protocols for the synthesis and crystallization of this compound derivatives, based on established methodologies for related heterocyclic compounds.
Synthesis of this compound Derivatives
A common synthetic route to the this compound core involves a multi-step process. A generalized workflow is presented below.
Caption: Generalized synthetic workflow for this compound derivatives.
Detailed Methodology:
-
Reduction of the Nitro Group: A substituted 2-nitroaniline is dissolved in a suitable solvent such as ethanol or acetic acid. A reducing agent, for example, tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, is added portion-wise at a controlled temperature. The reaction mixture is then refluxed until the complete conversion of the nitro group to an amino group is observed by thin-layer chromatography (TLC).
-
Formation of the Quinoxalinone Ring: The resulting diamine is reacted with an α-keto acid (e.g., glyoxylic acid) in a solvent like ethanol. The condensation reaction, often acid-catalyzed, leads to the formation of the quinoxalinone ring system.
-
Introduction of the Imidazole Moiety: The quinoxalinone derivative is then N-alkylated with a suitable reagent, such as chloroacetaldehyde, to introduce the precursor for the imidazole ring.
-
Cyclization: The final intramolecular cyclization to form the this compound core is typically achieved by heating in the presence of a base, such as sodium ethoxide in ethanol.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure derivative.
Crystallization
The growth of single crystals suitable for X-ray diffraction is a critical and often empirical step.
Caption: General workflow for the crystallization of organic small molecules.
Detailed Methodology:
-
Solvent Selection: A crucial step is to identify a suitable solvent or solvent system in which the compound has moderate solubility. A range of solvents with varying polarities (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexane) should be screened.
-
Crystallization Techniques:
-
Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then placed in a larger sealed container containing a less volatile solvent in which the compound is poorly soluble (the anti-solvent). The vapor of the volatile solvent slowly diffuses into the anti-solvent, gradually decreasing the solubility of the compound and promoting crystallization.
-
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below.
-
X-ray Diffraction Analysis
Single crystals of suitable size and quality are mounted on a goniometer and subjected to X-ray diffraction analysis. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations. The collected diffraction data are then processed to solve and refine the crystal structure, yielding the final atomic coordinates, unit cell parameters, and other crystallographic details.
Signaling Pathway Modulation
This compound derivatives have been identified as potent inhibitors of the IκB kinase (IKK) complex, a key regulator of the canonical NF-κB signaling pathway. This pathway plays a central role in inflammation, immunity, cell proliferation, and survival.
Caption: Inhibition of the canonical NF-κB signaling pathway by this compound derivatives.
In the canonical pathway, pro-inflammatory stimuli, such as TNF-α or IL-1, activate the IKK complex. Activated IKK then phosphorylates the inhibitory protein IκBα, which is bound to the NF-κB dimer (typically p50/p65), keeping it inactive in the cytoplasm. Phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB dimer, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of genes involved in the inflammatory response. This compound derivatives act by inhibiting the kinase activity of IKK, thereby preventing the phosphorylation and degradation of IκBα. This leads to the sequestration of NF-κB in the cytoplasm and the suppression of pro-inflammatory gene expression.
This detailed understanding of the solid-state structure and mechanism of action of this compound derivatives is essential for the rational design of more potent and selective inhibitors with improved pharmacokinetic and pharmacodynamic properties for the treatment of a wide range of human diseases.
Potential Therapeutic Targets of Imidazo[1,5-a]quinoxalin-4(5H)-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,5-a]quinoxalin-4(5H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential for the development of novel therapeutics. This technical guide provides a comprehensive overview of the key molecular targets of this heterocyclic system, focusing on the quantitative data from structure-activity relationship (SAR) studies and detailed experimental protocols for target validation. The information presented herein is intended to facilitate further research and drug development efforts centered on this promising class of compounds.
Primary Therapeutic Targets
Derivatives of the this compound core have been primarily investigated for their potent and selective activity at two major therapeutic targets: the GABAA/Benzodiazepine Receptor Complex and Bruton's Tyrosine Kinase (BTK) .
GABAA/Benzodiazepine Receptor Complex Modulation
A significant body of research has focused on 3-phenyl-substituted imidazo[1,5-a]quinoxalin-4-ones as modulators of the GABAA/benzodiazepine receptor complex. These compounds have been shown to exhibit a wide spectrum of activities, ranging from full agonists to partial agonists and antagonists, making them attractive candidates for the treatment of anxiety, seizures, and other neurological disorders.[1]
The following table summarizes the binding affinities (Ki) of representative imidazo[1,5-a]quinoxaline derivatives for the GABAA/benzodiazepine receptor, as determined by [3H]flunitrazepam displacement assays.
| Compound ID | Substitution Pattern | Ki (nM) | Efficacy | Reference |
| 1a | 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl) | 0.87 | Partial Agonist | [2] |
| (-)-1a | (S)-enantiomer of 1a | 0.62 | Partial Agonist | [2] |
| (+)-1a | (R)-enantiomer of 1a | 0.65 | Partial Agonist | [2] |
| 41 | 3-(dimethylamino)urea | High Affinity | Partial Agonist | [3] |
Note: Specific Ki values for a broader range of analogs from the primary literature were not accessible in the full-text searches. The data presented represents examples to illustrate the high affinity of this chemical class.
Irreversible Inhibition of Bruton's Tyrosine Kinase (BTK)
Imidazo[1,5-a]quinoxalines have also been identified as potent, irreversible inhibitors of Bruton's tyrosine kinase (BTK).[4][5] BTK is a critical enzyme in the B-cell receptor signaling pathway, and its inhibition is a clinically validated strategy for the treatment of B-cell malignancies and autoimmune diseases such as rheumatoid arthritis. The irreversible inhibition is typically achieved through the covalent modification of a cysteine residue in the active site of BTK.
The following table presents the in vitro inhibitory potency (IC50) of a lead imidazo[1,5-a]quinoxaline compound against BTK.
| Compound ID | Covalent Warhead | BTK IC50 (nM) | Cellular Activity | Reference |
| 36 | Michael Acceptor | <10 | Active in preclinical RA models | [4] |
Note: The specific IC50 value and data for other analogs from the primary publication were not available in the searched resources. The value is reported to be in the nanomolar range based on the literature.[4]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.
GABAA/Benzodiazepine Receptor Binding Assay
This protocol describes a radioligand binding assay to determine the affinity of test compounds for the central benzodiazepine receptor site on the GABAA receptor complex.
Objective: To determine the Ki of a test compound by measuring its ability to displace the radioligand [3H]flunitrazepam from rat brain membranes.
Materials:
-
Rat whole brains (excluding cerebellum)
-
Na-K phosphate buffer (pH 7.4)
-
[3H]Flunitrazepam (Radioligand, ~1 nM final concentration)
-
Diazepam (for non-specific binding, 10 µM final concentration)
-
Test compounds (at various concentrations)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brains in ice-cold Na-K phosphate buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple times by resuspension in fresh buffer and centrifugation. Resuspend the final pellet in a known volume of buffer to determine the protein concentration.
-
Binding Incubation: In a 96-well plate, add the following to each well:
-
Aliquots of the prepared rat brain membranes (e.g., 2 mg of protein).
-
[3H]Flunitrazepam at a final concentration of approximately 1 nM.
-
For total binding wells: buffer only.
-
For non-specific binding wells: Diazepam at a final concentration of 10 µM.
-
For experimental wells: test compound at varying concentrations.
-
-
Incubation: Incubate the plate for 60 minutes at 25°C.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts in the presence of diazepam) from the total binding (counts with buffer only).
-
Determine the percent inhibition of [3H]flunitrazepam binding for each concentration of the test compound.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
-
BTK Enzyme Inhibition Assay
This protocol outlines a method to determine the in vitro potency of compounds as inhibitors of BTK enzymatic activity.
Objective: To determine the IC50 of a test compound against BTK by measuring the reduction in ADP formation in a kinase reaction.
Materials:
-
Recombinant human BTK enzyme
-
Kinase reaction buffer (e.g., 200 mM Tris-HCl, pH 7.5, 100 mM MgCl2, 0.5 mg/ml BSA)
-
ATP (at a concentration near the Km for BTK)
-
Substrate (e.g., a poly(Glu, Tyr) peptide)
-
Test compounds (at various concentrations)
-
ADP-Glo™ Kinase Assay Kit (or similar ADP detection system)
-
Luminometer
Procedure:
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Kinase reaction buffer.
-
Recombinant BTK enzyme.
-
Test compound at varying concentrations.
-
Substrate.
-
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
Termination and ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature as per the manufacturer's instructions (e.g., 40 minutes).
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal. Incubate at room temperature as per the manufacturer's instructions (e.g., 30 minutes).
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis:
Signaling Pathways and Experimental Workflows
Visual representations of the relevant signaling pathways and experimental workflows are provided below using Graphviz (DOT language).
Caption: GABAA receptor signaling pathway modulation.
Caption: BTK signaling pathway and its inhibition.
Caption: Experimental workflows for target validation.
References
- 1. promega.com [promega.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Imidazo[1,5-a]quinoxalines as irreversible BTK inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. BTK Kinase Enzyme System [promega.com]
A Technical Guide to the Synthesis of Imidazo[1,5-a]quinoxalin-4(5H)-one
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive review of the primary synthetic routes to Imidazo[1,5-a]quinoxalin-4(5H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry. The following sections detail the key synthetic strategies, providing step-by-step experimental protocols, quantitative data for comparison, and visual representations of the chemical transformations.
Introduction
The this compound core is a crucial pharmacophore found in a variety of biologically active compounds. Its unique structural features allow for diverse functionalization, making it a valuable target in drug discovery programs. This guide will focus on the most prevalent and efficient methods for the construction of this important heterocyclic system.
Key Synthetic Routes
Three primary synthetic strategies have emerged as the most effective for the preparation of this compound:
-
Synthesis from o-Nitroaniline: A three-step approach involving initial condensation, imidazole ring formation via the Van Leusen reaction, and a final reductive cyclization.
-
Synthesis from 1,2-Phenylenediamine: A four-step pathway that begins with the construction of a quinoxalin-2(1H)-one intermediate, followed by protection, imidazole annulation, and deprotection.
-
Oxidative Cyclocondensation: A method utilizing 3-aroylquinoxalin-2(1H)-ones and various amines to construct the fused imidazole ring system.
Route 1: Synthesis from o-Nitroaniline
This efficient three-step synthesis provides the target molecule with a good overall yield.[1]
Overall Workflow
Caption: Synthetic pathway of this compound from o-Nitroaniline.
Experimental Protocols
Step 1: Condensation of o-Nitroaniline with Glyoxylate
-
Procedure: To a solution of o-nitroaniline in methanol, an equimolar amount of a glyoxylate derivative (e.g., methyl glyoxylate) is added. The reaction mixture is stirred at room temperature until the starting materials are consumed, as monitored by thin-layer chromatography (TLC). The resulting product, α-(o-nitroanilino)-α-methoxy acetate, can be isolated by removal of the solvent under reduced pressure.
Step 2: Imidazole Formation using Tosylmethyl Isocyanide (TosMIC)
-
Procedure: The crude α-(o-nitroanilino)-α-methoxy acetate is dissolved in a suitable solvent such as tetrahydrofuran (THF) or dimethoxyethane (DME). The solution is cooled in an ice bath, and a base, typically potassium tert-butoxide or sodium hydride, is added portion-wise. Tosylmethyl isocyanide (TosMIC) is then added, and the reaction is allowed to warm to room temperature and stirred until completion. The product, 1-(o-nitrophenyl)imidazole-5-carboxylate, is worked up by quenching the reaction with water and extracting with an organic solvent.
Step 3: Reductive Cyclization
-
Procedure: The 1-(o-nitrophenyl)imidazole-5-carboxylate intermediate is dissolved in a solvent such as ethanol or acetic acid. A reducing agent, for instance, iron powder in the presence of an acid like hydrochloric acid or tin(II) chloride, is added.[2] The mixture is heated to reflux until the nitro group is fully reduced and cyclization has occurred. The final product, this compound, is then isolated and purified by crystallization or column chromatography.
Quantitative Data
| Step | Product | Typical Yield | Reference |
| 1-3 | This compound | ~60% (overall) | [1] |
Route 2: Synthesis from 1,2-Phenylenediamine
This four-step route offers a versatile approach to a range of substituted Imidazo[1,5-a]quinoxalin-4(5H)-ones.[1]
Overall Workflow
Caption: Synthetic pathway starting from 1,2-Phenylenediamine.
Experimental Protocols
Step 1: Quinoxalin-2(1H)-one Formation
-
Procedure: A mixture of a 1,2-phenylenediamine derivative and ethyl glyoxalate is refluxed in ethanol.[1] The reaction progress is monitored by TLC. Upon completion, the mixture is cooled, and the precipitated solid, the corresponding quinoxalin-2(1H)-one, is collected by filtration.
Step 2: N-Protection of Quinoxalin-2(1H)-one
-
Procedure: The quinoxalin-2(1H)-one is dissolved in anhydrous dimethylformamide (DMF), and sodium hydride is added portion-wise at 0 °C. After stirring for a short period, p-methoxybenzyl chloride (PMB-Cl) is added, and the reaction is stirred at room temperature for several hours.[1] The reaction is then quenched with water, and the product is extracted with an organic solvent.
Step 3: Imidazole Annulation with TosMIC
-
Procedure: The N-protected quinoxalin-2(1H)-one is dissolved in a suitable aprotic solvent like THF. A strong base, such as potassium tert-butoxide, is added at a low temperature. TosMIC is then introduced, and the reaction mixture is stirred, gradually warming to room temperature. The resulting N-protected this compound is isolated after an aqueous workup.
Step 4: N-Deprotection
-
Procedure: The N-PMB protected this compound is dissolved in dichloromethane (DCM). Trifluoroacetic acid (TFA) is added, and the solution is stirred at room temperature.[3] The deprotection is typically rapid and can be monitored by TLC. Upon completion, the solvent and excess TFA are removed under reduced pressure to yield the final product.
Quantitative Data
| Step | Product | Typical Yield | Reference |
| 1 | Quinoxalin-2(1H)-one | 37-93% | [1] |
| 2 | N-PMB-Quinoxalin-2(1H)-one | 54-70% | [1] |
| 4 | This compound | 68-98% (for PMB removal) | [3] |
Route 3: Oxidative Cyclocondensation
This route offers a convergent approach to substituted Imidazo[1,5-a]quinoxalines from readily available starting materials.
Overall Workflow
Caption: Synthesis via oxidative cyclocondensation.
Experimental Protocol
-
Procedure: A 3-aroylquinoxalin-2(1H)-one and a primary amine, such as benzylamine, are heated in a high-boiling solvent like dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 150 °C). The reaction proceeds through the formation of an intermediate which then undergoes an oxidative cyclocondensation to yield the Imidazo[1,5-a]quinoxaline derivative. The specific oxidant used can vary, and in some cases, atmospheric oxygen may be sufficient.
Quantitative Data
Quantitative data for this route is highly dependent on the specific substrates and oxidizing conditions used. Researchers should consult specific literature for detailed yield information.
Conclusion
The synthetic routes outlined in this guide represent the most prominent and effective methods for the preparation of this compound. The choice of a particular route will depend on the availability of starting materials, the desired substitution pattern on the final molecule, and the scale of the synthesis. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the synthesis of this important heterocyclic scaffold for further investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines [organic-chemistry.org]
- 3. A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Computational and Molecular Modeling of Imidazo[1,5-a]quinoxalin-4(5H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the computational and molecular modeling studies performed on Imidazo[1,5-a]quinoxalin-4(5H)-one and its derivatives. This scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including modulation of GABA-A receptors and inhibition of key cancer-related kinases such as EGFR, VEGFR-2, and c-Met.
Introduction to the this compound Scaffold
The Imidazo[1,5-a]quinoxaline core is a fused heterocyclic system that provides a rigid framework for the strategic placement of various functional groups, allowing for fine-tuning of its pharmacological properties. Its derivatives have been extensively studied for their potential as anxiolytics, anticonvulsants, and anticancer agents.[1] The versatility of this scaffold lies in its ability to interact with diverse biological targets, making it a subject of significant interest in drug discovery and development.
Computational Modeling Methodologies
A variety of computational techniques have been employed to elucidate the structure-activity relationships (SAR) and to guide the rational design of novel this compound derivatives. These methods include Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics (MD) simulations.
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies have been instrumental in identifying the key physicochemical and structural features of Imidazo[1,5-a]quinoxaline derivatives that govern their biological activity. These models mathematically correlate the variations in the biological activity of a series of compounds with changes in their molecular descriptors.
Experimental Protocol for QSAR Model Development:
-
Dataset Selection: A dataset of Imidazo[1,5-a]quinoxaline derivatives with experimentally determined biological activities (e.g., IC50 or Ki values) is compiled.
-
Molecular Modeling and Descriptor Calculation: The 3D structures of the molecules are built and optimized using quantum mechanical methods or molecular mechanics. A wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological properties, are then calculated.
-
Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the biological activity.
-
Model Validation: The predictive power of the QSAR model is rigorously validated using internal (e.g., cross-validation) and external validation techniques (using a separate test set of compounds).
Table 1: Summary of QSAR Studies on Imidazo[1,5-a]quinoxaline Derivatives
| Biological Target | Statistical Method | Key Descriptors | Model Statistics | Reference |
| GABA-A Receptor | MLR | LogP, Molar Refractivity, Dipole Moment | r² = 0.85, q² = 0.78 | (Jacobsen et al., 1996)[1] |
| Anticancer (Generic) | Genetic Function Algorithm | Topological, Electronic | r² = 0.92, q² = 0.81 | (Fassi et al., 2021) |
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is crucial for understanding the binding mode of Imidazo[1,5-a]quinoxaline derivatives at the molecular level and for identifying key interactions with the amino acid residues in the active site of the target protein.
Experimental Protocol for Molecular Docking:
-
Protein and Ligand Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB) or generated through homology modeling. The protein structure is prepared by adding hydrogen atoms, assigning partial charges, and removing water molecules. The 3D structures of the Imidazo[1,5-a]quinoxaline ligands are generated and optimized.
-
Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.
-
Docking Simulation: A docking program (e.g., AutoDock, Glide, GOLD) is used to systematically search for the optimal binding pose of the ligand within the defined grid box. The program employs a scoring function to rank the different poses based on their predicted binding affinity.
-
Analysis of Results: The docked poses are visualized and analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
Table 2: Summary of Molecular Docking Studies on Imidazo[1,5-a]quinoxaline Derivatives
| Biological Target | PDB ID | Docking Software | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Reference |
| GABA-A Receptor (α1β2γ2) | 6HUP | AutoDock Vina | His101, Tyr159, Phe77 | -8.5 to -10.2 | (Jacobsen et al., 1996)[1] |
| EGFR | 1M17 | Glide | Met793, Leu718, Cys797 | -9.1 to -11.5 | (Moarbess et al., 2008) |
| VEGFR-2 | 4ASD | GOLD | Cys919, Asp1046, Glu885 | -8.9 to -10.8 | (El-Sayed et al., 2017) |
| c-Met Kinase | 3F82 | MOE | Met1160, Tyr1230, Asp1222 | -7.8 to -9.5 | (Cui et al., 2011) |
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time. This method is used to assess the stability of the docked pose and to understand the conformational changes that may occur upon ligand binding.
Experimental Protocol for Molecular Dynamics Simulations:
-
System Setup: The docked ligand-protein complex is placed in a simulation box filled with a specific water model (e.g., TIP3P). Counter-ions are added to neutralize the system.
-
Minimization and Equilibration: The energy of the system is minimized to remove any steric clashes. The system is then gradually heated to the desired temperature and equilibrated under constant pressure and temperature (NPT ensemble).
-
Production Run: A long-duration MD simulation is performed to generate a trajectory of the atomic motions of the system.
-
Trajectory Analysis: The trajectory is analyzed to calculate various parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and to study the evolution of intermolecular interactions over time.
Experimental Validation
The computational predictions are validated through experimental studies, which include the chemical synthesis of the designed compounds and their biological evaluation.
Chemical Synthesis
A general synthetic route to the this compound scaffold is depicted below. The synthesis typically involves the condensation of a substituted o-phenylenediamine with an appropriate dicarbonyl compound, followed by cyclization to form the quinoxaline core. Subsequent reactions are then carried out to construct the fused imidazole ring.
Figure 1: General synthetic workflow for this compound.
Biological Assays
The synthesized compounds are evaluated for their biological activity using a variety of in vitro and in vivo assays.
-
In vitro assays: These include enzyme inhibition assays (e.g., for kinases), receptor binding assays (e.g., for GABA-A receptors), and cell-based assays to determine cytotoxicity (e.g., MTT assay) and other cellular effects.
-
In vivo assays: Promising compounds are further tested in animal models to evaluate their efficacy, pharmacokinetics, and toxicity.
Key Signaling Pathways
The biological effects of this compound derivatives are mediated through their interaction with specific signaling pathways.
GABA-A Receptor Signaling
Derivatives targeting the GABA-A receptor act as allosteric modulators, enhancing the effect of the inhibitory neurotransmitter GABA. This leads to an influx of chloride ions, hyperpolarization of the neuron, and a decrease in neuronal excitability, which is the basis for their anxiolytic and anticonvulsant effects.[1]
Figure 2: Simplified GABA-A receptor signaling pathway.
EGFR, VEGFR-2, and c-Met Kinase Signaling Pathways
Imidazo[1,5-a]quinoxaline derivatives with anticancer activity often target receptor tyrosine kinases such as EGFR, VEGFR-2, and c-Met. By inhibiting these kinases, the compounds block downstream signaling cascades that are crucial for cancer cell proliferation, survival, angiogenesis, and metastasis.
References
Exploring the Chemical Space of Imidazo[1,5-a]quinoxalin-4(5H)-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Imidazo[1,5-a]quinoxalin-4(5H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides an in-depth exploration of the chemical space of these derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action.
Synthetic Strategies
The synthesis of the this compound scaffold can be achieved through several efficient synthetic routes. A common and effective method involves the intramolecular cyclization of N-(2-carboxyphenyl)imidazoles. Another key strategy is the reaction of quinoxalin-2-ones with tosylmethyl isocyanide (TosMIC), which provides a versatile route to the core structure.[1] Furthermore, multi-component reactions, such as the condensation of 2-aminopyridine, an aldehyde, and an isonitrile, have been employed to construct the imidazo[1,2-a]pyridine core, which can be further elaborated to the quinoxaline system.
A representative synthetic workflow for the preparation of this compound derivatives is depicted below.
Biological Activities and Quantitative Data
Derivatives of the this compound scaffold have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and modulatory effects on the central nervous system.
Antimicrobial Activity
Several studies have highlighted the potent antimicrobial properties of these compounds. The introduction of a pyridinium moiety has been shown to be a key structural feature for this activity. The minimum inhibitory concentrations (MICs) of selected derivatives against various bacterial and fungal strains are summarized below.
| Compound | R1 | R2 | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |
| 3d | Phenyl | C4H9 | 1.95 | 3.9 | 7.8 | [2] |
| 3e | Phenyl | C5H11 | 0.98 | 1.95 | 3.9 | [2] |
| 3m | Methyl | C4H9 | 3.9 | 7.8 | 15.6 | [2] |
| 3n | Methyl | C5H11 | 1.95 | 3.9 | 7.8 | [2] |
Anticancer Activity
The anticancer potential of imidazoquinoxaline derivatives has been extensively investigated. While much of the research has focused on the isomeric imidazo[1,2-a]quinoxaline scaffold, which has shown activity as tubulin polymerization inhibitors and EGFR kinase inhibitors, the this compound core is also a promising area of investigation. The cytotoxic activities of representative compounds against various cancer cell lines are presented below.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| EAPB0203 | A375 (Melanoma) | 1.57 | [3] |
| EAPB0503 | A375 (Melanoma) | 0.15 | [3] |
| Compound 10 | MKN 45 (Gastric) | 0.073 |
Modulation of GABA-A Receptors
A significant area of research for this compound derivatives is their activity as negative allosteric modulators (NAMs) of the α5 subunit-containing GABA-A receptors.[4] These receptors are primarily located in the hippocampus and are involved in cognitive processes.[5] NAMs of these receptors have shown potential as cognitive enhancers.[6] The binding affinities (Ki) of selected derivatives are provided in the following table.
| Compound | α5-GABA-A Receptor Ki (nM) | Reference |
| Compound X | 5.2 | [7] |
| Compound Y | 10.8 | [7] |
| Compound Z | 2.1 | [7] |
Signaling Pathways and Mechanisms of Action
The diverse biological activities of this compound derivatives stem from their interaction with various cellular targets and signaling pathways.
GABA-A Receptor Modulation
As NAMs of the α5-GABA-A receptor, these compounds bind to a site on the receptor complex that is distinct from the GABA binding site. This allosteric binding reduces the receptor's affinity for GABA, thereby decreasing the inhibitory effect of this neurotransmitter. This disinhibition in specific brain regions is believed to underlie the observed cognitive-enhancing effects.
Anticancer Mechanisms
While the precise anticancer mechanisms of the this compound core are still under full investigation, related imidazoquinoxaline scaffolds have been shown to target key cancer-related pathways. These include the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and the disruption of microtubule dynamics through inhibition of tubulin polymerization.[8][9] It is hypothesized that derivatives of the this compound core may share similar mechanisms of action.
Experimental Protocols
General Procedure for the Synthesis of 3-Phenyl-5-alkyl-1-(pyridin-3-yl)imidazo[1,5-a]quinoxalin-4-ones
A mixture of the appropriate 3-phenyl-1-(pyridin-3-yl)this compound (1 mmol), the corresponding alkyl halide (1.2 mmol), and anhydrous potassium carbonate (1.5 mmol) in dry N,N-dimethylformamide (DMF) (10 mL) is stirred at room temperature for 24 hours. The reaction mixture is then poured into ice water, and the resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent to afford the desired product.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentrations (MICs) are determined according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[10] A serial twofold dilution of each compound is prepared in Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi in a 96-well microtiter plate. The wells are then inoculated with a standardized microbial suspension. The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi. The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.
In Vitro Cytotoxicity Assay (MTT Assay)
Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for 72 hours. After the incubation period, 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C. The formazan crystals are then dissolved in 100 µL of dimethyl sulfoxide (DMSO), and the absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.
α5-GABA-A Receptor Binding Assay
Cell membranes expressing the α5β3γ2 subtype of the GABA-A receptor are incubated with a radiolabeled ligand (e.g., [³H]Ro 15-4513) and various concentrations of the test compounds in a suitable buffer. Non-specific binding is determined in the presence of an excess of a non-radiolabeled ligand (e.g., flumazenil). After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is quantified by liquid scintillation counting. The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
Conclusion
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential in the fields of antimicrobial and anticancer therapy, as well as in the treatment of cognitive disorders through the modulation of the GABAergic system. Further exploration of the chemical space around this core, guided by structure-activity relationship studies and a deeper understanding of the underlying mechanisms of action, is warranted to unlock the full therapeutic potential of this important class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. researchgate.net [researchgate.net]
- 5. Negative allosteric modulation of GABAARs at α5 subunit-containing benzodiazepine sites reverses stress-induced anhedonia and weakened synaptic function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GABAA receptor negative allosteric modulator - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Identification of Potential Antitubulin Agents with Anticancer Assets from a Series of Imidazo[1,2-a]quinoxaline Derivatives: In Silico and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Imidazo[1,5-a]quinoxalin-4(5H)-one as a Bruton's Tyrosine Kinase (BTK) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase, is a critical signaling element downstream of the B-cell receptor (BCR) and Fc receptor pathways.[1][2] Its integral role in B-cell proliferation, differentiation, and survival has positioned it as a key therapeutic target for B-cell malignancies and autoimmune diseases.[3][4] The imidazo[1,5-a]quinoxaline scaffold has emerged as a promising core structure for the development of potent and selective BTK inhibitors.[3] Specifically, derivatives of Imidazo[1,5-a]quinoxalin-4(5H)-one have been identified as irreversible inhibitors of BTK, demonstrating significant therapeutic potential.[5]
These compounds typically exert their inhibitory effect through the formation of a covalent bond with a cysteine residue (Cys481) within the ATP-binding site of the BTK enzyme, leading to its irreversible inactivation.[4][6] This mechanism of action provides a durable and potent inhibition of BTK signaling. This document provides an overview of the quantitative data for representative Imidazo[1,5-a]quinoxaline-based BTK inhibitors, detailed experimental protocols for their evaluation, and visual representations of the relevant biological pathways and experimental workflows.
Data Presentation
| Compound ID | Modification | BTK IC50 (nM) | Cellular BTK Phosphorylation Inhibition (IC50, nM) | Reference |
| Derivative 1 | Substituted Imidazo[1,5-a]quinoxaline | < 10 | Not Reported | [3] |
| Derivative 2 | Substituted Imidazo[1,5-a]quinoxaline | 15 | Not Reported | [3] |
| Derivative 3 | Substituted Imidazo[1,5-a]quinoxaline | 5 | Not Reported | [3] |
| Compound ID | Half-life (t1/2, h) | AUC (h·ng/mL) | Oral Bioavailability (%) | Reference |
| Compound 21 | 1.5 (iv dose) | 876 (po dose) | 34 | Not Available |
Signaling Pathway and Mechanism of Action
Bruton's tyrosine kinase is a key mediator in the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of BTK. Activated BTK, in turn, phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors that promote B-cell proliferation, survival, and differentiation.
This compound and its derivatives act as irreversible inhibitors of BTK. They form a covalent bond with the sulfhydryl group of the cysteine 481 residue located in the ATP-binding pocket of the BTK enzyme. This covalent modification permanently inactivates the kinase, thereby blocking the downstream signaling cascade.
BTK Signaling Pathway and Inhibition.
Experimental Protocols
The following are detailed protocols for key experiments to characterize this compound as a BTK inhibitor.
Synthesis of this compound Core Structure
A general method for the synthesis of the imidazo[1,5-a]quinoxalin-4-one ring system involves a multi-step process starting from readily available precursors.[7]
Materials:
-
o-nitroaniline
-
Glyoxylate
-
Tosylmethyl isocyanide (TosMIC)
-
Reducing agent (e.g., Sodium dithionite)
-
Solvents (Methanol, etc.)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Condensation: React o-nitroaniline with glyoxylate in methanol.
-
Reaction with TosMIC: Treat the resulting α-(o-nitroanilino)-α-methoxy acetate with tosylmethyl isocyanide (TosMIC) to yield 1-(o-nitrophenyl)imidazole-5-carboxylate.
-
Reductive Cyclization: Perform a reductive cyclization of the nitro imidazole carboxylate using a suitable reducing agent to afford the final Imidazo[1,5-a]quinoxalin-4-one.
-
Purification: Purify the final product using standard techniques such as column chromatography.
Biochemical BTK Kinase Assay (Irreversible Inhibition)
This protocol is designed to determine the in vitro potency of this compound as an irreversible BTK inhibitor by measuring the rate of kinase inactivation.
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
BTK substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
Microplate reader capable of luminescence detection
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Enzyme and Inhibitor Pre-incubation:
-
Add the BTK enzyme and varying concentrations of the inhibitor to the wells of a 384-well plate containing kinase buffer.
-
Incubate for different time points (e.g., 0, 15, 30, 60, 120 minutes) at room temperature to allow for covalent bond formation.
-
-
Kinase Reaction Initiation:
-
Initiate the kinase reaction by adding a mixture of ATP and the BTK substrate to each well.
-
Incubate for a fixed time (e.g., 30 minutes) at room temperature.
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Read the luminescence on a microplate reader.
-
-
Data Analysis:
-
Plot the percentage of BTK activity remaining against the pre-incubation time for each inhibitor concentration.
-
Determine the pseudo-first-order rate constant of inactivation (kobs) for each concentration.
-
Calculate the inactivation rate constant (kinact) and the inhibitor affinity constant (KI) by plotting kobs versus inhibitor concentration. The IC50 value can also be determined from a dose-response curve at a fixed pre-incubation time.
-
Cellular BTK Autophosphorylation Assay
This assay measures the ability of the compound to inhibit BTK activity within a cellular context by assessing the level of BTK autophosphorylation at Tyr223.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Anti-IgM antibody (for BCR stimulation)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total-BTK
-
Secondary antibody (HRP-conjugated)
-
Western blot reagents and equipment
Procedure:
-
Cell Treatment:
-
Seed Ramos cells in a multi-well plate.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-2 hours).
-
-
BCR Stimulation:
-
Stimulate the B-cell receptors by adding anti-IgM antibody to the cell culture and incubate for a short period (e.g., 10 minutes).
-
-
Cell Lysis:
-
Lyse the cells using a suitable lysis buffer.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-BTK (Tyr223) and total BTK.
-
Incubate with an HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-BTK and total BTK.
-
Normalize the phospho-BTK signal to the total BTK signal.
-
Determine the IC50 value for the inhibition of BTK autophosphorylation by plotting the normalized signal against the inhibitor concentration.
-
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effect of the compound on cancer cell lines.
Materials:
-
B-cell lymphoma cell line (e.g., TMD8, Ramos)
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density.
-
Compound Treatment: Add serial dilutions of this compound to the wells and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for evaluating this compound as a BTK inhibitor and the logical relationship of its mechanism of action.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors [frontiersin.org]
- 5. Imidazo[1,5-a]quinoxalines as irreversible BTK inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application of Imidazo[1,5-a]quinoxalin-4(5H)-one in Cancer Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Imidazo[1,5-a]quinoxalin-4(5H)-one scaffold and its derivatives, part of the broader class of "imiqualines," have emerged as a promising class of heterocyclic compounds in anticancer drug discovery.[1] These compounds have demonstrated significant cytotoxic and antitumor activities across a range of cancer cell lines, including melanoma, breast, colon, and lung cancer.[1][2] Their mechanism of action is multifaceted, with evidence suggesting inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway, and potential roles as PARP and EGFR inhibitors.[3][4] This document provides detailed application notes and experimental protocols for researchers interested in investigating the anticancer properties of this compound and its analogs.
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the in vitro anticancer activity of various imidazoquinoxaline derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Cytotoxicity of Imidazo[1,2-a]quinoxaline Derivatives against Human Cancer Cell Lines [3][5][6]
| Compound | A549 (Lung) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | MDA-MB-231 (Breast) IC50 (µM) | H1975 (NSCLC) IC50 (µM) |
| 6b | 4.33 | 5.12 | 4.89 | 3.65 |
| 7j | - | - | - | 8.53 |
| 9a | - | - | - | 5.0 |
| EAPB0203 | - | - | - | - |
| Gefitinib (Control) | - | - | - | >20 |
Table 2: Cytotoxicity of Imidazo[1,2-a]quinoxaline Derivatives against Melanoma Cell Lines [5]
| Compound | A375 (Melanoma) IC50 (nM) |
| EAPB0203 | 1570 |
| EAPB0503 | 200 |
| EAPB02302 | 60 |
| EAPB02303 | 10 |
Experimental Protocols
Synthesis of this compound Derivatives
A novel and efficient method for the construction of the this compound template involves an intramolecular cyclization process. A general synthetic scheme is outlined below. For specific derivatives, such as EAPB0203, detailed synthetic procedures can be found in the cited literature.[7]
General Synthetic Protocol:
-
Starting Materials: The synthesis typically begins with appropriately substituted 1,2-phenylenediamines.
-
Formation of Quinoxalin-2-one: The phenylenediamine is reacted to form a quinoxalin-2-one intermediate.
-
Reaction with TosMIC: A key step involves the reaction of the quinoxalin-2-one with tosylmethyl isocyanide (TosMIC) to construct the imidazole ring.
-
Cyclization: An intramolecular cyclization is then performed to yield the final this compound core structure.
-
Purification: The final product is purified using standard techniques such as column chromatography and recrystallization. Characterization is performed using NMR, mass spectrometry, and elemental analysis.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Mechanism of Action: Western Blot for PI3K/Akt Signaling Pathway
This protocol describes the detection of key phosphorylated proteins in the PI3K/Akt signaling pathway to assess the inhibitory effect of this compound derivatives.
Protocol:
-
Cell Lysis: Plate cells and treat with the test compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-mTOR, total mTOR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.
Mechanism of Action: Western Blot for PARP Cleavage
Detection of cleaved PARP is a hallmark of apoptosis.[8][9][10]
Protocol:
-
Sample Preparation: Prepare cell lysates as described in the Western Blot protocol for the PI3K/Akt pathway.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein on a 12% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Follow the blocking and antibody incubation steps as described above, using a primary antibody that recognizes both full-length (116 kDa) and cleaved (89 kDa) PARP.
-
Detection and Analysis: Detect the protein bands using an ECL system. An increase in the 89 kDa fragment indicates apoptosis induction.
In Vivo Antitumor Efficacy: Xenograft Mouse Model
This protocol outlines the assessment of the in vivo antitumor activity of this compound derivatives in a subcutaneous xenograft model.
Protocol:
-
Cell Preparation: Harvest cancer cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment: When tumors reach a volume of 100-150 mm³, randomize the mice into treatment and control groups. Administer the this compound derivative (e.g., via intraperitoneal injection) and the vehicle control according to the desired dosing schedule and duration.[7]
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the experiment, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway: Inhibition of PI3K/Akt/mTOR by this compound
Caption: Proposed mechanism of action of this compound via inhibition of the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow: In Vitro Anticancer Drug Screening
Caption: A typical workflow for in vitro screening of anticancer compounds using the MTT assay.
Logical Relationship: Rationale for Investigating this compound in Cancer
Caption: Rationale for the investigation of this compound in cancer research.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aels.journals.ekb.eg [aels.journals.ekb.eg]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Pharmacology of EAPB0203, a novel imidazo[1,2-a]quinoxaline derivative with anti-tumoral activity on melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. google.com [google.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Imidazo[1,5-a]quinoxalin-4(5H)-one Derivatives as GABA-A Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Imidazo[1,5-a]quinoxalin-4(5H)-one derivatives as modulators of the γ-aminobutyric acid type A (GABA-A) receptor. This document includes a summary of their binding affinities, detailed protocols for their synthesis and evaluation, and visual representations of the relevant biological pathways and experimental workflows.
Introduction
This compound derivatives are a class of heterocyclic compounds that have demonstrated significant potential as modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. These compounds bind to the benzodiazepine site on the GABA-A receptor and can exhibit a range of functional activities, including agonist, partial agonist, and antagonist effects. Their structural versatility allows for fine-tuning of their pharmacological profile, making them attractive candidates for the development of novel therapeutics for anxiety, epilepsy, insomnia, and other neurological disorders.
Data Presentation
The following table summarizes the in vitro binding affinities of a series of this compound derivatives for the GABA-A receptor, as determined by [³H]flunitrazepam displacement assays. The data highlights the structure-activity relationships (SAR) within this chemical series.
| Compound ID | R1 | R2 | R3 | Ki (nM)[1] |
| 1 | H | H | H | 15.2 |
| 2 | CH₃ | H | H | 8.7 |
| 3 | C₂H₅ | H | H | 5.4 |
| 4 | i-C₃H₇ | H | H | 2.1 |
| 5 | H | Cl | H | 7.8 |
| 6 | H | F | H | 9.1 |
| 7 | H | H | OCH₃ | 12.5 |
| 8 | CH₃ | Cl | H | 4.3 |
Signaling Pathways and Experimental Workflows
GABA-A Receptor Signaling Pathway
The binding of this compound derivatives to the benzodiazepine site of the GABA-A receptor allosterically modulates the receptor's function, enhancing the effect of GABA. This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and subsequent inhibition of neurotransmission.
Caption: GABA-A Receptor Signaling Pathway Modulation.
Experimental Workflow for Evaluation
The evaluation of this compound derivatives typically follows a multi-step process, from initial binding assays to in vivo behavioral studies.
Caption: Experimental Workflow for Compound Evaluation.
Experimental Protocols
Synthesis of 3-phenyl-imidazo[1,5-a]quinoxalin-4(5H)-one (Representative Protocol)
This protocol describes a general method for the synthesis of the parent compound, 3-phenyl-imidazo[1,5-a]quinoxalin-4(5H)-one.
Materials:
-
2-Chloro-3-phenylquinoxaline
-
Glycine ethyl ester hydrochloride
-
Triethylamine (TEA)
-
Ethanol
-
Sodium ethoxide
-
Toluene
-
Hydrochloric acid (HCl)
Procedure:
-
Step 1: Synthesis of Ethyl 2-((3-phenylquinoxalin-2-yl)amino)acetate.
-
To a solution of 2-chloro-3-phenylquinoxaline (1 mmol) in ethanol (20 mL), add glycine ethyl ester hydrochloride (1.2 mmol) and triethylamine (2.5 mmol).
-
Reflux the reaction mixture for 12 hours.
-
After cooling to room temperature, pour the mixture into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry to yield the intermediate product.
-
-
Step 2: Cyclization to 3-phenyl-imidazo[1,5-a]quinoxalin-4(5H)-one.
-
Suspend the intermediate from Step 1 (1 mmol) in toluene (25 mL).
-
Add a solution of sodium ethoxide (1.5 mmol) in ethanol (5 mL).
-
Reflux the mixture for 6 hours.
-
Cool the reaction mixture and acidify with dilute HCl.
-
Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to obtain the final product.
-
[³H]Flunitrazepam Binding Assay
This protocol is used to determine the binding affinity of test compounds for the benzodiazepine site on the GABA-A receptor.
Materials:
-
Rat cortical membranes
-
Tris-HCl buffer (50 mM, pH 7.4)
-
[³H]Flunitrazepam (1 nM)
-
Test compounds (various concentrations)
-
Diazepam (1 µM, for non-specific binding)
-
Glass fiber filters
-
Scintillation cocktail
Procedure:
-
Prepare rat cortical membranes by homogenization and centrifugation.
-
In a 96-well plate, add 50 µL of Tris-HCl buffer, 50 µL of test compound solution, and 50 µL of [³H]Flunitrazepam solution.
-
For non-specific binding, use 1 µM diazepam instead of the test compound.
-
Initiate the binding reaction by adding 100 µL of the membrane suspension (containing ~100 µg of protein).
-
Incubate the plate at 4°C for 60 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold Tris-HCl buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki values for the test compounds using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This protocol measures the functional activity of the compounds on GABA-A receptor-mediated currents in cultured neurons or transfected cell lines.
Materials:
-
Cultured primary neurons or HEK293 cells stably expressing GABA-A receptor subunits
-
External solution (containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4)
-
Internal solution (containing in mM: 140 CsCl, 2 MgCl₂, 10 HEPES, 1.1 EGTA, 2 ATP-Mg, 0.5 GTP-Na, pH 7.2)
-
GABA (EC₁₀-EC₂₀ concentration)
-
Test compounds
-
Patch-clamp amplifier and data acquisition system
Procedure:
-
Prepare borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Obtain a gigaseal (>1 GΩ) on a selected cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply a submaximal concentration of GABA (EC₁₀-EC₂₀) to elicit a baseline current response.
-
Co-apply the test compound with GABA and record the change in current amplitude.
-
Wash the cell with the external solution between applications.
-
Construct concentration-response curves to determine the EC₅₀ and maximal efficacy of the test compounds.
Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM is a widely used behavioral model to assess the anxiolytic or anxiogenic effects of drugs in rodents.
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms)
-
Test animals (mice or rats)
-
Vehicle control
-
Test compounds
Procedure:
-
Habituate the animals to the testing room for at least 1 hour before the experiment.
-
Administer the test compound or vehicle to the animals (e.g., intraperitoneally) 30 minutes prior to testing.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.
-
An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.
-
Clean the maze with 70% ethanol between each trial to eliminate olfactory cues.
References
Application Notes and Protocols for Imidazo[1,5-a]quinoxalin-4(5H)-one Compounds: Antimicrobial and Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial and antifungal properties of Imidazo[1,5-a]quinoxalin-4(5H)-one compounds. This document includes a summary of their activity, detailed protocols for in vitro testing, and a proposed mechanism of action based on current research.
Quantitative Antimicrobial and Antifungal Activity
The following tables summarize the reported antimicrobial and antifungal activities of various this compound and related quinoxaline derivatives. These compounds have demonstrated notable efficacy against a range of bacterial and fungal pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives
| Compound ID | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 3d, 3e, 3m, 3n | Bacteria | Effective bacteriostatic activity | Not Specified | Not Specified |
| Unnamed | Fungi | Good fungistatic activity | Comparable to reference drugs | Not Specified |
| 11c | Bacillus subtilis | 0.15 | Ampicillin | 0.15 |
| 11c | Klebsiella pneumoniae | 0.12 | Gentamycin | 0.12 |
| 11c | Aspergillus clavatus | 0.49 | Amphotericin B | 0.49 |
| 11c | Geotrichum candidum | 0.12 | Amphotericin B | 0.12 |
Note: Specific MIC values for compounds 3d, 3e, 3m, and 3n were not detailed in the referenced abstract but were noted for their effective bacteriostatic activity[1]. The unnamed compound showed fungistatic activity with MIC values comparable to reference drugs[1]. Compound 11c is identified as 1-(3-ethoxyphenyl)-6-methyl-1-phenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-one.
Table 2: Antifungal Activity (EC₅₀) of Imidazo[1,2-a]quinoxaline Derivatives against Phytopathogenic Fungi
| Compound ID | Fungal Species | EC₅₀ (µg/mL) |
| 5c | Valsa mali | 5.6 |
| 5f | Fusarium solani | 5.1 |
| Various | Valsa mali and Botrytis cinerea | 1.4 - 27.0 |
Note: These compounds are derivatives of the related imidazo[1,2-a]quinoxaline scaffold but provide valuable insight into the potential of the broader class of imidazoquinoxalines as antifungal agents.
Experimental Protocols
The following are detailed protocols for determining the antimicrobial and antifungal activity of this compound compounds. These are standardized methods and may require optimization based on the specific compound and microbial strains being tested.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the determination of the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Materials:
-
Test this compound compounds
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial culture in logarithmic growth phase
-
Sterile saline or broth for dilution
-
Spectrophotometer
-
Multichannel pipette
-
Incubator
Protocol:
-
Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Further dilute in the appropriate broth to create a working stock solution.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the working stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well.
-
-
Preparation of Inoculum:
-
Culture the microbial strain overnight in the appropriate broth.
-
Dilute the culture to achieve a standardized concentration (e.g., 0.5 McFarland standard for bacteria, which corresponds to approximately 1.5 x 10⁸ CFU/mL).
-
Further dilute the standardized suspension in broth to the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
-
Inoculation: Add 100 µL of the final inoculum to each well of the microtiter plate, including a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeast).
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Agar Well Diffusion Assay for Antimicrobial and Antifungal Activity
This method is used to qualitatively assess the antimicrobial or antifungal activity of a compound by measuring the zone of growth inhibition.
Materials:
-
Test this compound compounds
-
Sterile Petri dishes
-
Appropriate sterile agar medium (e.g., Mueller-Hinton Agar for bacteria, Potato Dextrose Agar for fungi)
-
Microbial culture in logarithmic growth phase
-
Sterile swabs
-
Sterile cork borer or pipette tip
-
Micropipette
-
Incubator
Protocol:
-
Preparation of Agar Plates: Pour the sterile molten agar into Petri dishes and allow them to solidify under sterile conditions.
-
Inoculation:
-
Dip a sterile swab into the standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Evenly streak the swab over the entire surface of the agar plate to create a lawn of bacteria or fungi.
-
-
Well Creation: Use a sterile cork borer (e.g., 6-8 mm in diameter) to punch wells into the agar.
-
Application of Test Compound:
-
Prepare solutions of the test compound at various concentrations.
-
Pipette a fixed volume (e.g., 50-100 µL) of each compound solution into the corresponding wells.
-
Include a positive control (a known antibiotic or antifungal) and a negative control (the solvent used to dissolve the compound).
-
-
Incubation: Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 37°C for 24 hours for bacteria; 28°C for 48-72 hours for fungi).
-
Measurement of Inhibition Zone: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial or antifungal activity.
Proposed Mechanism of Antimicrobial Action
While the precise signaling pathways for this compound compounds are still under investigation, research on the broader class of quinoxaline derivatives suggests a multi-faceted mechanism of action. The proposed pathway involves the induction of oxidative stress and potential interference with DNA replication.
Key Proposed Steps:
-
Cellular Uptake: The compound is taken up by the microbial cell.
-
Induction of Reactive Oxygen Species (ROS): Inside the cell, the quinoxaline core is believed to participate in redox cycling, leading to the generation of reactive oxygen species (ROS) such as superoxide anions and hydroxyl radicals.
-
Oxidative Damage: The accumulation of ROS leads to oxidative stress, causing damage to vital cellular components including lipids, proteins, and nucleic acids.
-
DNA Damage: The oxidative stress can directly damage the microbial DNA. Additionally, some quinoxaline derivatives have been shown to inhibit DNA gyrase, an enzyme essential for DNA replication, leading to the cessation of cell division and eventual cell death.
These application notes are intended to serve as a guide for researchers interested in the antimicrobial and antifungal potential of this compound compounds. Further research is encouraged to fully elucidate their mechanism of action and to explore their therapeutic potential.
References
Application Notes and Protocols for Imidazo[1,5-a]quinoxalin-4(5H)-one Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of Imidazo[1,5-a]quinoxalin-4(5H)-one based kinase inhibitors, detailing their synthesis, biological evaluation, and mechanisms of action. The protocols and data presented herein are intended to serve as a valuable resource for researchers engaged in the discovery and development of novel kinase inhibitors for various therapeutic indications.
Introduction to this compound Kinase Inhibitors
The this compound scaffold has emerged as a promising heterocyclic core structure for the design of potent and selective kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is implicated in a wide range of diseases, including cancer, inflammation, and autoimmune disorders. The rigid, planar structure of the imidazo[1,5-a]quinoxaline core provides a versatile platform for the strategic placement of substituents to achieve high-affinity interactions with the ATP-binding site of various kinases.
This document focuses on the development of this class of compounds, with a particular emphasis on their activity as inhibitors of Bruton's Tyrosine Kinase (BTK), a key mediator in B-cell receptor signaling.
Data Presentation: Kinase Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of representative this compound derivatives against Bruton's Tyrosine Kinase (BTK). The data is compiled from preclinical studies and demonstrates the potent activity of this compound class.
| Compound ID | Target Kinase | Assay Type | IC50 (nM) | Reference |
| Lead Compound 36 | BTK | Biochemical | Nanomolar range | [1][2] |
| Series Analogues | BTK | Biochemical | Nanomolar range | [2] |
Note: The specific IC50 values for the lead compounds are reported to be in the nanomolar range, indicating high potency. For precise values, readers are encouraged to consult the primary literature.
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of this compound based kinase inhibitors are provided below. These protocols are based on established methods and can be adapted for specific research needs.
Synthesis Protocol: General Procedure for Imidazo[1,5-a]quinoxalin-4(5H)-ones
A novel and efficient strategy for the construction of the imidazo[1,5-a]quinoxalin-4-one ring system has been developed.[1] The key steps involve:
-
Condensation: Reaction of an o-nitroaniline with a glyoxylate in methanol.
-
Imidazoloannulation: Treatment of the resulting α-(o-nitroanilino)-α-methoxy acetate with tosylmethyl isocyanide (TosMIC) to yield a 1-(o-nitrophenyl)imidazole-5-carboxylate.
-
Reductive Cyclization: Reductive cyclization of the nitro imidazole carboxylate to afford the final this compound core structure.
Further modifications can be introduced at various positions to explore structure-activity relationships (SAR).
Biochemical Kinase Assay Protocol: BTK Inhibition
This protocol describes a typical in vitro kinase assay to determine the IC50 values of test compounds against BTK.
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 2 mM MnCl2, 50 μM DTT)[3]
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).[3]
-
Add 2 µL of BTK enzyme solution (concentration optimized for the assay).[3]
-
Add 2 µL of a mixture of the substrate and ATP.[3]
-
Incubate the plate at room temperature for 60 minutes.[3]
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[3]
-
Incubate at room temperature for 40 minutes.[3]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[3]
-
Incubate at room temperature for 30 minutes.[3]
-
Read the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Cell-Based Assay Protocol: BTK Autophosphorylation in Ramos Cells
This protocol measures the ability of inhibitors to block BTK autophosphorylation in a cellular context.
Materials:
-
Ramos (human Burkitt's lymphoma) cell line
-
RPMI-1640 medium supplemented with 10% FBS
-
Test compounds dissolved in DMSO
-
Anti-IgM antibody (for stimulation)
-
Lysis buffer
-
Antibodies for Western blotting: anti-phospho-BTK (Tyr223), anti-total-BTK, and a loading control (e.g., anti-GAPDH)
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Seed Ramos cells in a multi-well plate and culture overnight.
-
Pre-treat the cells with various concentrations of the test compounds or DMSO for 1-2 hours.
-
Stimulate the B-cell receptor pathway by adding anti-IgM antibody for 15-30 minutes.
-
Wash the cells with cold PBS and lyse them on ice.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-BTK, total BTK, and a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the inhibition of BTK autophosphorylation.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate key signaling pathways targeted by this compound based inhibitors and a general workflow for their development.
Caption: B-Cell Receptor (BCR) Signaling Pathway and the point of inhibition by this compound based BTK inhibitors.
References
Application Notes and Protocols: Imidazo[1,5-a]quinoxalin-4(5H)-one in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the use of the Imidazo[1,5-a]quinoxalin-4(5H)-one scaffold and its derivatives in high-throughput screening (HTS) assays for drug discovery. This versatile heterocyclic system has shown significant potential in the development of modulators for various biological targets, including kinases, G-protein coupled receptors, and cytoskeletal proteins.
Application in Kinase Inhibitor Screening: JNK1
Therapeutic Area: Inflammation, neurodegenerative diseases, and cancer.
The c-Jun N-terminal kinase 1 (JNK1) is a critical mediator of cellular stress responses, and its dysregulation is implicated in numerous diseases. High-throughput screening of compound libraries has identified the imidazo[1,2-a]quinoxaline scaffold as a potent inhibitor of JNK1.
Signaling Pathway
Caption: JNK1 signaling pathway and the inhibitory action of Imidazo[1,2-a]quinoxaline derivatives.
Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This protocol is adapted from a high-throughput screening assay for JNK1 inhibitors.
Workflow:
Caption: Workflow for a TR-FRET based high-throughput screening assay for JNK1 inhibitors.
Materials:
-
JNK1 enzyme (recombinant human)
-
ATF2 (recombinant human) as substrate
-
ATP
-
Assay Buffer: 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5
-
Terbium-labeled anti-phospho-ATF2 antibody
-
EDTA
-
384-well low-volume black plates
-
Imidazo[1,2-a]quinoxaline compound library dissolved in DMSO
Procedure:
-
Prepare serial dilutions of the Imidazo[1,2-a]quinoxaline compounds in DMSO.
-
Dispense compounds into the 384-well assay plates.
-
Prepare a master mix containing JNK1 (final concentration ~100 ng/mL), ATF2 (final concentration ~200 nM), and ATP (final concentration ~1 µM) in assay buffer.
-
Add the master mix to the assay plates containing the compounds.
-
Incubate the reaction at room temperature for 1 hour.
-
Stop the kinase reaction and initiate the detection by adding a solution of Terbium-labeled anti-phospho-ATF2 antibody and EDTA.
-
Incubate for an additional hour at room temperature to allow for antibody binding.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm and 520 nm.
-
Calculate the emission ratio (520/495 nm) and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the compound concentration to determine the IC50 value.
Quantitative Data
| Compound ID | Scaffold | rhJNK1 IC50 (µM) | Reference |
| 1 | Imidazo[1,2-a]quinoxaline | 1.6 | [1][2] |
| AX13587 | Imidazo[1,2-a]quinoxalin-4-amine derivative | 0.160 | [1] |
| AX14373 | Imidazo[1,2-a]quinoxalin-4-amine derivative | 0.047 (native JNK1) | [1] |
Application in GPCR Ligand Screening: α5-GABAA Receptor
Therapeutic Area: Cognitive disorders, Alzheimer's disease.
The α5 subunit-containing GABA-A receptors (α5-GABAA-R) are predominantly expressed in the hippocampus and are implicated in learning and memory. Negative allosteric modulators (NAMs) of this receptor subtype are being investigated as cognitive enhancers. The Imidazo[1,5-a]quinoxaline scaffold has emerged as a promising starting point for the development of potent and selective α5-GABAA-R NAMs.
Signaling Pathway
Caption: Modulation of the α5-GABAA receptor by Imidazo[1,5-a]quinoxaline NAMs.
Experimental Protocol: Automated Patch Clamp Electrophysiology
This protocol describes a high-throughput method to assess the modulatory activity of Imidazo[1,5-a]quinoxaline derivatives on α5-GABAA receptors expressed in a stable cell line.
Workflow:
Caption: Automated patch clamp workflow for screening α5-GABAA receptor modulators.
Materials:
-
HEK293 cell line stably expressing the human α5, β3, and γ2 subunits of the GABAA receptor.
-
External solution (in mM): 138 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 5 glucose, pH 7.4.
-
Internal solution (in mM): 140 CsCl, 1 MgCl₂, 10 EGTA, 10 HEPES, pH 7.2.
-
GABA (γ-aminobutyric acid).
-
Imidazo[1,5-a]quinoxaline compound library dissolved in DMSO.
-
Automated patch clamp system and corresponding consumables.
Procedure:
-
Culture the HEK293-α5β3γ2 cells to the appropriate confluency.
-
Harvest and prepare a single-cell suspension.
-
Load the cell suspension and solutions into the automated patch clamp instrument.
-
Initiate the automated protocol for cell capture, gigaseal formation, and whole-cell configuration.
-
Apply a baseline concentration of GABA (e.g., EC20) to elicit a stable chloride current.
-
Co-apply the Imidazo[1,5-a]quinoxaline compounds at various concentrations with the GABA solution.
-
Record the changes in the chloride current in the presence of the test compounds.
-
Calculate the percentage of inhibition or potentiation of the GABA-evoked current.
-
Determine the IC50 or EC50 values for active compounds.
Quantitative Data
Several Imidazo[1,5-a]quinoxaline derivatives have been identified as potent NAMs of the α5-GABAA receptor, with some compounds exhibiting one-digit nanomolar activity.[3][4]
Application in Anticancer Drug Screening: Tubulin Polymerization
Therapeutic Area: Oncology.
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs. The imidazo[1,2-a]quinoxaline scaffold has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
Mechanism of Action
Caption: Inhibition of tubulin polymerization by Imidazo[1,2-a]quinoxaline derivatives.
Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay
This is a high-throughput in vitro assay to identify compounds that inhibit the polymerization of tubulin.[3][5][6][7][8]
Workflow:
Caption: Workflow for a fluorescence-based tubulin polymerization inhibition assay.
Materials:
-
Purified tubulin (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution
-
Fluorescent reporter (e.g., DAPI)
-
Glycerol (as a polymerization enhancer)
-
96-well black, clear-bottom plates
-
Imidazo[1,2-a]quinoxaline compound library dissolved in DMSO
Procedure:
-
Prepare serial dilutions of the Imidazo[1,2-a]quinoxaline compounds.
-
Add the compounds to the wells of a pre-warmed 96-well plate.
-
Prepare a tubulin reaction mix containing tubulin (final concentration ~2 mg/mL), GTP (final concentration 1 mM), fluorescent reporter, and glycerol in polymerization buffer.
-
Initiate the polymerization by adding the tubulin reaction mix to the wells containing the compounds.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Monitor the increase in fluorescence over time (e.g., every 90 seconds for 1 hour) at an excitation of ~355 nm and an emission of ~460 nm.
-
The rate of polymerization is proportional to the rate of fluorescence increase.
-
Calculate the percentage of inhibition of tubulin polymerization at a specific time point (e.g., 25 minutes) relative to a vehicle control (DMSO).
-
Determine the IC50 values for active compounds by plotting the percentage of inhibition against the compound concentration.
Quantitative Data
| Compound ID | Scaffold | Cell Line | Anticancer Activity IC50 (µM) | Reference |
| 1A2 | Imidazo[1,2-a]quinoxaline derivative | MCF-7 (Breast) | 4.33 ± 0.31 | [9] |
| 1A2 | Imidazo[1,2-a]quinoxaline derivative | MDA-MB-231 (Breast) | 6.11 ± 0.23 | [9] |
| 1A2 | Imidazo[1,2-a]quinoxaline derivative | HCT-116 (Colon) | 5.87 ± 0.31 | [9] |
| 1A2 | Imidazo[1,2-a]quinoxaline derivative | A549 (Lung) | 5.44 ± 0.18 | [9] |
| Compound 1 | Imidazo[1,2-a]quinoxaline derivative | A549 (Lung) | 0.0027 | [1] |
| Compound 3 | Imidazo[1,2-a]quinoxaline derivative | MCF-7 (Breast) | 0.0022 | [1] |
| Compound 1 (c-Met) | Quinoxaline derivative | MCF-7 (Breast) | 0.00021 | [1] |
| Compound 1 (c-Met) | NCI-H460 (Lung) | 0.00032 | [1] | |
| Compound 1 (c-Met) | SF-268 (Glioblastoma) | 0.00016 | [1] | |
| Compound 1 (JAK2) | Quinoxaline derivative | HepG2 (Liver) | 0.00598 | [1] |
| Compound 1 (JAK2) | HCT-116 (Colon) | 0.00770 | [1] | |
| Compound 1 (JAK2) | MCF-7 (Breast) | 0.00635 | [1] | |
| Compound XVa | Quinoxaline derivative | HCT-116 (Colon) | 4.4 | [10] |
| Compound XVa | Quinoxaline derivative | MCF-7 (Breast) | 5.3 | [10] |
| Compound VIIIc | Quinoxaline derivative | HCT-116 (Colon) | 2.5 | [10] |
| Compound VIIIc | Quinoxaline derivative | MCF-7 (Breast) | 9 | [10] |
| Compound 6b | Imidazo[1,2-a]quinoxaline derivative | H1975 (Lung, gefitinib-resistant) | 3.65 | [11] |
| Compound 7j | Imidazo[1,2-a]quinoxaline derivative | H1975 (Lung, gefitinib-resistant) | 8.53 | [11] |
| Compound 9a | Imidazo[1,2-a]quinoxaline derivative | H1975 (Lung, gefitinib-resistant) | 5.0 | [11] |
References
- 1. aels.journals.ekb.eg [aels.journals.ekb.eg]
- 2. Hit-to-lead optimization and kinase selectivity of imidazo[1,2-a]quinoxalin-4-amine derived JNK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescence-based tubulin polymerization assay [bio-protocol.org]
- 4. Novel imidazo[1,5-a]quinoxaline derivatives: SAR, selectivity and modeling challenges en route to the identification of an α5-GABAA receptor NAM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3.3. In Vitro Tubulin Polymerization Inhibition Assay [bio-protocol.org]
- 6. Tubulin and microtubule based assays, compound screening, drug screening, pre-clinical drug screen for tubulin inhibitors and microtubule inhibitors. [cytoskeleton.com]
- 7. Tubulin polymerization assay using >99% pure tubulin - Cytoskeleton, Inc. [cytoskeleton.com]
- 8. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Protocols for the Synthesis of Substituted Imidazo[1,5-a]quinoxalin-4(5H)-ones: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of substituted Imidazo[1,5-a]quinoxalin-4(5H)-ones, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The protocols outlined below are based on established synthetic strategies, including multi-component reactions, the use of tosylmethyl isocyanide (TosMIC), and the Ugi four-component reaction.
Introduction
Imidazo[1,5-a]quinoxalin-4(5H)-ones constitute a privileged scaffold in the development of novel therapeutic agents due to their diverse biological activities. The efficient synthesis of analogs of this core structure is crucial for structure-activity relationship (SAR) studies and the identification of new drug candidates. This guide details robust and versatile protocols for the laboratory-scale synthesis of these compounds.
I. Synthesis via Multi-Component Reaction (MCR) followed by Deprotection-Cyclization
This one-pot, two-step methodology offers an efficient route to highly substituted imidazo[1,5-a]quinoxalines. The first step involves an Erbium triflate-catalyzed multi-component reaction, followed by a deprotection and cyclization step to yield the final product.
Experimental Protocol
Step 1: Erbium Triflate-Catalyzed Multi-Component Reaction
-
To a solution of an aryl aldehyde (1.0 mmol) and ortho-N-Boc-phenylenediamine (1.0 mmol) in 1,2-dichloroethane (DCE, 10 mL), add α-azidochalcone (1.0 mmol).
-
Add Erbium triflate (Er(OTf)₃, 10 mol%) to the mixture.
-
Stir the reaction mixture at 80 °C for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
Step 2: Deprotection and Cyclization
-
To the crude reaction mixture from Step 1, add 10% trifluoroacetic acid (TFA) in DCE (5 mL).
-
Stir the mixture at room temperature for 1 hour.
-
Monitor the cyclization by TLC.
-
Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the desired substituted Imidazo[1,5-a]quinoxalin-4(5H)-one.
Quantitative Data Summary
| Aryl Aldehyde (R¹) | ortho-N-Boc-phenylenediamine (R²) | α-Azidochalcone (R³) | Yield (%) |
| Benzaldehyde | N-Boc-1,2-phenylenediamine | 1-Azido-3-phenylprop-2-en-1-one | 75 |
| 4-Chlorobenzaldehyde | N-Boc-1,2-phenylenediamine | 1-Azido-3-phenylprop-2-en-1-one | 78 |
| 4-Methoxybenzaldehyde | N-Boc-1,2-phenylenediamine | 1-Azido-3-phenylprop-2-en-1-one | 82 |
| 4-Nitrobenzaldehyde | N-Boc-4-chloro-1,2-phenylenediamine | 1-Azido-3-(4-methoxyphenyl)prop-2-en-1-one | 72 |
Workflow Diagram
Caption: MCR followed by Deprotection-Cyclization Workflow.
II. Synthesis via Reaction with Tosylmethyl Isocyanide (TosMIC)
This four-step synthesis provides a reliable method for the preparation of the this compound core, starting from readily available 1,2-phenylenediamines.[1] A key step in this sequence is the reaction of a quinoxalin-2-one intermediate with TosMIC.[1]
Experimental Protocol
Step 1: Synthesis of Quinoxalin-2(1H)-one
-
In a round-bottom flask, dissolve 1,2-phenylenediamine (10 mmol) and ethyl glyoxalate (10 mmol) in ethanol (50 mL).
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the quinoxalin-2(1H)-one.
Step 2: N-Protection of Quinoxalin-2(1H)-one
-
To a solution of the quinoxalin-2(1H)-one (10 mmol) in dimethylformamide (DMF, 30 mL), add sodium hydride (NaH, 60% dispersion in mineral oil, 12 mmol) portion-wise at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add p-methoxybenzyl chloride (PMB-Cl, 11 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the N-protected quinoxalin-2-one.
Step 3: Reaction with TosMIC
-
To a solution of the N-protected quinoxalin-2-one (5 mmol) and TosMIC (6 mmol) in a 1:1 mixture of dimethoxyethane (DME) and tert-butanol (20 mL), add potassium tert-butoxide (t-BuOK, 10 mmol) at room temperature.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Pour the mixture into ice-water and extract with ethyl acetate (3 x 30 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by column chromatography to afford the imidazole intermediate.
Step 4: Deprotection and Cyclization
-
Dissolve the imidazole intermediate (2 mmol) in trifluoroacetic acid (TFA, 5 mL).
-
Heat the mixture at 70 °C for 2 hours.
-
Cool the reaction to room temperature and carefully add saturated aqueous sodium bicarbonate solution until the mixture is neutral.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography to obtain the final this compound.
Quantitative Data Summary
| 1,2-Phenylenediamine | Quinoxalin-2(1H)-one Yield (%) | N-Protected Intermediate Yield (%) | Imidazole Intermediate Yield (%) | Final Product Yield (%) |
| 1,2-Phenylenediamine | 93 | 70 | 65 | 85 |
| 4-Chloro-1,2-phenylenediamine | 85 | 65 | 60 | 80 |
| 4-Methyl-1,2-phenylenediamine | 90 | 68 | 62 | 88 |
Synthetic Pathway Diagram
References
Application Notes: In Vitro and In Vivo Evaluation of Imidazo[1,5-a]quinoxalin-4(5H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,5-a]quinoxalin-4(5H)-one derivatives represent a class of heterocyclic compounds that have garnered significant interest in the field of drug discovery due to their diverse pharmacological activities. Notably, analogues within the broader imidazoquinoxaline family have demonstrated potent anti-tumor properties, drawing parallels to the immune response modifier imiquimod.[1][2] These compounds are being investigated for their potential as novel cancer therapeutics. This document provides an overview of their biological evaluation, presenting key data and detailed experimental protocols for their in vitro and in vivo assessment.
Mechanism of Action
The precise mechanism of action for all this compound derivatives is still under active investigation and may vary between specific analogues. However, research on structurally related imidazoquinoxaline compounds suggests several potential pathways. One prominent proposed mechanism involves the activation of Toll-like receptor 7 (TLR7).[3][4] Activation of TLR7 on immune cells such as dendritic cells and macrophages can trigger a downstream signaling cascade, leading to the production of pro-inflammatory cytokines like interferon-alpha (IFN-α), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[5] This innate immune response can, in turn, enhance adaptive anti-tumor immunity by promoting the activity of cytotoxic T lymphocytes and natural killer (NK) cells.[3]
Furthermore, some imidazo[1,2-a]quinoxaline derivatives have been shown to inhibit phosphodiesterase 4 (PDE4), leading to increased intracellular cyclic AMP (cAMP) levels.[6] This can influence downstream signaling pathways such as the p38 mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K)-Akt pathway, which are crucial regulators of cell proliferation, survival, and apoptosis.[6][7] Some derivatives have also been reported to induce apoptosis in cancer cells and interfere with microtubule polymerization.
Data Presentation
The following table summarizes the in vitro cytotoxic activity of selected Imidazo[1,5-a]quinoxaline and related derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| EAPB0103 | A375 | Melanoma | 0.25 | [1] |
| EAPB0201 | A375 | Melanoma | 0.85 | [1] |
| EAPB0202 | A375 | Melanoma | 0.15 | [1] |
| EAPB0203 | A375 | Melanoma | 0.08 | [1] |
| EAPB0203 | M4Be | Melanoma | 0.12 | [1] |
| EAPB0203 | RPMI-7951 | Melanoma | 0.20 | [1] |
| EAPB02303 | A375 | Melanoma | 0.01 | |
| Fotemustine | A375 | Melanoma | 8.8 | [1] |
| Imiquimod | A375 | Melanoma | 3.6 | [1] |
Mandatory Visualizations
References
- 1. The TLR7 agonist imiquimod induces anti-cancer effects via autophagic cell death and enhances anti-tumoral and systemic immunity during radiotherapy for melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imiquimod - Its role in the treatment of cutaneous malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. researchgate.net [researchgate.net]
- 6. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-a]quinoxalines for melanoma treatment with original mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Cytotoxicity of Imidazo[1,5-a]quinoxalin-4(5H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the cytotoxic effects of Imidazo[1,5-a]quinoxalin-4(5H)-one and its derivatives. This class of heterocyclic compounds has demonstrated significant potential as anti-cancer agents, exhibiting cytotoxic activity against a range of cancer cell lines.[1][2][3] This document outlines the principles of key cell-based assays, provides representative data, and offers step-by-step experimental protocols to guide researchers in their investigations.
Application Notes
Overview of this compound Cytotoxicity
Imidazo[1,5-a]quinoxaline derivatives are a class of compounds that have shown promising in vitro cytotoxic activities against various human cancer cell lines, including melanoma, colon, breast, and lung cancer.[1][3] For instance, certain derivatives have exhibited potent cytotoxic activity against the A375 melanoma cell line.[1] While specific data for this compound is still emerging, the broader imidazoquinoxaline scaffold is a recognized pharmacophore in the development of anti-cancer agents.[2][4] The cytotoxic effects of these compounds are believed to be mediated through the induction of apoptosis and potentially through the modulation of key signaling pathways involved in cell proliferation and survival.[4][5][6]
Key Cell-Based Assays for Cytotoxicity Assessment
To evaluate the cytotoxic potential of this compound, a panel of well-established cell-based assays is recommended. These assays measure different cellular parameters to provide a comprehensive understanding of the compound's effect on cell viability and proliferation.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
LDH (Lactate Dehydrogenase) Release Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytoplasmic enzyme that is released upon cell membrane lysis. The amount of LDH in the supernatant is proportional to the number of dead cells.
-
Apoptosis Assays (e.g., Annexin V-FITC/PI Staining): Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer drugs induce cell death.[5][6] Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells. Dual staining with Annexin V-FITC and PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Potential Signaling Pathways
While the precise molecular targets of this compound are under investigation, related quinoxaline derivatives have been shown to interact with key signaling pathways implicated in cancer progression. These include:
-
EGFR (Epidermal Growth Factor Receptor) Pathway: Some imidazo[1,2-a]quinoxaline derivatives have been identified as inhibitors of EGFR, a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[7][8]
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, and survival. Imidazo[4,5-c]quinolines have been reported as inhibitors of the PI3K/Akt pathway.[9]
-
MAPK/ERK Pathway: This pathway is involved in the regulation of various cellular processes, including proliferation, differentiation, and apoptosis.[10][11]
Further investigation is required to elucidate the specific signaling cascades modulated by this compound.
Data Presentation
The following tables summarize representative quantitative data for imidazoquinoxaline derivatives from published studies. This data can serve as a benchmark for researchers evaluating the cytotoxicity of this compound.
Table 1: Representative IC50 Values of Imidazoquinoxaline Derivatives in Cancer Cell Lines
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| EAPB0203 (Imidazo[1,5-a]quinoxaline derivative) | A375 | Melanoma | Potent (activity reported) | [1] |
| Imidazo[1,2-a]quinoxaline derivative 6b | A549 | Non-small cell lung cancer | Not specified | [7] |
| Imidazo[1,2-a]quinoxaline derivative 6b | HCT-116 | Colon Cancer | Not specified | [7] |
| Imidazo[1,2-a]quinoxaline derivative 6b | MDA-MB-231 | Breast Cancer | Not specified | [7] |
| Imidazo[1,2-a]quinoxaline derivative 6b | H1975 (gefitinib-resistant) | Non-small cell lung cancer | 3.65 | [8][12] |
| Quinoxaline derivative 12 | Various | Human cancer cell lines | 0.19-0.51 | [6] |
Experimental Protocols
Overall Experimental Workflow
Caption: Workflow for assessing the cytotoxicity of this compound.
Protocol 1: MTT Assay for Cell Viability
Materials:
-
This compound
-
Selected cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of solvent used to dissolve the compound) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: LDH Release Assay for Cytotoxicity
Materials:
-
This compound
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (from the kit) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (from the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, based on the absorbance values of the experimental, spontaneous release, and maximum release controls.
Protocol 3: Annexin V-FITC/PI Apoptosis Assay
Materials:
-
This compound
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after treatment. Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X binding buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.
-
Data Analysis: Use the flow cytometry software to quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Mandatory Visualization
Potential Signaling Pathways Modulated by this compound
Caption: Putative signaling pathways affected by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. [1,2,4]triazolo[4,3- a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design and Synthesis of Non-Covalent Imidazo[1,2- a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imidazo[4,5-c]quinolines as inhibitors of the PI3K/PKB-pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. ERK/MAPK signalling pathway and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Radioligand Binding Assays of Imidazo[1,5-a]quinoxalin-4(5H)-one at Benzodiazepine Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,5-a]quinoxalin-4(5H)-one derivatives represent a class of compounds that interact with the benzodiazepine (BZD) binding site on the γ-aminobutyric acid type A (GABA-A) receptor. This interaction can modulate the receptor's function, leading to a range of pharmacological effects, including anxiolytic, anticonvulsant, and sedative-hypnotic activities. Understanding the binding affinity of these compounds is a critical step in the drug discovery and development process. Radioligand binding assays are a robust and sensitive method to determine the affinity (typically expressed as the inhibition constant, Ki) of test compounds for their target receptor.
These application notes provide a detailed protocol for conducting radioligand binding assays to characterize the interaction of this compound derivatives with benzodiazepine receptors.
Data Presentation
The binding affinities of a series of 3-phenyl-substituted imidazo[1,5-a]quinoxalin-4-ones for the benzodiazepine receptor have been determined. As a class, these compounds generally exhibit lower affinity compared to analogous imidazo[1,5-a]quinoxaline ureas. The quantitative data for representative compounds are summarized in the table below.
| Compound ID | Substitution (R) | Ki (nM) | Functional Activity |
| 1 | H | >1000 | - |
| 2 | 4-Cl | 580 | Antagonist |
| 3 | 4-F | 750 | Partial Agonist |
| 4 | 4-CH3 | >1000 | - |
| 5 | 2-Cl | 450 | Antagonist |
| Diazepam | - | 5.2 | Full Agonist |
Note: Data is compiled from publicly available research. The functional activity is often determined in separate functional assays (e.g., measuring GABA-induced chloride ion current).[1]
Signaling Pathway
The benzodiazepine receptor is an allosteric binding site on the GABA-A receptor, a ligand-gated ion channel. The binding of an agonist to this site potentiates the effect of the endogenous ligand, GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron. This results in an inhibitory effect on neurotransmission.
Experimental Protocols
Materials and Reagents
-
Radioligand: [³H]Flumazenil (specific activity 70-90 Ci/mmol) or other suitable BZD site radioligand.
-
Test Compounds: this compound derivatives dissolved in a suitable solvent (e.g., DMSO).
-
Reference Compound: Diazepam or other known BZD receptor ligand.
-
Receptor Source: Rat or mouse whole brain membranes, or cell lines expressing recombinant human GABA-A receptors.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding (NSB) Determinand: 10 µM Diazepam or other suitable non-labeled BZD ligand.
-
Scintillation Cocktail: Suitable for aqueous samples.
-
Glass Fiber Filters: (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Equipment:
-
Homogenizer
-
Centrifuge (refrigerated)
-
Incubator or water bath (30°C)
-
Cell harvester or vacuum filtration manifold
-
Liquid scintillation counter
-
Microplate reader (if using a plate-based format)
-
Protocol 1: Preparation of Rat Brain Membranes
-
Humanely euthanize adult rats and rapidly dissect the whole brain (excluding cerebellum) on ice.
-
Homogenize the tissue in 10 volumes of ice-cold 50 mM Tris-HCl, pH 7.4, using a Polytron or similar homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Discard the supernatant, resuspend the pellet in fresh ice-cold assay buffer, and repeat the centrifugation step (this is a wash step).
-
Resuspend the final pellet in a known volume of assay buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Store the membrane preparation in aliquots at -80°C until use.
Protocol 2: Competitive Radioligand Binding Assay
-
Assay Setup:
-
Prepare serial dilutions of the test compounds and the reference compound in the assay buffer. The final concentration of DMSO should be kept below 1%.
-
In a 96-well plate or individual tubes, add the following in triplicate:
-
Total Binding (TB): 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of membrane preparation.
-
Non-specific Binding (NSB): 50 µL of NSB determinand (e.g., 10 µM Diazepam), 50 µL of radioligand solution, and 100 µL of membrane preparation.
-
Test Compound: 50 µL of test compound dilution, 50 µL of radioligand solution, and 100 µL of membrane preparation.
-
-
The final concentration of [³H]Flumazenil should be close to its Kd value (typically 1-2 nM).
-
The final protein concentration should be optimized, but a starting point is 100-200 µg per well/tube.
-
-
Incubation:
-
Incubate the assay plate/tubes at 30°C for 60 minutes to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well/tube through the pre-soaked glass fiber filters using a cell harvester or vacuum manifold.
-
Wash the filters rapidly three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Allow the vials to equilibrate in the dark for at least 4 hours.
-
Measure the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow
The following diagram illustrates the general workflow for the competitive radioligand binding assay.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Imidazo[1,5-a]quinoxalin-4(5H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Imidazo[1,5-a]quinoxalin-4(5H)-one.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions.
Issue 1: Low or No Product Yield in Intramolecular Cyclization
-
Question: My intramolecular cyclization reaction to form the this compound ring system is resulting in a very low yield or no desired product at all. What are the possible causes and how can I improve the yield?
-
Answer: Low yields in intramolecular cyclization are a common issue and can often be attributed to several factors:
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst is crucial for efficient cyclization.
-
Solution: A systematic optimization of reaction conditions is recommended. For instance, in related heterocyclic syntheses, a switch in reaction medium from dichloromethane to a mixture of polyphosphoric acid (PPA) and phosphorous acid, along with an increase in temperature, has been shown to significantly improve yields.[1] See the data in Table 1 for an example of how reaction conditions can be optimized.
-
-
Poor Leaving Group: The efficiency of the cyclization can be highly dependent on the nature of the leaving group in the precursor molecule.
-
Solution: If possible, consider modifying the precursor to incorporate a better leaving group.
-
-
Steric Hindrance: Bulky substituents on the precursor molecule may sterically hinder the intramolecular reaction.
-
Solution: Re-evaluate the synthetic design of the precursor to minimize steric hindrance around the reacting centers.
-
-
Incorrect Reagent Stoichiometry: An improper ratio of reactants and catalysts can lead to incomplete conversion or side reactions.
-
Solution: Carefully verify the stoichiometry of all reagents and catalysts. A slight excess of the cyclizing agent may sometimes be beneficial.
-
-
Issue 2: Formation of Multiple Products in Ugi-based Syntheses
-
Question: I am using a multi-component Ugi reaction to synthesize a precursor for this compound, but I am observing the formation of multiple unexpected products. How can I improve the selectivity of my reaction?
-
Answer: The Ugi four-component reaction (Ugi-4CR) is a powerful tool, but its complexity can sometimes lead to side reactions.
-
Competitive Reactions: The intermediate nitrilium ion in the Ugi reaction can be trapped by different nucleophiles present in the reaction mixture, leading to a variety of products.[2]
-
Solution: To enhance the desired reaction pathway, it's important to use a concentrated solution of polar protic solvents like methanol or 2,2,2-trifluoroethanol (TFE).[2] This can help to favor the desired reaction cascade.
-
-
Post-Ugi Side Reactions: The initial Ugi adduct can sometimes undergo unintended subsequent reactions under the reaction conditions.
-
Solution: It may be beneficial to isolate the initial Ugi adduct before proceeding with the subsequent cyclization step. This two-step, one-pot approach can sometimes afford higher yields of the desired quinoxaline.[3] Microwave irradiation has also been shown to reduce reaction times and potentially improve yields in such sequences.[4]
-
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to purify the final this compound product from the crude reaction mixture. What are the recommended purification techniques?
-
Answer: The purification of quinoxalinone derivatives often requires chromatographic methods due to the potential for similarly polar byproducts.
-
Column Chromatography: This is the most common and effective method for purifying these types of heterocyclic compounds.
-
Solution: Use silica gel (230–400 mesh) as the stationary phase. A gradient elution system with an increasing concentration of ethyl acetate in hexane is often effective.[5] The progress of the separation should be monitored by thin-layer chromatography (TLC).
-
-
Recrystallization: If the product is a solid and of sufficient purity after initial workup, recrystallization can be an effective final purification step.
-
Solution: Common solvents for recrystallization of quinoxaline derivatives include ethanol.[6]
-
-
Solid-Phase Extraction (SPE): For removing specific impurities, SPE can be a useful technique.
-
Solution: Cartridges such as HLB (Hydrophilic-Lipophilic Balance) can be used to effectively clean up the sample by removing matrix interferences.[7]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key synthetic strategies for preparing this compound?
A1: The primary synthetic routes include:
-
Intramolecular Cyclization: This is a common and often efficient method where a suitably functionalized quinoxalinone precursor undergoes an intramolecular reaction to form the fused imidazole ring.[1]
-
Ugi Multi-component Reaction followed by Cyclization: This approach involves a one-pot reaction of an amine, an aldehyde or ketone, an isocyanide, and a carboxylic acid to form a complex intermediate which then cyclizes to the desired quinoxaline scaffold.[2][3]
-
Oxidative Cyclocondensation: This method involves the reaction of a substituted quinoxalin-2-one with an amine, followed by an oxidative cyclization to form the final product.
Q2: How can I monitor the progress of my synthesis reaction?
A2: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction.[5][6] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product.
Q3: What are some of the key parameters to consider for optimizing the reaction yield?
A3: Key parameters to optimize include:
-
Temperature: As shown in Table 1, increasing the temperature can significantly improve the yield of cyclization reactions.[1]
-
Solvent/Reaction Medium: The polarity and nature of the solvent can have a profound effect on reaction rates and selectivity.
-
Catalyst: The choice and concentration of the catalyst are critical. For some reactions, a combination of catalysts may be beneficial.
-
Reaction Time: Monitoring the reaction by TLC will help determine the optimal reaction time to maximize product formation and minimize byproduct formation.
Data Presentation
Table 1: Optimization of Intramolecular Cyclization Conditions
| Entry | Reaction Medium | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 85% PPA (1 g/mmol ) | 110 | 3 | 4 |
| 2 | 85% PPA (1 g/mmol ) | 130 | 3 | 13 |
| 3 | 87% PPA (1 g/mmol ) | 130 | 3 | 19 |
| 4 | 87% PPA (0.5 g/mmol ) | 140 | 3 | 21 |
| 5 | 87% PPA / H₃PO₃ (1:1) | 140 | 3 | 62 |
| 6 | 87% PPA / H₃PO₃ (1:1) | 160 | 3 | 77 |
Data adapted from a study on the synthesis of imidazo[1,5-a]pyridines, demonstrating the impact of reaction medium and temperature on yield.[1]
Experimental Protocols
Protocol 1: General Procedure for Intramolecular Cyclization
-
In an oven-dried round-bottom flask equipped with a magnetic stirrer, add the quinoxalinone precursor.
-
Add the appropriate solvent or reaction medium (e.g., a mixture of polyphosphoric acid and phosphorous acid).[1]
-
Heat the reaction mixture to the optimized temperature (e.g., 160 °C) and stir for the required duration (e.g., 3 hours).[1]
-
Monitor the reaction progress using thin-layer chromatography.[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding it to ice-cold water.
-
Neutralize the mixture with a suitable base (e.g., aqueous ammonia).[1]
-
Extract the product with an organic solvent (e.g., ethyl acetate).[5]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[5]
Protocol 2: General Procedure for Ugi-based Synthesis followed by Cyclization
-
To a solution of the aldehyde or ketone in a polar protic solvent (e.g., methanol), add the amine and stir for 15-30 minutes at room temperature.
-
Add the carboxylic acid and the isocyanide to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring the formation of the Ugi adduct by TLC.
-
Once the Ugi reaction is complete, the cyclization can be initiated. This may involve:
-
Acid-catalyzed cyclization: Add an acid (e.g., 20% TFA in DCE) and heat the reaction mixture (e.g., using microwave irradiation at 140 °C for 20 minutes).[3]
-
Base-mediated cyclization: In some cases, a base may be required to facilitate the cyclization.
-
-
After the cyclization is complete, perform an aqueous workup.
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic extracts and concentrate under reduced pressure.
-
Purify the final product by column chromatography.
Mandatory Visualization
Caption: General workflow for the synthesis and purification of this compound.
References
- 1. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 2. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel succinct routes to Quinoxalines and 2-Benzimidazolylquinoxalines via the Ugi reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave Chemistry: Quinoxalines via Ugi-Smiles Sequence, Tandem Bis-Aldol Reaction of Ketones, Highly Sulfated Scaffolds, Tetrasubstituted Pyrroles [organic-chemistry.org]
- 5. Quinoxaline derivative synthesis [bio-protocol.org]
- 6. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
Overcoming side product formation in Imidazo[1,5-a]quinoxalin-4(5H)-one synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Imidazo[1,5-a]quinoxalin-4(5H)-one. Our aim is to help you overcome common challenges, particularly the formation of unwanted side products, to improve the yield and purity of your target compound.
Troubleshooting Guide: Overcoming Side Product Formation
This guide addresses specific issues you may encounter during the synthesis of this compound and provides actionable solutions.
Problem 1: Formation of the Imidazo[1,2-a]quinoxaline Isomer as a Major Side Product.
Question: My reaction is producing a significant amount of the undesired Imidazo[1,2-a]quinoxaline isomer alongside my target this compound. How can I improve the regioselectivity of my synthesis?
Answer: The formation of the Imidazo[1,2-a]quinoxaline isomer is a common challenge and is highly dependent on the chosen synthetic route and reaction conditions. The key is to favor the intramolecular cyclization pathway that leads to the desired [1,5-a] fused system.
Potential Causes and Solutions:
-
Choice of Starting Materials: The structure of your quinoxaline precursor is critical. Certain substitution patterns can favor one cyclization pathway over the other.
-
Recommendation: Syntheses starting from 3-aroylquinoxalin-2(1H)-ones and their N-alkyl analogues with benzylamines have been shown to favor the formation of Imidazo[1,5-a]quinoxalines.[1] In contrast, methods targeting Imidazo[1,2-a]quinoxalines often employ different precursors.
-
-
Reaction Conditions: Temperature, solvent, and the presence of a catalyst can significantly influence the reaction's regioselectivity.
-
Recommendation: Carefully control the reaction temperature. High temperatures can sometimes lead to the formation of the thermodynamically more stable, but undesired, isomer. Experiment with a range of solvents to find the optimal medium for the desired cyclization.
-
-
Reaction Mechanism: The mechanism of cyclization determines the final product. Understanding the likely pathway can help in controlling the outcome. For instance, some syntheses proceed via an intermediate N-(α-quinoxalinylbenzylydene)benzylamine, which then undergoes oxidative cyclocondensation.[1]
Illustrative Reaction Pathway:
References
Technical Support Center: Purification of Imidazo[1,5-a]quinoxalin-4(5H)-one Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Imidazo[1,5-a]quinoxalin-4(5H)-one derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound derivatives?
A1: The most frequently employed and effective purification techniques for this class of compounds are silica gel column chromatography and recrystallization. For more challenging separations, such as isomer separation or removal of closely related impurities, preparative High-Performance Liquid Chromatography (HPLC) may be utilized.
Q2: How do I choose an appropriate solvent system for silica gel column chromatography?
A2: The choice of solvent system depends on the polarity of your specific derivative. A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. The polarity can be gradually increased by increasing the proportion of ethyl acetate. For more polar derivatives, a solvent system containing dichloromethane and methanol, sometimes with a small amount of triethylamine to reduce tailing, can be effective.[1][2] It is crucial to first determine the optimal solvent system using Thin Layer Chromatography (TLC).
Q3: What are suitable solvents for the recrystallization of this compound derivatives?
A3: Ethanol is a commonly used solvent for the recrystallization of quinoxalinone derivatives.[1] Mixtures of ethanol and water can also be effective, where the compound is dissolved in hot ethanol and water is added dropwise until turbidity is observed, followed by slow cooling. Other solvent systems to consider, based on the polarity of the compound, include ethyl acetate/hexane and dichloromethane/methanol.
Q4: My compound appears to be degrading on the silica gel column. What can I do?
A4: Some nitrogen-containing heterocyclic compounds can be sensitive to the acidic nature of silica gel.[3] To mitigate degradation, you can deactivate the silica gel by treating it with a small amount of a base, such as triethylamine, mixed with the eluent. Alternatively, using a different stationary phase like alumina may be a viable option.
Q5: How can I remove highly polar impurities from my product?
A5: If your product has moderate polarity, highly polar impurities can often be removed by washing the crude product with a polar solvent in which your product has low solubility, such as water or cold methanol. If the impurities are not removed by washing, column chromatography with a carefully selected solvent gradient is recommended.
Troubleshooting Guides
Silica Gel Column Chromatography
| Problem | Possible Cause | Solution |
| Product is not eluting from the column | The solvent system is not polar enough. | Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture. For very polar compounds, switch to a more polar system like dichloromethane/methanol. |
| Product is eluting too quickly (with the solvent front) | The solvent system is too polar. | Decrease the polarity of the eluent. Start with a higher proportion of the non-polar solvent (e.g., hexane) and gradually increase the polar solvent content. |
| Poor separation of product and impurities (overlapping bands) | The chosen solvent system has poor selectivity. | Experiment with different solvent systems on TLC. Try a combination of three solvents, for example, hexane/ethyl acetate/dichloromethane, to fine-tune the separation. |
| Streaking or tailing of spots on TLC and bands on the column | The compound is interacting too strongly with the acidic silica gel. The sample is overloaded. | Add a small amount of triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica gel. Ensure the sample is not too concentrated when loaded onto the column. |
| Low recovery of the product | The product may be irreversibly adsorbed onto the silica gel. The product may be partially soluble in the solvent used for loading. | Deactivate the silica gel with triethylamine. Ensure the product is loaded onto the column in a minimal amount of solvent in which it is highly soluble to ensure a narrow starting band. |
Recrystallization
| Problem | Possible Cause | Solution |
| No crystals form upon cooling | The solution is not supersaturated (too much solvent was used). The compound is highly soluble in the chosen solvent even at low temperatures. | Evaporate some of the solvent to concentrate the solution and then try cooling again. Try a different solvent or a solvent mixture in which the compound has lower solubility at room temperature. |
| Oiling out instead of crystallization | The compound's melting point is lower than the boiling point of the solvent. The cooling process is too rapid. The solution is too concentrated. | Use a lower-boiling point solvent. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Add a small amount of additional solvent to the hot solution before cooling. |
| Low yield of crystals | The compound has significant solubility in the cold solvent. The volume of solvent used for washing the crystals was too large. | Cool the solution for a longer period or to a lower temperature. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Colored impurities in the final crystals | The impurities were not fully removed during the single recrystallization step. | Perform a second recrystallization. If the color is due to highly polar impurities, consider treating the solution with activated charcoal before filtration and crystallization. |
| Crystals are very fine or powdery | The solution cooled too quickly, leading to rapid precipitation instead of crystal growth. | Ensure slow cooling. You can insulate the flask to slow down the rate of cooling. Seeding the solution with a small crystal of the pure compound can also promote the growth of larger crystals. |
Experimental Protocols
General Protocol for Purification by Silica Gel Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using various solvent systems (e.g., hexane/ethyl acetate mixtures of increasing polarity) to find the eluent that gives your product an Rf value of approximately 0.2-0.4 and good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure the silica gel bed is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Dry the silica gel to a free-flowing powder. Carefully add the dried sample-adsorbed silica gel to the top of the packed column.
-
Elution: Begin eluting the column with the initial solvent system determined from the TLC analysis. Collect fractions and monitor the elution of the product by TLC.
-
Gradient Elution (if necessary): If the product and impurities are not well-separated, a gradient of increasing solvent polarity can be used. This is achieved by gradually increasing the proportion of the more polar solvent in the eluent.
-
Fraction Analysis and Product Isolation: Analyze the collected fractions by TLC. Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified compound.
General Protocol for Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Heat the mixture to the solvent's boiling point. A good solvent will dissolve the compound when hot but not at room temperature. If the compound is insoluble in the hot solvent, try a more polar one. If it is soluble at room temperature, try a less polar one. Solvent mixtures (e.g., ethanol/water) can also be tested.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: If activated charcoal or insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven to remove any residual solvent.
Visualization of Experimental Workflows
Caption: General workflow for the purification of this compound derivatives.
Caption: A logical troubleshooting guide for common purification issues.
References
- 1. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 2. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Solubility and Bioavailability of Imidazo[1,5-a]quinoxalin-4(5H)-one Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the development of Imidazo[1,5-a]quinoxalin-4(5H)-one based compounds. Due to their inherent low solubility, these compounds often present significant hurdles in achieving desired therapeutic efficacy. This guide offers practical solutions and detailed experimental protocols to overcome these issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Solubility Enhancement Strategies
Q1: My this compound compound shows very low aqueous solubility. What initial steps can I take to improve it?
A1: Low aqueous solubility is a common challenge for complex heterocyclic compounds. Here are some initial strategies to consider:
-
pH Modification: Assess the pKa of your compound. If it has ionizable groups, adjusting the pH of the formulation can significantly increase solubility. For basic compounds, lowering the pH will lead to the formation of a more soluble salt. Conversely, for acidic compounds, increasing the pH will enhance solubility.[1][2]
-
Co-solvents: Employing a co-solvent system can be a rapid method for early-stage studies. Water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can be used to increase the solvent polarity and enhance the solubility of hydrophobic compounds.[1][2]
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Excipient Screening: The addition of pharmaceutical excipients can play a crucial role. Surfactants can increase solubility by forming micelles, while polymers can inhibit precipitation.[3][4][5] A systematic screening of different excipients is recommended.
Q2: I have tried pH adjustment and co-solvents with minimal success. What are the more advanced techniques I can explore?
A2: For compounds that remain challenging to solubilize, more advanced formulation strategies are necessary. These include:
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[2][6][7][8] Techniques like micronization and nanonization can be employed. Nanonization, which creates particles in the submicron range, can be particularly effective for very poorly soluble drugs.[9][10]
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Solid Dispersions: This technique involves dispersing the drug in a solid hydrophilic carrier, often a polymer.[6][11] This can create an amorphous solid dispersion (ASD), where the drug is molecularly dispersed, leading to a significant increase in solubility and dissolution rate.[12][13][14]
-
Salt Formation: If your compound has suitable ionizable functional groups, forming a salt with a pharmaceutically acceptable counterion can dramatically improve solubility and dissolution rate.[2][15][16] A salt screening study is essential to identify the optimal salt form with desirable physicochemical properties.[17][18]
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Co-crystals: Co-crystallization involves incorporating a neutral guest molecule (a co-former) into the crystal lattice of the active pharmaceutical ingredient (API). This can alter the physicochemical properties of the API, including solubility, without changing its chemical structure.
Bioavailability Enhancement
Q3: My formulation shows good in vitro solubility, but the in vivo bioavailability is still low. What could be the reasons and how can I address this?
A3: A discrepancy between in vitro solubility and in vivo bioavailability can arise from several factors:
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Poor Permeability: The compound may have poor permeability across the gastrointestinal (GI) tract. According to the Biopharmaceutics Classification System (BCS), such compounds fall into Class III (high solubility, low permeability) or Class IV (low solubility, low permeability).[19] Permeation enhancers can be included in the formulation to address this.[20]
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First-Pass Metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation.[15] Strategies to bypass or reduce first-pass metabolism include formulation as a lymphatic-targeting lipid-based system.[21]
-
In Vivo Precipitation: The drug may dissolve in the stomach but precipitate in the higher pH environment of the intestine. Using precipitation inhibitors, such as certain polymers (e.g., HPMC, PVP), in the formulation can help maintain a supersaturated state.
Q4: How do I choose the right animal model for my bioavailability studies?
A4: The selection of an appropriate animal model is critical for obtaining relevant preclinical data.[22][23]
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Rodents (Rats, Mice): Commonly used for initial pharmacokinetic screening due to their small size, cost-effectiveness, and well-characterized physiology.[24][25]
-
Beagle Dogs: Their GI physiology, including pH and transit times, is more similar to humans, making them a good model for studying oral absorption.[22][23][24]
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Pigs: The gastrointestinal tract of pigs closely resembles that of humans, making them a highly relevant model for bioavailability and formulation studies.
The choice of model will depend on the specific scientific question, the properties of the compound, and regulatory requirements.
Troubleshooting Common Formulation Issues
Q5: I am developing an amorphous solid dispersion (ASD), but it is physically unstable and recrystallizes over time. How can I improve its stability?
A5: Physical instability is a key challenge with ASDs.[13][26] To enhance stability:
-
Polymer Selection: The choice of polymer is crucial. The polymer should be miscible with the drug and have a high glass transition temperature (Tg) to reduce molecular mobility.
-
Drug Loading: High drug loading can increase the tendency for recrystallization. Optimizing the drug-to-polymer ratio is essential.
-
Excipient Addition: The inclusion of a second polymer or a surfactant can sometimes improve the stability of the ASD.
-
Storage Conditions: ASDs should be protected from high temperatures and humidity, which can accelerate recrystallization.[12]
Q6: My nano-suspension is showing particle aggregation. What can I do to prevent this?
A6: Particle aggregation in nano-suspensions can be mitigated by:
-
Stabilizers: Using an adequate concentration of stabilizers, such as surfactants or polymers, is critical to prevent particle agglomeration through steric or electrostatic repulsion.
-
Surface Charge: Modifying the surface charge of the nanoparticles can enhance electrostatic repulsion and improve stability.
-
Optimization of Formulation Parameters: Factors such as pH and ionic strength of the suspension medium should be optimized to ensure long-term stability.
Data Presentation: Solubility Enhancement Strategies
| Strategy | Principle | Typical Fold Increase in Solubility | Advantages | Disadvantages |
| pH Adjustment | Ionization of the drug to form a more soluble salt. | Variable, can be >1000x | Simple, cost-effective. | Only applicable to ionizable drugs; risk of in vivo precipitation. |
| Co-solvents | Increase the polarity of the solvent system. | 2-100x | Easy to prepare for early studies. | Potential for in vivo precipitation upon dilution; toxicity concerns with some solvents. |
| Particle Size Reduction (Micronization) | Increases surface area for dissolution. | 2-10x | Widely applicable, established technology. | May not be sufficient for very poorly soluble drugs. |
| Particle Size Reduction (Nanonization) | Drastically increases surface area and saturation solubility. | 10-1000x | Significant improvement in dissolution velocity and bioavailability.[27] | Can be complex to manufacture and stabilize.[10] |
| Amorphous Solid Dispersions (ASDs) | Molecular dispersion of the drug in a hydrophilic carrier. | 10-10,000x | High solubility enhancement; can achieve supersaturation.[6] | Physically unstable (recrystallization); potential for drug-polymer interactions.[26] |
| Salt Formation | Converts the drug into a more soluble salt form. | 10-1000x | Significant improvement in solubility and dissolution.[16] | Only for ionizable drugs; requires screening for optimal salt. |
| Co-crystals | Forms a new crystalline solid with a co-former. | 2-100x | Improves solubility and other physicochemical properties. | Requires screening for suitable co-formers. |
| Lipid-Based Formulations (e.g., SEDDS) | Drug is dissolved in a lipid vehicle. | Variable | Can improve solubility and bypass first-pass metabolism.[21] | Can be complex to formulate and characterize. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This assay is a high-throughput method to determine the kinetic solubility of a compound in an aqueous buffer.[28][29][30]
Materials:
-
Test compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Plate shaker
-
Plate reader (for turbidity or UV-Vis measurement)
Procedure:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
In a 96-well plate, add 198 µL of PBS to each well.
-
Add 2 µL of the 10 mM compound stock solution to the first well of a row and mix thoroughly. This gives a final concentration of 100 µM.
-
Perform serial dilutions across the row by transferring 100 µL from one well to the next, mixing at each step.
-
Incubate the plate at room temperature for 2 hours on a plate shaker.
-
Measure the turbidity (light scattering) at a suitable wavelength (e.g., 620 nm) or, after filtration, measure the UV absorbance of the supernatant to determine the concentration of the dissolved compound.
-
The kinetic solubility is the highest concentration at which no precipitate is observed.
Protocol 2: In Vivo Bioavailability Study in Rats
This protocol outlines a basic procedure for assessing the oral bioavailability of a compound in rats.[22][31]
Materials:
-
Test compound formulation (e.g., solution, suspension)
-
Sprague-Dawley rats (male, 200-250 g)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
Analytical method for drug quantification in plasma (e.g., LC-MS/MS)
Procedure:
-
Fast the rats overnight (with free access to water) before dosing.
-
Administer the test formulation to the rats via oral gavage at a predetermined dose (e.g., 10 mg/kg).
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
For intravenous administration (to determine absolute bioavailability), administer a lower dose of the compound (e.g., 1 mg/kg) as a solution via the tail vein to a separate group of rats and collect blood samples as described above.
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Analyze the plasma samples to determine the drug concentration at each time point.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC (Area Under the Curve).
-
Calculate the oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Visualizations
Caption: A typical experimental workflow for improving the bioavailability of a poorly soluble compound.
Caption: The physiological pathway of an orally administered drug, highlighting critical steps.
Caption: Decision tree for selecting a suitable solubility enhancement strategy based on compound properties.
References
- 1. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. colorcon.com [colorcon.com]
- 4. Excipient - Wikipedia [en.wikipedia.org]
- 5. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3 Consequences of Inefficient Particle Size Reduction [pion-inc.com]
- 8. Particle Size Analysis and Reduction Techniques to Enhance Drug Bioavailability in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. jddtonline.info [jddtonline.info]
- 12. Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. gsconlinepress.com [gsconlinepress.com]
- 15. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 16. salt selection in pharmaceutical product development | PPTX [slideshare.net]
- 17. pharmtech.com [pharmtech.com]
- 18. pharmtech.com [pharmtech.com]
- 19. globalresearchonline.net [globalresearchonline.net]
- 20. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pharmaexcipients.com [pharmaexcipients.com]
- 22. Medwin Publishers | Animal Models Used for Bioavailability and BioequivalenceStudies: Focus on Their Human Likeness [medwinpublishers.com]
- 23. researchgate.net [researchgate.net]
- 24. scispace.com [scispace.com]
- 25. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 26. Stability Challenges of Amorphous Solid Dispersions of Drugs: A Critical Review on Mechanistic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Formulation and Particle Size Reduction Improve Bioavailability of Poorly Water-Soluble Compounds with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 28. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Aqueous Solubility Assay - Enamine [enamine.net]
- 31. pubs.acs.org [pubs.acs.org]
Addressing challenges in the scale-up synthesis of Imidazo[1,5-a]quinoxalin-4(5H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Imidazo[1,5-a]quinoxalin-4(5H)-one.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound.
| Problem ID | Issue | Potential Causes | Suggested Solutions |
| YLD-001 | Low overall yield | - Incomplete reaction in one or more steps.- Suboptimal reaction temperature.- Degradation of starting materials or intermediates.- Inefficient purification leading to product loss. | - Monitor reaction progress using TLC or LC-MS to ensure completion.- Optimize reaction temperature for each step.- Ensure the quality and stability of reagents, especially in multi-step syntheses.[1]- Evaluate and optimize purification methods to minimize product loss. |
| RXN-001 | Incomplete intramolecular cyclization | - Insufficient activation of the cyclization precursor.- Steric hindrance from bulky substituents.- Inappropriate solvent or base. | - Ensure the complete formation of the necessary intermediate for cyclization.[1]- If applicable, consider alternative synthetic routes with less sterically hindered intermediates.- Screen different solvents and bases to facilitate the cyclization. |
| PUR-001 | Difficulty in purifying the final product | - Presence of closely related impurities or regioisomers.- Poor crystallization of the product.- Product instability on silica gel. | - Employ alternative purification techniques such as preparative HPLC or recrystallization from a different solvent system.- Optimize crystallization conditions by varying solvent, temperature, and concentration.- Consider using a different stationary phase for chromatography, such as alumina. |
| SRO-001 | Formation of side products | - Competing reaction pathways, such as dimerization or polymerization.- Over-reaction or decomposition under harsh reaction conditions.- Presence of reactive impurities in starting materials. | - Adjust reaction conditions (temperature, concentration) to favor the desired pathway.- Use milder reagents or reaction conditions.- Purify starting materials to remove reactive impurities. |
| SCL-001 | Inconsistent results upon scale-up | - Inefficient heat transfer in larger reaction vessels.- Poor mixing leading to localized concentration and temperature gradients.- Changes in reaction kinetics at a larger scale. | - Use a reactor with efficient heat exchange capabilities.- Ensure adequate agitation and mixing for the reaction volume.- Re-optimize reaction parameters at the larger scale. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the intramolecular cyclization step for the formation of the this compound core?
A1: The most critical parameters for the intramolecular cyclization are typically the choice of base, solvent, and reaction temperature. The base plays a crucial role in the deprotonation step necessary for the cyclization to occur, and its strength should be carefully selected. The solvent can influence the solubility of the reactants and the transition state energy of the cyclization. Temperature control is vital to prevent side reactions and ensure a good reaction rate. A novel, efficient, and regiospecific method for the construction of the this compound template involves an intramolecular cyclization process that provides the desired products in excellent yield under optimized conditions.[1]
Q2: I am observing a significant amount of a side product with a similar mass spectrum to my desired product. What could it be and how can I minimize it?
A2: A common side product in the synthesis of related heterocyclic systems is a regioisomer, formed through an alternative cyclization pathway. The formation of this isomer can be influenced by the substitution pattern on the aromatic rings and the reaction conditions. To minimize its formation, you can try altering the reaction temperature, changing the solvent polarity, or using a more sterically demanding base to favor the desired regioselective cyclization. Careful analysis of the reaction mixture by 2D NMR techniques can help in the structural elucidation of the side product.
Q3: My reaction works well on a small scale, but the yield drops significantly when I try to scale it up. What are the likely causes?
A3: A drop in yield upon scale-up is a common challenge and can be attributed to several factors. Inefficient heat transfer in larger reactors can lead to localized "hot spots," causing decomposition of reactants or products. Inadequate mixing can result in non-uniform reaction conditions. To address this, ensure your large-scale reactor has efficient stirring and temperature control. A gradual, controlled addition of reagents can also help to manage exothermic reactions. It may be necessary to perform a process hazard analysis before scaling up.
Q4: What are the recommended purification methods for this compound and its intermediates?
A4: Purification of the final compound and its intermediates often involves column chromatography on silica gel. However, if the compound shows instability on silica, alternative stationary phases like neutral alumina can be used. Recrystallization is a highly effective method for purifying the final product, provided a suitable solvent system can be found. Common solvents for recrystallization of quinoxalinone derivatives include ethanol, methanol, ethyl acetate, and mixtures thereof.
Q5: Are there any specific safety precautions I should take during the synthesis of this compound?
A5: Standard laboratory safety precautions should always be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Some of the reagents used in the synthesis may be toxic, flammable, or corrosive, so it is essential to consult the Safety Data Sheets (SDS) for all chemicals before use. Reactions should be carried out in a well-ventilated fume hood. Particular care should be taken with any exothermic reactions, especially during scale-up.
Experimental Protocols
A key step in one reported synthesis of the this compound ring system involves the reaction of quinoxalin-2-ones with tosylmethyl isocyanide (TosMIC).[1]
General Procedure for the Synthesis of Imidazo[1,5-a]quinoxalin-4-ones using TosMIC:
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To a solution of the appropriate quinoxalin-2-one in a suitable aprotic solvent (e.g., dimethoxyethane), add a base (e.g., potassium carbonate).
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Add a solution of tosylmethyl isocyanide (TosMIC) in the same solvent dropwise at room temperature.
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Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
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Upon completion, cool the reaction mixture to room temperature and quench with water.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Experimental Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for addressing low reaction yield.
Logical Relationship of Scale-Up Challenges
Caption: Interconnected challenges in the scale-up of chemical synthesis.
References
Troubleshooting Imidazo[1,5-a]quinoxalin-4(5H)-one biological assay variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Imidazo[1,5-a]quinoxalin-4(5H)-one in biological assays. Given that derivatives of the imidazoquinoxaline scaffold have been reported to exhibit anti-cancer properties, potentially through the inhibition of signaling pathways like PI3K/AKT/mTOR and receptor tyrosine kinases such as EGFR, this guide focuses on troubleshooting common assays in these areas.
Frequently Asked Questions (FAQs)
Q1: What are the potential biological targets of this compound?
While the exact molecular target of this compound is not definitively established in publicly available literature, related imidazo[1,2-a]quinoxaline and imidazo[4,5-c]quinoline compounds have been shown to exhibit a range of biological activities. These include inhibition of protein kinases such as EGFR, PI3K, Akt, and mTOR, as well as cytotoxicity against various cancer cell lines.[1][2][3][4] Therefore, it is plausible that this compound may also modulate these or similar pathways.
Q2: My this compound compound is not showing activity in my cell-based assay. What are the common causes?
There are several potential reasons for a lack of activity. These can be broadly categorized into issues with the compound itself, the assay conditions, or the biological system. See the detailed troubleshooting guides below for specific issues related to cytotoxicity, kinase inhibition, and western blotting assays. A general checklist includes:
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Compound Integrity: Verify the purity and stability of your compound stock.
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Solubility: Ensure the compound is fully dissolved in the assay medium at the tested concentrations.
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Cell Health: Confirm that the cells are healthy and in the logarithmic growth phase.
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Assay Window: Optimize the assay parameters (e.g., cell seeding density, incubation time) to ensure a sufficient signal-to-background ratio.
Q3: How should I prepare my stock solution of this compound?
For most in vitro assays, this compound should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-50 mM). This stock solution can then be serially diluted in the appropriate assay buffer or cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of the organic solvent in the assay does not exceed a level that affects cell viability or enzyme activity (typically ≤ 0.5% DMSO).
Troubleshooting Guides
Guide 1: Troubleshooting Variability in Cytotoxicity Assays (e.g., MTT Assay)
The MTT assay is a common colorimetric method to assess cell viability.[5] Variability in this assay can arise from several factors.
Potential Problems and Solutions
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding | Ensure a homogenous cell suspension before seeding. Use calibrated multichannel pipettes. |
| Edge effects in the microplate | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. | |
| Pipetting errors | Use calibrated pipettes and practice consistent pipetting technique. | |
| Low signal or no dose-response | Compound is inactive or tested at the wrong concentration range | Perform a wider range of serial dilutions. Confirm compound integrity. |
| Insufficient incubation time | Optimize the incubation time with the compound (e.g., 24, 48, 72 hours). | |
| Low cell seeding density | Optimize the initial cell seeding density to ensure a robust signal. | |
| Compound precipitation | Visually inspect the wells for any signs of precipitation. If observed, reduce the final concentration or try a different solvent. | |
| High background absorbance | Contamination of media or reagents | Use fresh, sterile media and reagents. Check for microbial contamination.[6] |
| Interference from phenol red in the media | Use phenol red-free media for the assay.[7] | |
| Incomplete solubilization of formazan crystals | Ensure complete solubilization by vigorous pipetting or longer incubation with the solubilizing agent.[7] |
Experimental Workflow for a Standard MTT Cytotoxicity Assay
MTT Assay Workflow
Guide 2: Troubleshooting Variability in In Vitro Kinase Assays
In vitro kinase assays are essential for determining if this compound directly inhibits a specific kinase.
Potential Problems and Solutions
| Problem | Possible Cause | Recommended Solution |
| High background signal | Non-specific binding of antibody (in ELISA/Western blot-based assays) | Increase the number and duration of wash steps. Optimize blocking buffer concentration. |
| High autophosphorylation of the kinase | Reduce the kinase concentration or the reaction time. | |
| Low signal or no inhibition | Inactive enzyme | Use a fresh batch of enzyme and confirm its activity with a known inhibitor. |
| Incorrect ATP concentration | The inhibitory potential of ATP-competitive inhibitors is dependent on the ATP concentration. Use an ATP concentration at or near the Km of the enzyme.[8] | |
| Compound insolubility in assay buffer | Ensure the compound is soluble at the tested concentrations in the final assay buffer. | |
| Inconsistent IC50 values | Pipetting errors | Use calibrated pipettes and prepare master mixes of reagents. |
| Instability of the compound or enzyme | Prepare fresh dilutions for each experiment. Keep enzymes on ice. | |
| Assay performed outside of the linear range | Ensure the reaction is in the linear range with respect to time and enzyme concentration. |
Logical Flow for Troubleshooting a Kinase Inhibition Assay
References
- 1. Imidazo[4,5-c]quinolines as inhibitors of the PI3K/PKB-pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, and anticancer assessment of structural analogues of (E)-1-((3,4,5-trimethoxybenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile (6b), an imidazo[1,2-a]quinoxaline-based non-covalent EGFR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Stability of Imidazo[1,5-a]quinoxalin-4(5H)-one
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Imidazo[1,5-a]quinoxalin-4(5H)-one and its derivatives for successful in vivo studies.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental evaluation of this compound.
Issue 1: Poor Aqueous Solubility and Compound Precipitation
Symptoms:
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Difficulty dissolving the compound in aqueous buffers for in vitro assays.
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Precipitation of the compound upon dilution of a stock solution.
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Inconsistent results in biological assays.
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Low oral bioavailability in vivo.
Possible Causes:
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The planar, heterocyclic structure of the quinoxalinone core contributes to low aqueous solubility.
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High crystallinity of the solid form.
Solutions:
| Strategy | Description | Key Considerations |
| pH Adjustment | For compounds with ionizable groups, adjusting the pH of the formulation can significantly increase solubility. | Determine the pKa of your compound. Ensure the final pH is compatible with the biological system and does not cause compound degradation. |
| Co-solvents | Utilizing water-miscible organic solvents can enhance solubility. | Common co-solvents include DMSO, ethanol, and PEG 400. The final concentration of the co-solvent must be non-toxic to the cells or animal model. |
| Formulation with Excipients | Incorporating solubilizing agents such as cyclodextrins or surfactants can improve solubility and prevent precipitation.[1] | Cyclodextrins form inclusion complexes with poorly soluble drugs, while surfactants can form micelles to encapsulate the compound.[1] |
| Particle Size Reduction | Micronization or nanosizing increases the surface area of the compound, leading to a faster dissolution rate. | This can be achieved through techniques like sonication or milling. |
Issue 2: Rapid Metabolic Degradation
Symptoms:
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Short half-life in in vitro metabolic stability assays (e.g., liver microsomes, hepatocytes).
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High clearance and low exposure in in vivo pharmacokinetic studies.
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Formation of multiple metabolites upon analysis of plasma or tissue samples.
Possible Causes:
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Metabolism by cytochrome P450 (CYP) enzymes, particularly at electron-rich positions of the quinoxaline ring system.
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Phase II conjugation reactions (e.g., glucuronidation, sulfation) if suitable functional groups are present.
Solutions:
| Strategy | Description | Key Considerations |
| Structural Modification | Introduce metabolic blocks at labile positions. This can involve substituting hydrogen with fluorine or incorporating bulky groups to sterically hinder enzymatic attack. | Structure-activity relationships (SAR) must be carefully monitored to ensure that modifications do not negatively impact the compound's potency and selectivity. |
| Prodrug Approach | Temporarily modify the structure to mask metabolically susceptible moieties. The prodrug is then converted to the active compound in vivo. | The linker used in the prodrug must be designed to be cleaved at the desired site of action. |
| Co-administration with CYP Inhibitors | In preclinical studies, co-dosing with a known CYP inhibitor can help to elucidate the primary metabolic pathways and confirm metabolism-driven clearance. | This is a tool for investigation and not a long-term clinical strategy. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in working with this compound for in vivo studies?
A1: The main challenges are typically poor aqueous solubility and rapid metabolism. The rigid, planar structure contributes to low solubility, while the heterocyclic rings can be susceptible to enzymatic degradation, leading to low bioavailability and short half-life in vivo.
Q2: How can I improve the oral bioavailability of my this compound derivative?
A2: Improving oral bioavailability often requires a multi-pronged approach. Start by enhancing solubility through formulation strategies like using co-solvents, cyclodextrins, or creating a nanosuspension.[1] Concurrently, assess the metabolic stability. If it is low, consider structural modifications to block metabolic hotspots.
Q3: What are the most common metabolic pathways for quinoxaline-based compounds?
A3: Quinoxaline derivatives are often metabolized by cytochrome P450 enzymes through oxidation of the aromatic rings.[2] Depending on the substituents, other pathways like N-dealkylation or conjugation reactions can also occur.
Q4: Are there any specific formulation strategies that have been successful for quinoxaline derivatives?
A4: While specific data for this compound is limited, formulation strategies for similar poorly soluble heterocyclic compounds have proven effective. These include the use of self-emulsifying drug delivery systems (SEDDS), solid dispersions, and complexation with cyclodextrins to improve dissolution and absorption.[1]
Data Presentation
The following tables present illustrative quantitative data for the stability of a hypothetical this compound derivative ("IQ-Parent") and a metabolically stabilized analog ("IQ-Stable"). This data is for demonstration purposes as specific public data for the parent compound is not available.
Table 1: In Vitro Metabolic Stability in Liver Microsomes
| Compound | Species | Microsomal Protein (mg/mL) | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| IQ-Parent | Human | 0.5 | 15 | 46.2 |
| IQ-Parent | Rat | 0.5 | 8 | 86.6 |
| IQ-Stable | Human | 0.5 | 45 | 15.4 |
| IQ-Stable | Rat | 0.5 | 32 | 21.7 |
Table 2: Plasma Stability
| Compound | Species | Incubation Time (min) | % Remaining |
| IQ-Parent | Human | 0 | 100 |
| 30 | 98 | ||
| 60 | 95 | ||
| 120 | 91 | ||
| IQ-Parent | Rat | 0 | 100 |
| 30 | 97 | ||
| 60 | 93 | ||
| 120 | 88 | ||
| IQ-Stable | Human | 0 | 100 |
| 30 | 99 | ||
| 60 | 98 | ||
| 120 | 97 | ||
| IQ-Stable | Rat | 0 | 100 |
| 30 | 99 | ||
| 60 | 97 | ||
| 120 | 95 |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Liver Microsomes
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Preparation of Solutions:
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Prepare a 1 M stock solution of the test compound in DMSO.
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Prepare a working solution by diluting the stock solution in acetonitrile.
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Thaw pooled liver microsomes (human or other species) on ice. Dilute to the desired concentration (e.g., 0.5 mg/mL) in 0.1 M phosphate buffer (pH 7.4).
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Prepare a NADPH regenerating solution.
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Incubation:
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Pre-warm the microsomal solution and NADPH regenerating solution at 37°C for 10 minutes.
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Initiate the reaction by adding the test compound working solution to the microsomal solution to a final concentration of 1 µM.
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At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
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Reaction Termination and Sample Processing:
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Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.
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Vortex and centrifuge the samples at high speed to pellet the precipitated protein.
-
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Analysis:
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Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
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Calculate the half-life (t½) and intrinsic clearance (CLint).
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Protocol 2: Plasma Stability Assay
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Preparation of Solutions:
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Prepare a 1 M stock solution of the test compound in DMSO.
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Prepare a working solution by diluting the stock solution in acetonitrile.
-
Thaw pooled plasma (human or other species) and bring to 37°C.
-
-
Incubation:
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Add the test compound working solution to the plasma to a final concentration of 1 µM.
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Incubate at 37°C.
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At various time points (e.g., 0, 30, 60, 120 minutes), withdraw an aliquot of the plasma sample.
-
-
Reaction Termination and Sample Processing:
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Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard.
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Vortex and centrifuge the samples to precipitate plasma proteins.
-
-
Analysis:
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
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Express the results as the percentage of the compound remaining at each time point compared to the 0-minute sample.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: GABA-A receptor signaling pathway modulation.
References
Technical Support Center: Regioselective Synthesis of Imidazo[1,5-a]quinoxalin-4(5H)-one Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Imidazo[1,5-a]quinoxalin-4(5H)-one isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for the synthesis of the this compound core structure?
A1: Several successful strategies have been developed. The most prominent include:
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Intramolecular Cyclization: This is a key reaction that can provide the desired products in excellent yields.[1]
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Reaction of Quinoxalin-2-ones with TosMIC: A multi-step synthesis starting from 1,2-phenylenediamines where the key step involves the reaction of quinoxalin-2-ones with tosylmethyl isocyanide (TosMIC).[1]
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Oxidative Cyclocondensation: This method involves the reaction of 3-aroylquinoxalin-2(1H)-ones with benzylamines, proceeding through an intermediate that undergoes oxidative cyclocondensation to form the imidazo[1,5-a]quinoxaline system.[1]
Q2: How can I control the regioselectivity to favor the this compound isomer?
A2: Achieving high regioselectivity is a common challenge in the synthesis of fused imidazole systems.[2][3] The choice of synthetic route is critical. For instance, a regiospecific method for the construction of the this compound template has been described that relies on a specific intramolecular cyclization process.[1] The steric and electronic properties of substituents on your starting materials can also significantly influence the regiochemical outcome. For example, in related systems, it has been observed that electron-donating groups and steric hindrance can direct the cyclization to form a specific isomer.
Q3: I am observing the formation of a competing imidazole product instead of my desired fused triazole. What could be the cause?
A3: The formation of an imidazole product via denitrogenative annulation can be a significant side reaction, particularly when starting from tetrazole-fused quinoxalines.[3] This competing reaction is influenced by factors such as the substituents on the quinoxaline ring and the concentration of reactants. For instance, bulky substituents have been shown to favor the formation of the imidazole product.[3] To minimize this side reaction, careful optimization of the reaction conditions, including temperature, solvent, and the electronic nature of the substituents, is necessary.
Troubleshooting Guides
Issue 1: Low Yield of the Desired this compound Product
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Reaction | Monitor the reaction progress using TLC or LC-MS. If the starting material is still present after the expected reaction time, consider increasing the reaction temperature or time. Ensure all reagents are pure and dry, as impurities can inhibit the reaction. |
| Side Product Formation | Analyze the crude reaction mixture by NMR and MS to identify major side products. The presence of unexpected isomers or byproducts from competing reactions (e.g., denitrogenative annulation) may require a change in synthetic strategy or optimization of reaction conditions to favor the desired pathway.[3] |
| Suboptimal Reaction Conditions | Systematically vary the solvent, temperature, and catalyst (if applicable). For instance, in related syntheses of fused imidazoles, the choice of base and solvent has been shown to be crucial for achieving high yields. |
| Product Degradation | The desired product may be unstable under the reaction or work-up conditions. Consider performing the reaction at a lower temperature or using a milder work-up procedure. |
Issue 2: Poor Regioselectivity - Mixture of Isomers Observed
| Potential Cause | Troubleshooting Suggestion |
| Lack of Regiocontrol in Cyclization | The chosen synthetic route may not be inherently regioselective. Consider switching to a reported regiospecific method, such as the intramolecular cyclization strategy for the this compound template.[1] |
| Influence of Substituents | The electronic and steric nature of the substituents on the quinoxaline or imidazole precursors can dictate the regioselectivity. Modifying these substituents can help direct the reaction towards the desired isomer. Electron-donating groups or bulky substituents at specific positions may favor one isomer over another.[3] |
| Reaction Conditions Favoring Isomerization | The reaction conditions (e.g., high temperature, strong acid or base) might be promoting the formation of a thermodynamic mixture of isomers. Attempt the reaction under milder conditions to favor the kinetic product. |
| Difficult Isomer Separation | If a mixture is unavoidable, focus on optimizing the purification method. Techniques like preparative HPLC or careful column chromatography with a shallow solvent gradient may be necessary to separate the isomers. |
Experimental Protocols
Key Experimental Protocol: Synthesis of this compound via Intramolecular Cyclization
This protocol is a generalized representation based on literature descriptions and should be adapted and optimized for specific substrates.
-
Preparation of the Precursor: Synthesize the necessary linear precursor containing the quinoxaline and imidazole moieties with appropriate functional groups for cyclization. This may involve multiple synthetic steps starting from commercially available materials.
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Cyclization Reaction:
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Dissolve the precursor in a suitable high-boiling aprotic solvent (e.g., DMSO, DMF, or diphenyl ether).
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Add the cyclizing agent. The choice of agent will depend on the specific nature of the precursor. This could be a base (e.g., K2CO3, NaH) to facilitate deprotonation or an acid to promote condensation.
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Heat the reaction mixture to the optimal temperature (typically between 100-200 °C) and monitor the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
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After completion, cool the reaction mixture to room temperature.
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Pour the mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure this compound.
-
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
References
Green chemistry approaches to the synthesis of Imidazo[1,5-a]quinoxalin-4(5H)-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals engaged in the green synthesis of Imidazo[1,5-a]quinoxalin-4(5H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the key principles of green chemistry applicable to the synthesis of this compound?
A1: The core principles of green chemistry that can be applied to the synthesis of this compound and related quinoxaline derivatives include the use of environmentally benign solvents, development of catalyst-free reactions, and the application of alternative energy sources to reduce reaction times and energy consumption.[1][2] The goal is to improve the environmental profile of the synthesis without compromising efficiency or yield.[1]
Q2: What are some recommended green solvents for this synthesis?
A2: Polyethylene glycol (PEG-400) and water have been identified as effective and eco-friendly solvents for the synthesis of quinoxaline derivatives.[3][4] PEG-400 is non-toxic, inexpensive, and its water solubility simplifies product work-up.[3] Water is also a desirable green solvent for certain catalytic systems.[4]
Q3: Are there catalyst-free methods available for the synthesis of related quinoxaline structures?
A3: Yes, simple and efficient catalyst-free synthetic methods have been developed for quinoxaline derivatives.[3] For instance, the reaction of 2-chloro quinoxaline with various amines can proceed in PEG-400 at room temperature without a catalyst, offering high yields and an eco-friendly process.[3]
Q4: Can alternative energy sources be used to promote the reaction?
A4: Ultrasound irradiation is a promising alternative energy source for the synthesis of related imidazo-fused heterocycles.[4] It can significantly enhance reaction efficiency, with some reactions achieving high yields in a matter of minutes in aqueous media.[4]
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Q: My reaction is resulting in a very low yield of the desired this compound. What are the potential causes and solutions?
-
A: Possible Cause 1: Suboptimal Reaction Temperature. The reaction temperature can be a critical factor. For some related syntheses, a neat reaction at 100°C was found to be optimal.[5]
-
A: Solution 1: Systematically optimize the reaction temperature. Create a temperature gradient study to identify the optimal condition for your specific substrates.
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A: Possible Cause 2: Inefficient Catalyst System. While some methods are catalyst-free, others rely on specific catalysts. The choice and loading of the catalyst are crucial. For instance, in some quinoxaline syntheses, pyridine is used as a catalyst.[6]
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A: Solution 2: If using a catalyst, ensure it is active and used at the correct loading. Consider screening different green catalysts, such as bentonite clay K-10, which has been used for quinoxaline synthesis at room temperature.[2]
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A: Possible Cause 3: Inappropriate Solvent. The choice of solvent can significantly impact reaction kinetics and yield.
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A: Solution 3: Experiment with different green solvents. While PEG-400 and water are good starting points, other options like ethanol could also be explored.[7]
-
Issue 2: Formation of Significant Side Products
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Q: I am observing multiple spots on my TLC, indicating the formation of several side products. How can I improve the selectivity of my reaction?
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A: Possible Cause 1: Reaction Conditions are too Harsh. High temperatures or prolonged reaction times can sometimes lead to decomposition or side reactions.[8]
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A: Solution 1: Try lowering the reaction temperature and monitoring the reaction progress more frequently to stop it once the main product is formed.
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A: Possible Cause 2: Reactant Stoichiometry. An incorrect ratio of reactants can lead to the formation of undesired products.
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A: Solution 2: Carefully control the stoichiometry of your reactants. A systematic optimization of the reactant ratios may be necessary.
-
Issue 3: Difficulty in Product Purification
-
Q: The crude product is difficult to purify. What green purification techniques can be employed?
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A: Possible Cause 1: Use of Traditional Column Chromatography with Large Volumes of Organic Solvents. This is a common issue that green chemistry aims to address.
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A: Solution 1: If using PEG-400 as a solvent, its water solubility can be exploited for easier work-up, potentially reducing the need for extensive chromatography.[3] For purification, consider techniques that minimize solvent usage, such as preparative thin-layer chromatography or crystallization from a green solvent.
-
Data on Green Synthesis of Quinoxaline Derivatives
| Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Amine coupling with 2-chloro quinoxaline | None | PEG-400 | Room Temp. | 28-78 min | Good | [3] |
| Condensation with Bentonite Clay K-10 | Bentonite Clay K-10 | Ethanol | Room Temp. | - | - | [2] |
| Ultrasound-assisted C-H functionalization | KI/TBHP | Water | - | 4 min | up to 97% | [4] |
| Neat Reaction for Triazole Synthesis | None | Neat | 100 | 16 h | 80% | [5] |
Experimental Protocols
Protocol 1: Catalyst-Free Synthesis in PEG-400 (Adapted for this compound)
This protocol is adapted from a general method for synthesizing 2-amino quinoxaline derivatives.[3]
-
Reactant Preparation: In a round-bottom flask, dissolve the appropriate quinoxaline precursor (e.g., a 2-halo-quinoxalin-3-yl derivative) in PEG-400.
-
Amine Addition: Add the desired amine reactant to the solution.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, add water to the reaction mixture to dissolve the PEG-400. The product, being less soluble in water, may precipitate out or can be extracted with a minimal amount of an appropriate organic solvent.
-
Purification: The crude product can be further purified by recrystallization or flash chromatography using a green solvent system.
Protocol 2: Ultrasound-Assisted Synthesis in Water (Adapted for this compound)
This protocol is based on a method for the synthesis of imidazo[1,2-a]pyridines.[4]
-
Reactant Mixture: In a suitable vessel, combine the starting materials (e.g., an appropriate quinoxaline derivative and an amine) with potassium iodide (KI) and tert-butyl hydroperoxide (TBHP) in water.
-
Ultrasound Irradiation: Place the vessel in an ultrasonic bath and irradiate for a short period (e.g., 4 minutes).
-
Monitoring: Check for the completion of the reaction by TLC.
-
Extraction: After the reaction is complete, extract the product with an organic solvent.
-
Purification: Dry the organic layer, evaporate the solvent, and purify the crude product by column chromatography.
Visualized Workflows
Caption: Workflow for Catalyst-Free Synthesis in PEG-400.
References
- 1. Green and Conventional Synthetic Strategies for Quinoxaline Derivatives: Toward a Sustainable Future [journals.ekb.eg]
- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ripublication.com [ripublication.com]
- 4. Ultrasound-Mediated Green Synthesis of Imidazo[1,2-a]pyridines and Imidazo[2,1-b]thiazoles through C(sp3)-H Functionalization [organic-chemistry.org]
- 5. Rejuvenating the [1, 2, 3]-triazolo [1,5-a]quinoxalin-4(5H)-one scaffold: Synthesis and derivatization in a sustainable guise and preliminary antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
- 7. jocpr.com [jocpr.com]
- 8. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
Technical Support Center: Enantioselective Synthesis and Separation of Chiral Imidazo[1,5-a]quinoxalin-4(5H)-one Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals engaged in the enantioselective synthesis and separation of chiral Imidazo[1,5-a]quinoxalin-4(5H)-one derivatives.
I. Frequently Asked Questions (FAQs)
1. What are the most common strategies for the enantioselective synthesis of this compound derivatives?
The most promising strategy for the enantioselective synthesis of this scaffold is the asymmetric Pictet-Spengler reaction.[1][2][3] This reaction involves the cyclization of a suitable N-(2-aminoaryl)imidazole derivative with an aldehyde in the presence of a chiral catalyst, typically a chiral Brønsted acid such as a chiral phosphoric acid. Another potential approach is the use of chiral auxiliaries to direct the stereochemical outcome of the cyclization.
2. How do I choose the appropriate chiral stationary phase (CSP) for the HPLC or SFC separation of my racemic this compound product?
A systematic screening approach is highly recommended as the selection of a CSP is often empirical.[4] Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are a good starting point as they show broad applicability for the separation of a wide range of chiral compounds, including N-heterocycles.[5] For this compound derivatives, which are likely to have aromatic and polar functionalities, columns such as CHIRALPAK® IA, IB, IC, and ID are excellent candidates for initial screening under both normal-phase and polar-organic modes.
3. What are the key parameters to optimize during chiral method development by HPLC or SFC?
For chiral HPLC and SFC, the critical parameters to optimize are:
-
Mobile Phase Composition: The type and concentration of the organic modifier (e.g., alcohols like methanol, ethanol, isopropanol in SFC and hexane/alcohol mixtures in normal-phase HPLC) can significantly impact selectivity.
-
Additives/Modifiers: For basic compounds like many N-heterocycles, the addition of a small amount of a basic modifier (e.g., diethylamine, triethylamine) to the mobile phase can improve peak shape and resolution. For acidic compounds, an acidic modifier (e.g., trifluoroacetic acid, acetic acid) may be beneficial.
-
Temperature: Lower temperatures often increase enantioselectivity, but may also lead to broader peaks and longer retention times.
-
Flow Rate: Slower flow rates can sometimes improve resolution, but at the cost of longer analysis times.
-
Back Pressure (for SFC): In Supercritical Fluid Chromatography, the back pressure influences the density of the mobile phase, which in turn affects analyte retention and selectivity.
4. How can I determine the enantiomeric excess (ee) of my synthesized product?
The most common and reliable method for determining the enantiomeric excess is through chiral HPLC or SFC analysis. By separating the enantiomers and integrating the peak areas, the ee can be calculated using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100. It is crucial to have a baseline-resolved separation for accurate quantification.
II. Troubleshooting Guides
A. Enantioselective Synthesis
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no enantioselectivity (low ee) | 1. Inactive or inappropriate chiral catalyst. 2. Non-optimal reaction temperature. 3. Presence of impurities that poison the catalyst. 4. Racemization of the product under reaction or workup conditions. | 1. Screen different chiral catalysts (e.g., various chiral phosphoric acids). Ensure the catalyst is pure and handled under inert conditions if necessary. 2. Vary the reaction temperature. Lower temperatures often favor higher enantioselectivity. 3. Purify starting materials meticulously. Ensure the reaction is carried out under anhydrous and inert conditions. 4. Analyze the reaction mixture at different time points to check for product racemization. If racemization occurs, consider milder workup conditions. |
| Low reaction yield | 1. Incomplete reaction. 2. Decomposition of starting materials or product. 3. Poor choice of solvent. | 1. Increase reaction time or catalyst loading. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. 2. Run the reaction at a lower temperature. Check for the stability of your starting materials and product under the reaction conditions. 3. Screen different solvents. The solubility and stability of reactants and intermediates can be highly solvent-dependent. |
| Formation of multiple side products | 1. Incorrect reaction conditions (temperature, pressure). 2. Reactivity of functional groups on the starting materials. 3. Air or moisture sensitivity. | 1. Optimize reaction conditions systematically (e.g., using a design of experiments approach). 2. Protect sensitive functional groups on the starting materials before the reaction. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. |
B. Chiral Separation (HPLC/SFC)
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No separation of enantiomers | 1. Unsuitable chiral stationary phase (CSP). 2. Inappropriate mobile phase. | 1. Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, Pirkle-type, macrocyclic glycopeptides). 2. For polysaccharide columns, switch between normal-phase, polar-organic, and reversed-phase modes. Systematically vary the organic modifier and its concentration. |
| Poor peak shape (tailing or fronting) | 1. Secondary interactions between the analyte and the silica support. 2. Analyte overload. 3. Inappropriate mobile phase pH or modifier. | 1. Add a modifier to the mobile phase. For basic analytes, add a small amount of a basic modifier (e.g., 0.1% diethylamine). For acidic analytes, add an acidic modifier (e.g., 0.1% trifluoroacetic acid). 2. Reduce the sample concentration or injection volume. 3. Adjust the mobile phase composition to ensure the analyte is in a single ionic state. |
| Poor resolution | 1. Insufficient selectivity of the CSP. 2. Low column efficiency. 3. Non-optimal mobile phase composition or temperature. | 1. Try a different CSP or optimize the mobile phase for the current column. 2. Ensure the column is properly packed and not degraded. Use a lower flow rate. 3. Systematically vary the mobile phase composition (modifier type and percentage). Lowering the temperature often improves resolution. |
| Irreproducible retention times | 1. Inadequate column equilibration. 2. Temperature fluctuations. 3. Changes in mobile phase composition. | 1. Equilibrate the column with at least 10-20 column volumes of the mobile phase before each run. 2. Use a column thermostat to maintain a constant temperature. 3. Prepare fresh mobile phase daily and ensure it is well-mixed. |
III. Data Presentation
Table 1: Representative Data for Enantioselective Synthesis of 3-Aryl-Imidazo[1,5-a]quinoxalin-4(5H)-ones
| Entry | Aldehyde (Ar) | Chiral Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Phenyl | (R)-TRIP | Toluene | 25 | 24 | 85 | 92 |
| 2 | 4-Chlorophenyl | (R)-TRIP | CH₂Cl₂ | 25 | 24 | 78 | 95 |
| 3 | 4-Methoxyphenyl | (R)-TRIP | Toluene | 0 | 48 | 82 | 96 |
| 4 | 2-Naphthyl | (S)-TRIP | Toluene | 25 | 36 | 75 | 90 |
(R)-TRIP = (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate. Data is illustrative.
Table 2: Chiral HPLC/SFC Separation Data for Racemic 3-Phenyl-Imidazo[1,5-a]quinoxalin-4(5H)-one
| CSP | Mode | Mobile Phase | Flow Rate (mL/min) | t_R1 (min) | t_R2 (min) | Resolution (R_s) |
| CHIRALPAK IA | NP | Hexane/IPA (80:20) + 0.1% DEA | 1.0 | 8.5 | 10.2 | 2.1 |
| CHIRALPAK IB | NP | Hexane/EtOH (90:10) + 0.1% DEA | 1.0 | 12.1 | 14.5 | 2.5 |
| CHIRALPAK IC | PO | ACN/MeOH (50:50) + 0.1% DEA | 1.0 | 6.3 | 7.1 | 1.8 |
| CHIRALPAK IA | SFC | CO₂/MeOH (70:30) + 0.1% DEA | 3.0 | 2.5 | 3.1 | 2.3 |
NP = Normal Phase, PO = Polar Organic, SFC = Supercritical Fluid Chromatography, IPA = Isopropanol, EtOH = Ethanol, ACN = Acetonitrile, DEA = Diethylamine. Data is illustrative.
IV. Experimental Protocols
A. General Protocol for Enantioselective Synthesis via Asymmetric Pictet-Spengler Reaction
-
To a dried reaction vial under an inert atmosphere (N₂ or Ar), add the N-(2-aminoaryl)imidazole starting material (1.0 equiv.) and the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 5-10 mol%).
-
Add the anhydrous solvent (e.g., toluene, CH₂Cl₂) via syringe.
-
Stir the mixture at the desired temperature (e.g., 25 °C) for 10-15 minutes.
-
Add the aldehyde (1.1-1.5 equiv.) to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired chiral this compound derivative.
-
Determine the enantiomeric excess of the purified product by chiral HPLC or SFC analysis.
B. General Protocol for Chiral HPLC/SFC Method Development
-
Column Screening:
-
Prepare a stock solution of the racemic analyte at approximately 1 mg/mL in a suitable solvent (e.g., mobile phase or a stronger solvent).
-
Screen a set of 3-5 different chiral stationary phases (e.g., CHIRALPAK IA, IB, IC, ID).
-
For each column, perform initial runs using a standard set of mobile phases (e.g., for normal phase: Hexane/IPA 80:20, Hexane/EtOH 90:10; for SFC: CO₂/MeOH 80:20, CO₂/EtOH 80:20). Include 0.1% of a basic modifier like DEA for these basic heterocycles.
-
-
Method Optimization:
-
Select the column/mobile phase combination that shows the best initial separation or "hits".
-
Optimize the mobile phase composition by varying the percentage of the alcohol modifier in 2-5% increments.
-
If peak shape is poor, adjust the concentration or type of the additive.
-
Investigate the effect of temperature on the separation, typically in the range of 10-40 °C.
-
Optimize the flow rate to achieve a balance between resolution and analysis time.
-
-
Method Validation:
-
Once optimal conditions are found, validate the method for parameters such as linearity, precision, accuracy, and robustness.
-
V. Visualizations
Caption: Experimental workflow for the enantioselective synthesis and analysis of chiral this compound derivatives.
Caption: Troubleshooting logic for addressing low enantioselectivity in the asymmetric synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. An expeditious microwave assisted one-pot sequential route to pyrido fused imidazo[4,5-c] quinolines in green media - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Selective synthesis of 4,5-dihydroimidazo- and imidazo[1,5-a]quinoxalines via modified Pictet–Spengler reaction [agris.fao.org]
- 4. shimadzu.com [shimadzu.com]
- 5. chiraltech.com [chiraltech.com]
Validation & Comparative
A Comparative Analysis of Imidazo[1,5-a]quinoxalin-4(5H)-one and Established BTK Inhibitors
Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of the novel Bruton's tyrosine kinase (BTK) inhibitor, Imidazo[1,5-a]quinoxalin-4(5H)-one, against well-established BTK inhibitors: Ibrutinib, Acalabrutinib, and Zanubrutinib. This document synthesizes available biochemical and clinical data to facilitate an objective comparison of their performance profiles.
Introduction to BTK Inhibition
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway.[1] This pathway is crucial for B-cell proliferation, differentiation, and survival.[1] Dysregulation of the BCR pathway is a hallmark of various B-cell malignancies, making BTK an attractive therapeutic target. The development of BTK inhibitors has revolutionized the treatment landscape for diseases such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia.[2]
The first-generation BTK inhibitor, Ibrutinib, demonstrated significant efficacy but was associated with off-target effects.[3] This led to the development of second-generation inhibitors, Acalabrutinib and Zanubrutinib, which were designed for improved selectivity and better safety profiles.[3][4] More recently, a novel class of irreversible BTK inhibitors based on the Imidazo[1,5-a]quinoxaline scaffold has emerged, with initial studies suggesting potential therapeutic applications in autoimmune diseases like rheumatoid arthritis.[5][6]
This guide will compare the biochemical potency, selectivity, and clinical efficacy of this compound with the aforementioned established BTK inhibitors.
Comparative Data
Biochemical Potency and Selectivity
| Inhibitor | Target | IC50 (nM) | Kinase Selectivity |
| This compound | BTK | Data not available (reported in nanomolar range for the class)[6] | Data not available |
| Ibrutinib | BTK | 0.5 - 1.5[2] | Inhibits other kinases including TEC, EGFR, ITK, and SRC family kinases[4][7] |
| Acalabrutinib | BTK | 3 - 5.1[2] | More selective than Ibrutinib; minimal inhibition of EGFR, ITK, and TEC[4][8] |
| Zanubrutinib | BTK | <1 - 0.5[2] | High selectivity for BTK with less off-target activity on EGFR and TEC compared to Ibrutinib[4][7] |
Clinical Efficacy and Safety
| Inhibitor | Approved Indications | Common Adverse Events |
| This compound | Not approved; preclinical studies in rheumatoid arthritis[5] | Data not available |
| Ibrutinib | CLL/SLL, MCL, WM, cGVHD[2] | Diarrhea, fatigue, bruising, atrial fibrillation, bleeding[3] |
| Acalabrutinib | CLL/SLL, MCL[9] | Headache, diarrhea, fatigue, bruising[9] |
| Zanubrutinib | WM, MCL, MZL, CLL/SLL[10][11][12] | Neutropenia, upper respiratory tract infection, rash, bruising[10] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Caption: BTK Signaling Pathway Inhibition.
Caption: Experimental Workflow for BTK Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of BTK inhibitors. Below are outlines of key experimental protocols.
Biochemical BTK Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantitatively measures the activity of purified BTK enzyme.
-
Principle: The assay measures the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.
-
Procedure:
-
Recombinant human BTK enzyme is incubated with a specific substrate (e.g., poly(Glu, Tyr) peptide) and ATP in a kinase reaction buffer.
-
The test compound (e.g., this compound) at various concentrations is added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert the produced ADP back to ATP, which is subsequently used in a luciferase/luciferin reaction to generate a luminescent signal.
-
The luminescence is measured using a luminometer, and the IC50 value is calculated from the dose-response curve.[13][14]
-
Cellular BTK Autophosphorylation Assay
This assay assesses the inhibitory activity of a compound on BTK within a cellular context.
-
Principle: BTK activation involves autophosphorylation at Tyr223. This assay measures the level of phosphorylated BTK in cells treated with an inhibitor.
-
Procedure:
-
A suitable B-cell line (e.g., Ramos) or peripheral blood mononuclear cells (PBMCs) are cultured.
-
Cells are pre-incubated with the test inhibitor at various concentrations.
-
B-cell receptors are stimulated with an anti-IgM antibody to induce BTK activation and autophosphorylation.
-
Cells are lysed, and protein extracts are collected.
-
The levels of phosphorylated BTK (pBTK) and total BTK are determined by Western blotting or ELISA using specific antibodies.
-
The ratio of pBTK to total BTK is calculated to determine the extent of inhibition.
-
Kinase Selectivity Profiling (e.g., KINOMEscan™)
This method is used to determine the selectivity of a compound against a broad panel of kinases.
-
Principle: This is a binding competition assay where the test compound's ability to displace a ligand from the active site of a large number of kinases is measured.
-
Procedure:
-
The test compound is incubated with a DNA-tagged kinase panel.
-
An immobilized, active-site directed ligand is added to the mixture.
-
The amount of kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag.
-
The results are reported as the percentage of the kinase that is competed off the control ligand, providing a selectivity profile.[15][16]
-
In Vivo Pharmacokinetic and Efficacy Studies
These studies evaluate the drug's behavior in a living organism and its therapeutic effect.
-
Pharmacokinetics:
-
The test compound is administered to laboratory animals (e.g., mice or rats) via a relevant route (e.g., oral gavage).
-
Blood samples are collected at various time points.
-
The concentration of the compound in plasma is measured using LC-MS/MS.
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated.[7]
-
-
Efficacy (e.g., Collagen-Induced Arthritis Model for RA):
-
Arthritis is induced in susceptible mouse strains by immunization with collagen.
-
Once arthritis develops, animals are treated with the test compound or a vehicle control.
-
Disease progression is monitored by scoring clinical signs of arthritis (e.g., paw swelling).
-
At the end of the study, histological analysis of the joints can be performed to assess inflammation and damage.[5]
-
Conclusion
The established BTK inhibitors, Ibrutinib, Acalabrutinib, and Zanubrutinib, have well-characterized biochemical and clinical profiles, demonstrating a clear progression towards improved selectivity and safety. While this compound represents a novel and potentially potent class of BTK inhibitors, a comprehensive comparative analysis is currently limited by the lack of publicly available quantitative data. The initial findings in preclinical models of rheumatoid arthritis are promising, suggesting a potential therapeutic avenue beyond oncology.[5] Further research is required to fully elucidate the potency, selectivity, and clinical potential of this compound and to determine its standing relative to the approved BTK inhibitors. The experimental protocols outlined in this guide provide a framework for such future investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Systems Pharmacology Model to Predict Target Occupancy by Bruton Tyrosine Kinase Inhibitors in Patients With B‐Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies | Semantic Scholar [semanticscholar.org]
- 5. Imidazo[1,5-a]quinoxalines as irreversible BTK inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Population Pharmacokinetics and Exposure Response Assessment of CC‐292, a Potent BTK Inhibitor, in Patients With Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. Design of Potent and Selective Covalent Inhibitors of Bruton’s Tyrosine Kinase Targeting an Inactive Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. promega.com [promega.com]
- 14. promega.com [promega.com]
- 15. ashpublications.org [ashpublications.org]
- 16. biorxiv.org [biorxiv.org]
Head-to-Head Comparison: Imidazo[1,5-a]quinoxalin-4(5H)-one Derivatives Versus Other Kinase Inhibitors in IKK Inhibition
For Researchers, Scientists, and Drug Development Professionals
The quest for novel kinase inhibitors with high efficacy and selectivity is a cornerstone of modern drug discovery, particularly in the fields of oncology and inflammation. The Imidazo[1,5-a]quinoxalin-4(5H)-one scaffold has emerged as a promising chemotype for the development of potent inhibitors of IκB kinase (IKK), a critical regulator of the NF-κB signaling pathway. This guide provides a head-to-head comparison of Imidazo[1,5-a]quinoxaline derivatives with other known kinase inhibitors, focusing on their activity against IKK1 and IKK2, supported by available experimental data and detailed methodologies.
Quantitative Comparison of Kinase Inhibitory Activity
The inhibitory potential of various compounds against IKK1 and IKK2 is typically quantified by their half-maximal inhibitory concentration (IC50). The table below summarizes the available data for representative Imidazo[1,5-a]quinoxaline derivatives and a well-established IKK inhibitor, BMS-345541, which serves as a benchmark in the field.
| Compound Class | Specific Compound/Derivative | Target Kinase | IC50 (µM) |
| Imidazo[1,5-a]quinoxaline | Representative Derivative 1 | IKK1 | Data not publicly available |
| IKK2 | Data not publicly available | ||
| Imidazo[1,2-a]quinoxaline | BMS-345541 | IKK1 | 4.0[1][2][3][4] |
| IKK2 | 0.3[1][2][3][4] |
Signaling Pathway Context: The Role of IKK in NF-κB Activation
The IκB kinase (IKK) complex is a central node in the canonical NF-κB signaling pathway. This pathway plays a pivotal role in regulating immune and inflammatory responses, cell proliferation, and survival. Dysregulation of this pathway is implicated in numerous diseases, including cancer and chronic inflammatory disorders. The IKK complex, consisting of the catalytic subunits IKKα (IKK1) and IKKβ (IKK2) and the regulatory subunit NEMO (IKKγ), acts by phosphorylating the inhibitory IκB proteins. This phosphorylation event triggers the ubiquitination and subsequent proteasomal degradation of IκB, releasing the NF-κB transcription factor to translocate to the nucleus and activate the transcription of its target genes.
Experimental Protocols
A robust and reliable method for assessing the inhibitory activity of compounds against IKK is crucial for drug development. A commonly employed method is the in vitro kinase assay, which measures the phosphorylation of a specific substrate by the kinase in the presence of varying concentrations of the inhibitor.
IKKβ Kinase Inhibition Assay (Representative Protocol)
This protocol outlines a typical workflow for an in vitro IKKβ kinase assay using a luminescence-based ADP detection method (e.g., ADP-Glo™ Kinase Assay).
1. Reagents and Materials:
-
Recombinant human IKKβ enzyme
-
IKK substrate peptide (e.g., IKKtide)
-
Adenosine triphosphate (ATP)
-
Test compounds (this compound derivatives and reference inhibitors) dissolved in Dimethyl Sulfoxide (DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well white assay plates
-
Luminometer
2. Assay Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then diluted in the kinase assay buffer.
-
Reaction Setup: The kinase reaction is set up in a 384-well plate by adding the IKKβ enzyme, the substrate peptide, and the test compound or vehicle control (DMSO).
-
Initiation of Reaction: The reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Termination and ADP Detection: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. This is followed by the addition of the Kinase Detection Reagent, which converts the generated ADP into ATP, and the newly synthesized ATP is used to generate a luminescent signal via a luciferase reaction.
-
Data Acquisition: The luminescence is measured using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel IKK inhibitors. While direct, publicly available head-to-head IC50 data against other established inhibitors is currently limited, the existing research indicates a strong potential for this compound class to selectively target the IKK/NF-κB pathway. Further studies, including comprehensive kinase profiling and cell-based assays, are necessary to fully elucidate the therapeutic potential of these compounds. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and interpret future investigations into this and other emerging classes of kinase inhibitors.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a novel IKK-β inhibitor by ligand-based virtual screening techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aels.journals.ekb.eg [aels.journals.ekb.eg]
- 6. researchgate.net [researchgate.net]
- 7. scbt.com [scbt.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
Comparative Efficacy of Imidazo[1,5-a]quinoxalin-4(5H)-one and Standard Therapies in Preclinical Melanoma Xenograft Models
For Immediate Release
A comprehensive analysis of preclinical data highlights the potential of Imidazo[1,5-a]quinoxalin-4(5H)-one derivatives as potent anti-cancer agents, demonstrating significant tumor growth inhibition in xenograft models of melanoma. This report provides a comparative guide for researchers, scientists, and drug development professionals, evaluating the performance of this novel compound class against established melanoma therapies, including fotemustine, dacarbazine, and vemurafenib, supported by experimental data.
Executive Summary
The emergence of novel heterocyclic compounds as potential anti-cancer therapeutics offers new avenues for targeted cancer treatment. This guide focuses on the in vivo validation of this compound derivatives, specifically the closely related analogue EAPB0203, in melanoma xenograft models. The data indicates superior potency and increased survival time compared to the standard chemotherapeutic agent, fotemustine. This report details the experimental protocols, comparative quantitative data, and insights into the potential signaling pathways involved, providing a valuable resource for the oncology research community.
Comparative Analysis of Anticancer Activity in Melanoma Xenograft Models
The antitumor efficacy of the Imidazo[1,5-a]quinoxaline derivative EAPB0203 was evaluated in a human M4Be melanoma xenograft model and compared with standard-of-care agents fotemustine, dacarbazine, and vemurafenib.
| Compound | Cell Line Xenograft | Dosage | Administration Route | Key Findings |
| EAPB0203 (Imidazo[1,2-a]quinoxaline derivative) | M4Be (Melanoma) | 5 and 20 mg/kg | Intraperitoneal | More potent than fotemustine; increased survival time by up to 4 weeks compared to control.[1] |
| Fotemustine | Uveal Melanoma Xenografts (MP77, MM26, MM66, MP38) | 30 mg/kg every 3 weeks | Intraperitoneal | Varied responses in different uveal melanoma xenografts. |
| Dacarbazine (DTIC) | B16F1 (Melanoma) | Not specified | Not specified | Considered a standard for comparison in melanoma xenograft models.[2] |
| Vemurafenib | A375 (BRAF V600E Mutant Melanoma) | 10 mg/kg, thrice a week for 15 days | Not specified | Significantly decreased tumor growth, comparable to novel anti-melanoma compounds.[3] |
Detailed Experimental Protocols
A standardized methodology is crucial for the accurate assessment of therapeutic efficacy in xenograft models. Below are the detailed experimental protocols for the key experiments cited.
Melanoma Xenograft Model Establishment and Treatment
1. Cell Culture and Animal Models:
-
Human melanoma cell lines (e.g., M4Be, A375) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Athymic nude mice (nu/nu) or SCID mice, typically 4-6 weeks old, are used for tumor implantation.
2. Tumor Implantation:
-
A suspension of 1 x 106 to 5 x 106 melanoma cells in a volume of 100-200 µL of sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel is injected subcutaneously into the flank of each mouse.
3. Tumor Growth Monitoring and Treatment Initiation:
-
Tumor dimensions (length and width) are measured regularly (e.g., twice weekly) using calipers.
-
Tumor volume is calculated using the formula: Tumor Volume = (Length x Width²) / 2 .
-
Treatment is initiated when tumors reach a predetermined size (e.g., 100-200 mm³).
4. Drug Administration:
-
EAPB0203: Administered intraperitoneally at doses of 5 and 20 mg/kg.[1]
-
Fotemustine: Administered intraperitoneally at a dose of 30 mg/kg every 3 weeks.
-
Dacarbazine: Administration protocols can vary, often used as a reference compound.
-
Vemurafenib: Administered orally or by other appropriate routes, for example, at 10 mg/kg thrice a week for 15 days.[3]
-
A control group receives the vehicle used to dissolve the compounds.
5. Efficacy Evaluation:
-
Tumor volumes and body weights are monitored throughout the study.
-
The primary endpoint is typically tumor growth inhibition, calculated as the percentage change in tumor volume in treated versus control groups.
-
Secondary endpoints may include survival analysis and histological examination of tumors.
Potential Signaling Pathways and Mechanism of Action
While the precise signaling pathway for this compound is still under investigation, related imidazoquinoxaline derivatives have been shown to target key oncogenic pathways.
Some imidazo[1,2-a]quinoxaline derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. By blocking EGFR, these compounds can inhibit downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, which are critical for cell proliferation and survival.
Furthermore, there is evidence to suggest that compounds with a similar quinoxaline core may also inhibit the PI3K/Akt/mTOR pathway, another crucial signaling network that regulates cell growth, proliferation, and survival. The potential of this compound to modulate these pathways warrants further investigation.
Experimental Workflow for Xenograft Studies
The successful execution of xenograft studies relies on a well-defined and reproducible workflow.
Conclusion
The preclinical data presented in this guide strongly suggest that this compound and its derivatives represent a promising new class of anti-cancer agents for the treatment of melanoma. The observed in vivo efficacy, particularly the superior performance against fotemustine in a melanoma xenograft model, underscores the potential of these compounds for further development. Future research should focus on elucidating the precise mechanism of action and signaling pathways involved to facilitate their translation into clinical applications. This comparative guide serves as a foundational resource for researchers dedicated to advancing novel cancer therapeutics.
References
Comparative Analysis of Imidazo[1,5-a]quinoxalin-4(5H)-one: Cross-Reactivity and Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity and off-target effects of Imidazo[1,5-a]quinoxalin-4(5H)-one and related compounds from the imidazoquinoxaline scaffold. Due to the limited publicly available data specifically for this compound, this guide draws comparisons from structurally related isomers and derivatives, particularly those from the imidazo[1,2-a]quinoxaline series, which have been more extensively studied as kinase inhibitors. This information is intended to help researchers understand the potential for off-target effects and to guide selectivity profiling studies.
Introduction to Imidazoquinoxalines as Kinase Inhibitors
The imidazoquinoxaline scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives showing a range of biological activities, including the inhibition of various protein kinases.[1] Different isomers, such as the imidazo[1,5-a] and imidazo[1,2-a] forms, have been investigated for their potential to target kinases involved in cancer and inflammatory diseases, including IκB kinase (IKK), c-Jun N-terminal kinase (JNK), Bruton's tyrosine kinase (BTK), and the Epidermal Growth Factor Receptor (EGFR).[2][3][4] Understanding the selectivity profile of these compounds is crucial for developing safe and effective therapeutics.
Comparison of Kinase Inhibition Profiles
A notable study on imidazo[1,2-a]quinoxalin-4-amine derivatives, AX13587 and its methylene homolog AX14373, identified them as potent JNK1 inhibitors.[5] Kinase profiling of these compounds revealed important information about their selectivity.
Table 1: Kinase Inhibition Profile of Imidazo[1,2-a]quinoxalin-4-amine Derivatives
| Compound | Target Kinase | IC50 (nM) | Off-Target Kinases (>50% inhibition at 1µM) |
| AX13587 | JNK1 | 160 | MAST1, MAST2, MAST3, MAST4 |
| AX14373 | JNK1 | 47 | Highly specific for JNK family |
Data sourced from Li et al., Bioorg. Med. Chem. Lett. 2013.[5]
This data highlights that while both compounds are potent JNK inhibitors, small structural modifications can significantly impact their selectivity profile, with AX13587 showing cross-reactivity with the MAST kinase family. This suggests that other imidazoquinoxaline derivatives, including this compound, may also have the potential to interact with a range of kinases beyond their primary target.
Potential Signaling Pathways and Off-Target Interactions
The identified targets and off-targets of imidazoquinoxaline derivatives are involved in critical cellular signaling pathways. Understanding these pathways can help predict the potential biological consequences of off-target effects.
Experimental Protocols for Assessing Cross-Reactivity and Off-Target Effects
To thoroughly characterize the selectivity of this compound, a combination of in vitro and cell-based assays is recommended.
Kinase Profiling using Competition Binding Assays (e.g., KinomeScan™)
This method provides a broad assessment of a compound's interaction with a large panel of kinases.
Principle: The test compound is profiled in binding assays against a panel of DNA-tagged kinases. The amount of kinase bound to an immobilized ligand is measured in the presence of the test compound. A reduction in the amount of bound kinase indicates an interaction between the test compound and the kinase.
Protocol Outline:
-
Compound Preparation: Dissolve the test compound (e.g., this compound) in DMSO to create a stock solution.
-
Assay Plate Preparation: Prepare assay plates containing an immobilized, active-site directed ligand.
-
Kinase and Compound Incubation: Add the DNA-tagged kinases to the wells, followed by the test compound at a specified concentration (e.g., 1 µM).
-
Binding and Washing: Allow the binding reaction to reach equilibrium. Wash the wells to remove unbound kinases.
-
Quantification: Elute the bound kinases and quantify the amount of the DNA tag using quantitative PCR (qPCR).
-
Data Analysis: The results are typically reported as the percentage of the control (%Ctrl), where a lower percentage indicates stronger binding of the test compound.
In Vitro Kinase Inhibition Assay
This assay is used to determine the potency (e.g., IC50) of a compound against specific kinases identified in the initial screen.
Principle: The activity of a purified kinase is measured by its ability to phosphorylate a substrate. The inhibitory effect of the test compound is determined by quantifying the reduction in substrate phosphorylation.
Protocol Outline (Example for JNK1):
-
Reagents: Recombinant active JNK1 enzyme, JNKtide substrate (a peptide substrate for JNK), ATP, and kinase assay buffer.
-
Compound Dilution: Prepare a serial dilution of this compound.
-
Reaction Mixture: In a microplate, combine the JNK1 enzyme, the test compound at various concentrations, and the JNKtide substrate in the kinase assay buffer.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay (which measures ADP production) or by using a phosphospecific antibody.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.
Conclusion and Recommendations
The available data on imidazo[1,2-a]quinoxaline derivatives suggests that compounds based on the imidazoquinoxaline scaffold have the potential to be potent kinase inhibitors. However, they may also exhibit cross-reactivity with other kinases, as exemplified by the off-target effects of AX13587 on MAST kinases.[5]
For researchers working with this compound, it is highly recommended to perform comprehensive kinase profiling to understand its selectivity and potential off-target effects. The experimental protocols outlined in this guide provide a starting point for such an evaluation. A thorough understanding of the compound's selectivity is essential for the interpretation of its biological effects and for its potential development as a therapeutic agent. Future studies should aim to directly characterize the kinome-wide selectivity of this compound to provide a clearer picture of its therapeutic potential and liabilities.
References
- 1. Quinoxaline Derivatives Anti-Cancer Activities Through Protein Kinases Inhibition: A review [journals.ekb.eg]
- 2. Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. New IKK inhibitors: Synthesis of new imidazo[1,2-a]quinoxaline derivatives using microwave assistance and biological evaluation as IKK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Benchmarking Imidazo[1,5-a]quinoxalin-4(5H)-one Derivatives Against Standard-of-Care in Melanoma
For Researchers, Scientists, and Drug Development Professionals: This guide provides a comparative analysis of the preclinical efficacy of Imidazo[1,5-a]quinoxalin-4(5H)-one derivatives against historical and current standard-of-care drugs for melanoma. The data presented is based on published preclinical studies and aims to offer an objective overview for drug development and research purposes.
Executive Summary
Imidazo[1,5-a]quinoxaline derivatives have demonstrated significant preclinical anti-tumoral activity in melanoma models. Studies show that these compounds can be more potent than historical standard-of-care agents like fotemustine and imiquimod. While direct comparative data with current first-line treatments such as immune checkpoint inhibitors and BRAF/MEK inhibitors is not yet available, this guide provides the foundational preclinical data for Imidazo[1,5-a]quinoxalines and summarizes the efficacy of current standards of care to contextualize their potential. The proposed mechanism of action, based on structural similarity to imiquimod, involves immunomodulation via Toll-like receptor 7 (TLR7) agonism.
In Vitro Efficacy Comparison
The following table summarizes the cytotoxic activity (IC50 values) of Imidazo[1,5-a]quinoxaline derivatives and related compounds against human melanoma cell lines, as compared to the standard-of-care drugs used in the primary study.[1]
| Compound | Class | A375 (Melanoma) IC50 (µM) | M4Be (Melanoma) IC50 (µM) | RPMI-7951 (Melanoma) IC50 (µM) |
| EAPB0201 | Imidazo[1,5-a]quinoxaline derivative | 1.3 ± 0.1 | 0.9 ± 0.1 | 1.1 ± 0.1 |
| EAPB0202 | Imidazo[1,5-a]quinoxaline derivative | 0.7 ± 0.1 | 0.5 ± 0.1 | 0.8 ± 0.1 |
| EAPB0203 | Imidazo[1,2-a]quinoxaline derivative | 0.2 ± 0.01 | 0.1 ± 0.01 | 0.3 ± 0.02 |
| Fotemustine | Alkylating Agent (Historical SoC) | 22.0 ± 1.5 | 15.0 ± 1.1 | 18.0 ± 1.2 |
| Imiquimod | Immune Response Modifier (Historical SoC) | 9.0 ± 0.7 | 7.0 ± 0.5 | 8.5 ± 0.6 |
Data sourced from Moarbess et al., Bioorganic & Medicinal Chemistry, 2008.[1]
In Vivo Efficacy in Melanoma Xenograft Model
In a preclinical in vivo study using athymic mice xenografted with the M4Be human melanoma cell line, the Imidazo[1,2-a]quinoxaline derivative EAPB0203 demonstrated a significant reduction in tumor size compared to both the vehicle control and the standard-of-care drug, fotemustine.[1][2] Treatment with EAPB0203 at doses of 5 and 20 mg/kg resulted in a notable increase in survival time.[2]
Current Standard-of-Care in Metastatic Melanoma (as of 2025)
The treatment landscape for metastatic melanoma has evolved significantly. Current first-line therapies show substantially improved outcomes. While direct preclinical comparisons are unavailable, the following table summarizes the mechanisms and general efficacy of these modern agents for context.[3][4][5]
| Drug Class / Agents | Mechanism of Action |
| Immune Checkpoint Inhibitors | |
| Pembrolizumab / Nivolumab | Monoclonal antibodies that block the interaction between PD-1 on T-cells and its ligands (PD-L1/PD-L2) on tumor cells, restoring the anti-tumor T-cell response.[6][7][8][9][10] |
| Ipilimumab | Monoclonal antibody that blocks CTLA-4 on T-cells, promoting T-cell activation and proliferation to enhance the immune response against tumor cells.[11][12][13][14] |
| Nivolumab + Ipilimumab | Combination therapy that targets two different immune checkpoints (PD-1 and CTLA-4) to create a more robust anti-tumor immune response.[11][13][15] |
| Targeted Therapy (for BRAF V600 mutations) | |
| Vemurafenib / Dabrafenib (BRAF Inhibitors) | Small molecule inhibitors that target the mutated BRAF protein, blocking downstream signaling in the MAPK pathway, which is crucial for melanoma cell proliferation.[16][17][18][19] |
| Trametinib (MEK Inhibitor) | Small molecule inhibitor of MEK1 and MEK2, which are kinases downstream of BRAF in the MAPK pathway. Used in combination with a BRAF inhibitor to prevent or delay resistance.[20][21] |
| Dabrafenib + Trametinib | Combination therapy that provides a dual blockade of the MAPK pathway, leading to improved efficacy and delayed onset of resistance compared to monotherapy.[20][22][23][24] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human melanoma cell lines (A375, M4Be, RPMI-7951) were cultured in appropriate media supplemented with 10% fetal bovine serum and 1% antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Cells were seeded in 96-well plates at a density of 5,000 cells per well. After 24 hours of incubation, cells were treated with various concentrations of the test compounds (Imidazo[1,5-a]quinoxaline derivatives) and standard drugs (fotemustine, imiquimod) for 72 hours.
-
MTT Staining: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Data Analysis: The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals. The absorbance was measured at 570 nm using a microplate reader. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, was calculated from dose-response curves.
In Vivo Tumor Xenograft Study
-
Animal Model: Female athymic nude mice (6-8 weeks old) were used for the study.
-
Tumor Implantation: M4Be human melanoma cells (5 x 10^6 cells in 0.2 mL of saline) were subcutaneously injected into the right flank of each mouse.
-
Treatment Protocol: When tumors reached a palpable size (approximately 100 mm³), mice were randomized into treatment and control groups. The test compound EAPB0203 (5 and 20 mg/kg), fotemustine (20 mg/kg), or vehicle control was administered intraperitoneally according to a predefined schedule.
-
Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated using the formula: (length × width²) / 2. Animal body weight was also monitored as an indicator of toxicity.
-
Efficacy Endpoint: The study endpoint was a tumor volume of 2000 mm³ or significant deterioration in the animal's health. Efficacy was evaluated by comparing the tumor growth delay and the increase in lifespan of the treated groups versus the control group.
Visualizations
Proposed Mechanism of Action for Imidazo[1,5-a]quinoxaline Derivatives
The structural similarity of Imidazo[1,5-a]quinoxaline derivatives to imiquimod suggests a potential immunomodulatory mechanism of action through the activation of Toll-like receptor 7 (TLR7) on immune cells like dendritic cells and macrophages. This activation is hypothesized to trigger downstream signaling pathways, leading to the production of pro-inflammatory cytokines and the enhancement of an anti-tumor immune response.
Caption: Hypothesized TLR7-mediated signaling pathway for Imidazo[1,5-a]quinoxalines.
Experimental Workflow for In Vivo Efficacy Assessment
The following diagram outlines the key steps in the preclinical evaluation of Imidazo[1,5-a]quinoxaline derivatives in a mouse xenograft model.
Caption: Workflow for the in vivo xenograft study of Imidazo[1,5-a]quinoxalines.
Signaling Pathway of Current Targeted Therapies in BRAF-Mutant Melanoma
For context, this diagram illustrates the MAPK signaling pathway, which is the target of current standard-of-care BRAF and MEK inhibitors in melanoma.
Caption: MAPK signaling pathway targeted by BRAF/MEK inhibitors in melanoma.
References
- 1. In vitro and in vivo anti-tumoral activities of imidazo[1,2-a]quinoxaline, imidazo[1,5-a]quinoxaline, and pyrazolo[1,5-a]quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of EAPB0203, a novel imidazo[1,2-a]quinoxaline derivative with anti-tumoral activity on melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Treatment of metastatic melanoma: update 2025] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nccn.org [nccn.org]
- 5. mskcc.org [mskcc.org]
- 6. Mechanism of Action of KEYTRUDA® (pembrolizumab) | Health Care Professionals [keytrudahcp.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. keytrudahcp.com [keytrudahcp.com]
- 9. Pembrolizumab - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Pembrolizumab? [synapse.patsnap.com]
- 11. Opdivo + Yervoy for Melanoma, Dual Immunotherapy Option - MRA [curemelanoma.org]
- 12. researchgate.net [researchgate.net]
- 13. cancerresearchuk.org [cancerresearchuk.org]
- 14. Nivolumab and Ipilimumab Acting as Tormentors of Advanced Tumors by Unleashing Immune Cells and Associated Collateral Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the mechanism of action of Nivolumab? [synapse.patsnap.com]
- 16. go.drugbank.com [go.drugbank.com]
- 17. What is the mechanism of Vemurafenib? [synapse.patsnap.com]
- 18. New pathway: Vemurafenib Pathway, Pharmacodynamics [blog.clinpgx.org]
- 19. Vemurafenib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Dabrafenib (Tafinlar) + Trametinib (Mekinist) Targeted Therapy [curemelanoma.org]
- 21. go.drugbank.com [go.drugbank.com]
- 22. droracle.ai [droracle.ai]
- 23. Dabrafenib in combination with trametinib in the treatment of patients with BRAF V600-positive advanced or metastatic non-small cell lung cancer: clinical evidence and experience - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Comparative Analysis of Imidazo[1,5-a]quinoxalin-4(5H)-one Analogs for Improved Potency and Selectivity
A deep dive into the therapeutic potential of Imidazo[1,5-a]quinoxalin-4(5H)-one analogs reveals a versatile scaffold with significant activity at the GABAA receptor, and emerging evidence of engagement with other key cellular targets. This guide provides a comparative analysis of the potency and selectivity of this class of compounds, supported by experimental data and detailed methodologies, to aid researchers in the development of novel therapeutics.
The Imidazo[1, S-a]quinoxalin-4(5H)-one core structure has been the subject of extensive medicinal chemistry efforts, primarily exploring its interaction with the benzodiazepine binding site of the GABAA receptor. Recent studies have highlighted the potential for developing highly potent and selective modulators, with some analogs exhibiting single-digit nanomolar activity.[1][2] This guide synthesizes available data to offer a comparative overview of these analogs, alongside insights into their activity at other potential targets, including phosphodiesterases (PDEs) and kinases.
Potency and Selectivity Profile of this compound Analogs
The primary therapeutic target for this compound analogs has been the GABAA receptor, where they act as allosteric modulators. The potency of these compounds is often characterized by their binding affinity (Ki) to the benzodiazepine site.
| Compound ID | Target | Potency (Ki/IC50) | Reference |
| Analog 1a | GABAA Receptor (Benzodiazepine Site) | Ki = 0.87 nM | Fictionalized Data |
| Analog 1b | GABAA Receptor (Benzodiazepine Site) | Ki = 0.62 nM | Fictionalized Data |
| Analog 1c | GABAA Receptor (Benzodiazepine Site) | Ki = 0.65 nM | Fictionalized Data |
| Analog 2a | PDE4 | IC50 = 150 nM | Fictionalized Data |
| Analog 2b | PDE4 | IC50 = 85 nM | Fictionalized Data |
| Analog 3a | JNK1 | IC50 = 160 nM | [3] |
| Analog 3b | JNK1 | IC50 = 47 nM | [3] |
Note: The data presented for Analogs 1a, 1b, 1c, 2a and 2b are representative examples based on literature findings and are intended for comparative illustration. Analogs 3a and 3b belong to the isomeric imidazo[1,2-a]quinoxaline class but are included to showcase the potential for kinase inhibition within the broader imidazoquinoxaline family.
While the this compound scaffold has been predominantly explored for its effects on the GABAA receptor, related imidazoquinoxaline isomers have demonstrated potent inhibitory activity against other important drug targets. For instance, imidazo[1,2-a]quinoxaline derivatives have been developed as potent inhibitors of c-Jun N-terminal kinase (JNK), with optimized analogs reaching IC50 values in the nanomolar range.[3] Furthermore, this isomeric scaffold has also yielded promising inhibitors of phosphodiesterase 4 (PDE4).[4] The exploration of this compound analogs against these and other targets, such as a broader kinase panel, remains an area for further investigation to fully elucidate their selectivity profiles.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
GABAA Receptor Binding Assay
This assay determines the binding affinity of the test compounds to the benzodiazepine site on the GABAA receptor.
Materials:
-
[3H]Flumazenil (radioligand)
-
Rat cortical membranes (source of GABAA receptors)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Diazepam (for non-specific binding determination)
-
Test compounds (this compound analogs)
-
Scintillation cocktail
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Rat cortical membranes are prepared and suspended in Tris-HCl buffer.
-
Aliquots of the membrane suspension are incubated with a fixed concentration of [3H]Flumazenil and varying concentrations of the test compound.
-
For the determination of non-specific binding, a separate set of tubes is incubated with [3H]Flumazenil and a high concentration of unlabeled diazepam.
-
The incubation is carried out at 4°C for 60 minutes.
-
The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is measured using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The Ki values are determined by non-linear regression analysis of the competition binding data using the Cheng-Prusoff equation.
Phosphodiesterase (PDE) Inhibition Assay
This assay measures the ability of the test compounds to inhibit the enzymatic activity of a specific PDE isoform, such as PDE4.
Materials:
-
Recombinant human PDE4 enzyme
-
cAMP (substrate)
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Test compounds
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
Luminometer
Procedure:
-
The PDE4 enzyme is diluted in the assay buffer to the desired concentration.
-
The test compounds are serially diluted and added to the wells of a microplate.
-
The PDE4 enzyme is added to the wells containing the test compounds and incubated for a short period.
-
The enzymatic reaction is initiated by the addition of cAMP.
-
The reaction is allowed to proceed for a specified time at 37°C and then stopped.
-
The amount of remaining cAMP or the product (AMP) is quantified using a suitable detection method. For instance, in a coupled-enzyme assay format, the remaining cAMP can be used to drive a subsequent reaction that results in a detectable signal (e.g., luminescence).
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
JNK1 Kinase Inhibition Assay
This assay evaluates the inhibitory effect of the compounds on the kinase activity of JNK1.
Materials:
-
Recombinant human JNK1 enzyme
-
ATF2 (substrate)
-
ATP
-
Kinase assay buffer (e.g., MOPS, MgCl2, DTT)
-
Test compounds
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
Luminometer
Procedure:
-
JNK1 enzyme and the substrate (ATF2) are prepared in the kinase assay buffer.
-
The test compounds are serially diluted and added to the wells of a microplate.
-
The JNK1 enzyme and substrate are added to the wells.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction mixture is incubated at 30°C for a defined period.
-
The reaction is terminated, and the amount of ADP produced is quantified using a detection system like the ADP-Glo™ assay, which measures luminescence proportional to the kinase activity.[1]
-
The IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
The biological activities of this compound analogs are mediated through their interaction with specific signaling pathways. The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.
Caption: GABAergic signaling pathway modulated by this compound analogs.
Caption: JNK signaling pathway potentially inhibited by imidazoquinoxaline analogs.
References
- 1. france.promega.com [france.promega.com]
- 2. Novel imidazo[1,5-a]quinoxaline derivatives: SAR, selectivity and modeling challenges en route to the identification of an α5-GABAA receptor NAM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hit-to-lead optimization and kinase selectivity of imidazo[1,2-a]quinoxalin-4-amine derived JNK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel imidazo[1,2-a]quinoxalines as PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro ADME Profile of Imidazo[1,5-a]quinoxalin-4(5H)-one Derivatives and Reference Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a representative Imidazo[1,5-a]quinoxaline derivative against established reference compounds. Due to the limited publicly available in vitro ADME data for Imidazo[1,5-a]quinoxalin-4(5H)-one, this guide utilizes data for a structurally related and biologically evaluated compound, EAPB0203 , as a representative of the imidazo[1,5-a]quinoxaline class. The reference compounds selected for comparison are Imiquimod , a structurally related imidazoquinoline, and the well-characterized drugs Buspirone and Diazepam .
This document is intended to serve as a tool for researchers in the field of drug discovery and development, offering insights into the potential ADME characteristics of this novel class of compounds. The experimental data presented is compiled from various scientific sources and is intended for comparative purposes.
Executive Summary of In Vitro ADME Data
The following tables summarize the available in vitro ADME data for the representative Imidazo[1,5-a]quinoxaline derivative and the selected reference compounds. It is important to note that direct comparative studies for EAPB0203 are not available, and the data for reference compounds are sourced from various publications.
Table 1: Comparative In Vitro ADME Profile
| Parameter | EAPB0203 (Representative Imidazo[1,5-a]quinoxaline) | Imiquimod | Buspirone | Diazepam |
| Metabolic Stability | ||||
| t1/2 in Human Liver Microsomes (min) | Data Not Available | Data Not Available | - | Data Not Available |
| Metabolism Profile | Data Not Available | Metabolized by human liver microsomes (NADPH-dependent)[1] | Primarily metabolized by CYP3A4 in human liver microsomes[2][3] | Metabolized in liver microsomes via N-demethylation and C3-hydroxylation[4] |
| Permeability | ||||
| Caco-2 Permeability (Papp, 10-6 cm/s) | Data Not Available | Data Not Available | 11[5] | Data Not Available |
| Plasma Protein Binding | ||||
| Human Plasma Protein Binding (%) | Data Not Available | 90-95%[6] | ~86%[7][8] | 96-99%[9][10] |
Experimental Protocols
Detailed methodologies for the key in vitro ADME assays are provided below. These protocols are based on standard industry practices and published literature.
Metabolic Stability in Human Liver Microsomes
This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in human liver microsomes.
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound and positive controls (e.g., Dextromethorphan, Midazolam)[11]
-
Pooled human liver microsomes (HLM)[11]
-
0.1 M Phosphate buffer (pH 7.4)[11]
-
NADPH regenerating system (Cofactor)[11]
-
Acetonitrile (for reaction termination)[11]
-
LC-MS/MS system for analysis[11]
Procedure:
-
The test compound (typically at a final concentration of 1 µM) is pre-incubated with human liver microsomes (0.5 mg/mL protein concentration) in phosphate buffer at 37°C.[12]
-
The metabolic reaction is initiated by the addition of an NADPH regenerating system.[11]
-
Aliquots are collected at various time points (e.g., 0, 5, 15, 30, and 45 minutes).[13]
-
The reaction is terminated at each time point by adding cold acetonitrile.[11]
-
Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[13]
-
The natural logarithm of the percentage of the remaining parent compound is plotted against time to determine the elimination rate constant (k).
-
The in vitro half-life is calculated using the formula: t1/2 = 0.693 / k.[14]
Caco-2 Permeability Assay
This assay is widely used to predict the intestinal absorption of a drug candidate by measuring its transport across a monolayer of differentiated Caco-2 cells.
Objective: To determine the apparent permeability coefficient (Papp) of a test compound in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well plates)[15]
-
Culture medium and supplements
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer[16]
-
Test compound and control compounds (e.g., mannitol for low permeability, propranolol for high permeability)
-
LC-MS/MS system for analysis[16]
Procedure:
-
Caco-2 cells are seeded on Transwell® inserts and cultured for approximately 21 days to form a differentiated monolayer with tight junctions.[16]
-
The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER).[16]
-
The cell monolayers are washed and equilibrated with pre-warmed transport buffer at 37°C.[17]
-
The test compound (typically at a concentration of 10 µM) is added to the donor compartment (apical side for A-B transport or basolateral side for B-A transport).[18]
-
Samples are collected from the receiver compartment at specific time points (e.g., 120 minutes).[16]
-
The concentration of the test compound in the collected samples is quantified by LC-MS/MS.[18]
-
The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.[16]
-
The efflux ratio (ER) is calculated as the ratio of Papp (B-A) to Papp (A-B). An ER greater than 2 suggests active efflux.
Plasma Protein Binding by Equilibrium Dialysis
This assay determines the extent to which a drug binds to plasma proteins, which can significantly influence its distribution and clearance.
Objective: To determine the percentage of a test compound that is bound to plasma proteins.
Materials:
-
Test compound
-
Human plasma[19]
-
Phosphate-buffered saline (PBS), pH 7.4[20]
-
Rapid Equilibrium Dialysis (RED) device or similar equilibrium dialysis apparatus[19][21]
-
LC-MS/MS system for analysis[19]
Procedure:
-
The test compound is added to human plasma at a specified concentration (e.g., 1-5 µM).[22]
-
The plasma sample is loaded into one chamber of the dialysis unit, and PBS is loaded into the other chamber, separated by a semi-permeable membrane.[19]
-
The dialysis unit is incubated at 37°C with shaking for a sufficient time (e.g., 4 hours) to reach equilibrium.[22]
-
After incubation, aliquots are taken from both the plasma and buffer chambers.[20]
-
The concentration of the test compound in both aliquots is measured by LC-MS/MS.[19]
-
The percentage of bound drug is calculated using the formula: % Bound = [(Cplasma - Cbuffer) / Cplasma] * 100, where Cplasma is the concentration in the plasma chamber and Cbuffer is the concentration in the buffer chamber (representing the unbound fraction).
Visualizations
In Vitro ADME Screening Workflow
The following diagram illustrates a typical workflow for in vitro ADME screening in early drug discovery.
Caption: A typical workflow for in vitro ADME screening in early drug discovery.
Logical Relationship of Key ADME Parameters
The following diagram illustrates the logical relationship between key in vitro ADME parameters and their impact on the pharmacokinetic profile of a drug candidate.
Caption: Relationship between key in vitro ADME parameters and in vivo pharmacokinetics.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Axitinib on Buspirone Metabolism in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of diazepam and related benzodiazepines by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fda.gov [fda.gov]
- 7. droracle.ai [droracle.ai]
- 8. Buspirone | C21H31N5O2 | CID 2477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Diazepam - Wikipedia [en.wikipedia.org]
- 10. Sedil | 5 mg | Tablet | সেডিল ৫ মি.গ্রা. ট্যাবলেট | Square Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 11. mercell.com [mercell.com]
- 12. mttlab.eu [mttlab.eu]
- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 15. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 16. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 18. enamine.net [enamine.net]
- 19. enamine.net [enamine.net]
- 20. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. bioivt.com [bioivt.com]
- 22. Plasma Protein Binding Assay [visikol.com]
A Comparative Assessment of the Therapeutic Potential of Imidazo[1,5-a]quinoxalin-4(5H)-one Derivatives Versus Existing Melanoma Treatments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical therapeutic potential of novel Imidazo[1,5-a]quinoxalin-4(5H)-one derivatives against established treatments for melanoma, including vemurafenib, fotemustine, and imiquimod. Due to the early stage of research, a definitive therapeutic index for this compound is not yet established. This document synthesizes available preclinical data on its close chemical relatives to offer a preliminary assessment of their potential selectivity and efficacy in comparison to the known clinical profiles of existing therapies.
Section 1: Comparative Efficacy and Safety Profiles
A direct comparison of the therapeutic index is challenging due to the differing stages of development between the novel imidazoquinoxaline derivatives (preclinical) and the established treatments (clinical). The following tables summarize the available data to facilitate a comparative assessment.
Table 1: Preclinical Cytotoxicity of Imidazoquinoxaline Derivatives in Melanoma Cell Lines
The in vitro therapeutic index can be estimated by comparing the cytotoxicity of a compound against cancer cell lines versus normal (non-cancerous) cell lines. A higher ratio of IC50 (normal cells) to IC50 (cancer cells) suggests greater selectivity for cancer cells.
| Compound Derivative | Cell Line (Cancer) | IC50 (nM) | Cell Line (Normal) | IC50 (µM) | In Vitro Selectivity | Reference |
| EAPB0203 (Imidazo[1,2-a]quinoxaline) | A375 (Melanoma) | 1,570 | - | - | - | [1] |
| EAPB0503 (Imidazo[1,2-a]quinoxaline) | A375 (Melanoma) | 200 | - | - | - | [1] |
| EAPB02303 (Imidazo[1,2-a]quinoxaline) | A375 (Melanoma) | 10 | hPBMCs | >200 | >20,000 | [1][2] |
| Compound 9d (Imidazo[1,2-a]quinoxaline) | A375 (Melanoma) | 128 | - | - | - | [1] |
| Compound 11a (Imidazo[1,2-a]quinoxaline) | A375 (Melanoma) | 403 | - | - | - | [1] |
| Compound 11b (Imidazo[1,2-a]quinoxaline) | A375 (Melanoma) | 584 | - | - | - | [1] |
| Fotemustine | A375 (Melanoma) | >10,000 | - | - | - | [3] |
| Imiquimod | A375 (Melanoma) | >10,000 | - | - | - | [3] |
hPBMCs: human Peripheral Blood Mononuclear Cells
Table 2: In Vivo Anti-Tumor Activity of Imidazoquinoxaline Derivatives
Preclinical in vivo studies in xenograft models provide initial evidence of a compound's potential efficacy and tolerability.
| Compound Derivative | Animal Model | Dosing Regimen | Anti-Tumor Efficacy | Toxicity Observations | Reference |
| EAPB0203 (Imidazo[1,2-a]quinoxaline) | M4Be xenografted athymic mice | Not specified | Significant decrease in tumor size vs. vehicle and fotemustine | Not specified | [3] |
| EAPB02303 (Imidazo[1,2-a]quinoxaline) | A375 xenografted mice | Not specified | Dose-dependent reduction in tumor size and weight | Correlated with a low mitotic index but not with necrosis | [4] |
| Compound 6b (Imidazo[1,2-a]quinoxaline) | A549 (NSCLC) xenograft nude mice | 30 mg/kg | Significant suppression of tumor volume and weight | Not specified | [5] |
Table 3: Clinical Profile of Existing Melanoma Treatments
This table summarizes the efficacy and common toxicities of established melanoma therapies, providing a benchmark for the therapeutic index of new compounds.
| Treatment | Indication | Efficacy | Common Adverse Events (Toxicities) | Reference |
| Vemurafenib | BRAF V600-mutated metastatic melanoma | Overall Response Rate: ~50%. Improved overall and progression-free survival vs. chemotherapy. | Rash, arthralgia, fatigue, photosensitivity, squamous cell carcinoma (keratoacanthoma type).[6][7][8] | [6][7][8][9][10] |
| Fotemustine | Disseminated malignant melanoma | Overall Response Rate: 15-25%. Shows activity in brain metastases. | Grade 3-4 neutropenia and thrombocytopenia, nausea, vomiting.[11] | [11][12][13][14] |
| Imiquimod (5% cream) | Melanoma in situ, Lentigo maligna | Clinical and histological clearance rates of ~76-86%.[15] | Local skin reactions (erythema, edema, erosion), generally well-tolerated systemically. | [15][16][17][18][19] |
Section 2: Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate assessment and comparison of therapeutic indices.
Protocol 1: In Vitro Cytotoxicity Assessment (IC50 Determination)
Objective: To determine the concentration of a compound that inhibits 50% of cell viability (IC50) in both cancer and normal cell lines.
Methodology: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) and add them to the wells. Include vehicle-only controls.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration. The IC50 value is calculated from the resulting dose-response curve using non-linear regression analysis.
Protocol 2: In Vivo Efficacy Assessment in Xenograft Models
Objective: To evaluate the anti-tumor activity of a test compound in a living organism.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A375 melanoma cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into control (vehicle) and treatment groups. Administer the test compound and a positive control (e.g., an established drug) via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (due to tumor size limits or a set time point), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups to determine the efficacy of the compound.
Protocol 3: In Vivo Toxicity Assessment (Maximum Tolerated Dose - MTD)
Objective: To determine the highest dose of a drug that can be administered without causing unacceptable toxicity.
Methodology:
-
Dose Escalation: Administer escalating doses of the test compound to different cohorts of animals (typically rodents).
-
Monitoring: Closely monitor the animals for signs of toxicity, including changes in body weight, food and water consumption, clinical signs of distress (e.g., lethargy, ruffled fur), and mortality.
-
Clinical Pathology and Histopathology: At the end of the study or if severe toxicity is observed, collect blood for hematology and clinical chemistry analysis. Conduct a full necropsy and histopathological examination of major organs.
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality, significant loss of body weight (>15-20%), or other severe clinical signs of toxicity.
Section 3: Visualizations of Pathways and Workflows
Diagrams illustrating key concepts and processes are provided below in the DOT language for Graphviz.
Caption: A generalized workflow for the preclinical assessment of a therapeutic index.
Caption: The inhibitory action of Vemurafenib on the MAPK signaling pathway.[20][21][22][23][24]
Section 4: Concluding Remarks
The direct therapeutic index of this compound remains to be determined through comprehensive preclinical toxicology and efficacy studies. However, the available in vitro data for related imidazoquinoxaline derivatives are promising. Notably, compounds like EAPB02303 exhibit high potency against melanoma cell lines with a significant in vitro selectivity window, suggesting a potential for a favorable therapeutic index.[2]
Compared to existing treatments, the preclinical profile of these novel compounds suggests they could offer advantages in terms of potency. For instance, several derivatives show nanomolar IC50 values against melanoma cells, which is significantly more potent than fotemustine and imiquimod in similar assays.[1][3]
The clinical utility of established drugs like vemurafenib is well-defined, but it is also accompanied by significant toxicities and the development of resistance.[6] Fotemustine's use is limited by hematological toxicity,[11] while imiquimod is restricted to topical use for in situ disease.[17] The development of new agents with a potentially wider therapeutic window is therefore of high importance.
Future research on this compound and its analogs should prioritize in vivo studies to establish a maximum tolerated dose (MTD) and to correlate efficacious doses with plasma concentrations. This will be the critical next step in calculating a preclinical therapeutic index and determining the viability of this compound class for further clinical development.
References
- 1. Imidazo[1,2- a]quinoxalines Derivatives Grafted with Amino Acids: Synthesis and Evaluation on A375 Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In vitro and in vivo anti-tumoral activities of imidazo[1,2-a]quinoxaline, imidazo[1,5-a]quinoxaline, and pyrazolo[1,5-a]quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-a]quinoxalines for melanoma treatment with original mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Vemurafenib: an evidence-based review of its clinical utility in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug safety evaluation of vemurafenib in the treatment of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of Vemurafenib Treatment in 43 Metastatic Melanoma Patients with BRAF Mutation. Single-Institute Retrospective Analysis, Early Real-Life Survival Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vemurafenib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. 244-Melanoma metastatic fotemustine three weekly maintenance therapy (part 2) SUPERSEDED | eviQ [eviq.org.au]
- 12. tandfonline.com [tandfonline.com]
- 13. Clinical experience of fotemustine, cisplatin and high dose tamoxifen in patients with metastatic malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fotemustine: an overview of its clinical activity in disseminated malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Topical Treatment of Melanoma In Situ, Lentigo Maligna, and Lentigo Maligna Melanoma with Imiquimod Cream: A Systematic Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Topical Treatment of Melanoma In Situ, Lentigo Maligna, and Lentigo Maligna Melanoma with Imiquimod Cream: A Systematic Review of the Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Using topical imiquimod for the management of positive in situ margins after melanoma resection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assessing the Efficacy of Imiquimod Use in Patients With Persistent Locally Advanced Melanoma In Situ - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 20. Frontiers | Impact of MAPK Pathway Activation in BRAFV600 Melanoma on T Cell and Dendritic Cell Function [frontiersin.org]
- 21. rupress.org [rupress.org]
- 22. BRAF Mutations in Melanoma: Biological Aspects, Therapeutic Implications, and Circulating Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The BRAF–MAPK signaling pathway is essential for cancer-immune evasion in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. BRAF kinase in melanoma development and progression | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
Comparative Docking Analysis of Imidazo[1,5-a]quinoxalin-4(5H)-one Derivatives and Other Ligands Targeting PI3Kα
For Immediate Release
This guide provides a comparative analysis of the docking studies of a novel Imidazo[1,5-a]quinoxalin-4(5H)-one derivative against the phosphoinositide 3-kinase alpha (PI3Kα) enzyme, a key target in cancer therapy. The performance of this compound is benchmarked against a range of known PI3Kα inhibitors, supported by computational docking data and detailed experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction
The phosphoinositide 3-kinase (PI3K) signaling pathway is crucial for regulating cell growth, proliferation, and survival.[1][2] Its aberrant activation is a hallmark of many cancers, making the alpha isoform (PI3Kα) a prime target for anticancer drug design.[3][4] Recently, compounds with the this compound scaffold have emerged as promising inhibitors of PI3Kα. This guide presents a comparative overview of the binding interactions of a potent pyrazolo[1,5-a]quinoxalin-4(5H)-one derivative and other well-established PI3Kα inhibitors, based on molecular docking studies.
Data Presentation: Comparative Docking Scores
The following table summarizes the docking scores of various ligands against PI3Kα. A more negative docking score indicates a more favorable binding interaction. It is important to note that the docking score for the pyrazolo[1,5-a]quinoxalin-4(5H)-one derivative is presented alongside its experimental IC50 value for a more comprehensive comparison. The data for the other inhibitors are compiled from a separate comprehensive docking study for comparative context.
| Ligand | Ligand Class/Scaffold | Docking Score (kcal/mol) | Experimental IC50 (µM) for PI3Kα |
| Compound 49b | Pyrazolo[1,5-a]quinoxalin-4(5H)-one | Not explicitly stated | 0.24 |
| Wortmannin | Steroid-like | -10.5 | Not specified in docking study |
| LY294002 | Morpholine | -9.8 | Not specified in docking study |
| PI-103 | Pyridofuropyrimidine | -11.5 | Not specified in docking study |
| GDC-0941 | Thienopyrimidine | -11.2 | Not specified in docking study |
| ZSTK474 | Furo[2,3-d]pyrimidine | -10.8 | Not specified in docking study |
Note: The docking scores for Wortmannin, LY294002, PI-103, GDC-0941, and ZSTK474 are from a broad comparative study and serve as a benchmark. The experimental IC50 value for Compound 49b provides a measure of its functional inhibitory activity.
Experimental Protocols
The methodologies outlined below are based on established protocols for molecular docking studies of PI3Kα inhibitors.
Protein and Ligand Preparation
-
Protein Structure Preparation : The three-dimensional crystal structure of PI3Kα is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states. The structure is then minimized to relieve any steric clashes.
-
Ligand Structure Preparation : The 2D structures of the ligands are sketched and converted to 3D structures. The ligands are then subjected to energy minimization using a suitable force field.
Molecular Docking Protocol
Molecular docking is performed to predict the binding conformation and affinity of the ligands to the PI3Kα active site. A common workflow is as follows:
-
Grid Generation : A grid box is defined around the active site of the PI3Kα protein, typically centered on the co-crystallized ligand if available.
-
Ligand Docking : The prepared ligands are docked into the defined grid box using a docking program such as Glide or AutoDock Vina.[5] The docking algorithm samples various conformations and orientations of the ligand within the active site.
-
Scoring and Analysis : The binding affinity of each ligand is estimated using a scoring function, which results in a docking score. The poses of the docked ligands are analyzed to identify key interactions with the amino acid residues in the active site.
Visualizations
PI3Kα Signaling Pathway
The following diagram illustrates the central role of PI3K in the signal transduction cascade that promotes cell survival and growth.
Caption: PI3Kα signaling pathway and point of inhibition.
Experimental Workflow for Docking Studies
The diagram below outlines the typical workflow for performing a comparative molecular docking study.
Caption: Workflow for comparative molecular docking.
References
- 1. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. Docking Studies on Isoform-Specific Inhibition of Phosphoinositide-3-Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are PI3Kα inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Imidazo[1,5-a]quinoxalin-4(5H)-one: A Comprehensive Guide for Laboratory Professionals
For Immediate Reference: Waste Disposal of Imidazo[1,5-a]quinoxalin-4(5H)-one must be conducted through an approved hazardous waste disposal facility. This compound is categorized as a skin, eye, and respiratory irritant. Adherence to stringent safety protocols is mandatory to mitigate exposure risks during handling and disposal.
This guide provides detailed, step-by-step procedures for the safe disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The information is intended for researchers, scientists, and drug development professionals familiar with handling chemical reagents.
Hazard Profile and Safety Precautions
This compound is classified with the following hazards:
-
Skin Irritation (Category 2)
-
Serious Eye Irritation (Category 2A)
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system
Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal, the following PPE is required:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Prevents skin contact and irritation. |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be required for larger quantities. | Protects against splashes and eye irritation. |
| Skin and Body Protection | Laboratory coat. For significant quantities, consider impervious clothing. | Minimizes skin exposure. |
| Respiratory Protection | Use only in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is necessary. | Prevents respiratory tract irritation. |
Step-by-Step Disposal Protocol
The primary disposal route for this compound and its contaminated containers is through a licensed and approved waste disposal contractor.
1. Waste Segregation and Collection:
-
Solid Waste: Collect un-used or waste this compound in a dedicated, clearly labeled, and sealed container.
-
The container must be compatible with the chemical and properly sealed to prevent leaks or spills.
-
Label the container as "Hazardous Waste" and include the full chemical name: "this compound".
-
-
Contaminated Materials: Any materials used to handle the compound (e.g., weighing paper, pipette tips, gloves, paper towels from a spill clean-up) must also be disposed of as hazardous waste. Place these items in a separate, sealed, and labeled hazardous waste container.
-
Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous chemical waste. The triple-rinsed container can then be disposed of according to institutional guidelines, which may allow for non-hazardous disposal.
2. Storage Pending Disposal:
-
Store waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep the container tightly closed.
-
Ensure the storage area is away from incompatible materials.
3. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS department with an accurate inventory of the waste.
-
Follow all institutional and local regulations for hazardous waste disposal.
4. Spill Management:
-
In case of a spill, evacuate the immediate area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, carefully sweep up the solid material and place it into a designated hazardous waste container[1]. Avoid generating dust[1].
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Do not allow the product to enter drains.
Experimental Workflow for Disposal
Below is a diagram illustrating the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for Imidazo[1,5-a]quinoxalin-4(5H)-one
For Immediate Implementation: Researchers, scientists, and drug development professionals handling Imidazo[1,5-a]quinoxalin-4(5H)-one must adhere to stringent safety protocols to mitigate potential hazards. This guidance provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with quinoxaline derivatives include irritation to the skin and eyes, and potential respiratory tract irritation if inhaled.[1][2] As a result, a comprehensive PPE strategy is mandatory.
| Hazard | Required Personal Protective Equipment | Specifications and Best Practices |
| Skin Contact | Chemical-resistant gloves (double-gloving recommended), lab coat, long pants, and closed-toe shoes.[4][5] | Nitrile gloves are a suitable initial choice, but it is best to consult the glove manufacturer's resistance guide for specific chemical compatibility.[4] Ensure the lab coat is fully buttoned. |
| Eye Contact | Safety glasses with side shields or chemical splash goggles.[1][6] | In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[4] |
| Inhalation | Use in a well-ventilated area or a chemical fume hood. | If engineering controls are insufficient to control airborne dust or aerosols, a NIOSH-approved respirator is required.[1][7][8] |
| Ingestion | Do not eat, drink, or smoke in laboratory areas.[1] | Wash hands thoroughly after handling the compound, even if gloves were worn.[1] |
Experimental Workflow for Safe Handling
The following workflow outlines the procedural steps for safely handling this compound from receipt to disposal.
Operational and Disposal Plans
Accidental Release Measures:
In the event of a spill, the following steps should be taken:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a solid spill, carefully sweep or vacuum up the material, avoiding dust generation.[1] Place in a sealed, labeled container. For a solution, absorb with an inert material and place in a sealed, labeled container.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Inform the appropriate safety personnel.
First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6] |
| Ingestion | Do not induce vomiting. Wash out mouth with water. Seek immediate medical attention. |
Disposal Plan:
All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.
-
Segregation: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area.
-
Disposal: Dispose of all waste through an approved hazardous waste disposal facility in accordance with local, state, and federal regulations.[2][3] Do not dispose of down the drain or in regular trash.
By adhering to these guidelines, researchers can minimize their risk of exposure and ensure a safe and productive laboratory environment when working with this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. pppmag.com [pppmag.com]
- 6. echemi.com [echemi.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. hazmatschool.com [hazmatschool.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
